Octadecenylammonium acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
25377-70-2 |
|---|---|
Molecular Formula |
C20H41NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
acetic acid;(E)-octadec-1-en-1-amine |
InChI |
InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h17-18H,2-16,19H2,1H3;1H3,(H,3,4)/b18-17+; |
InChI Key |
ZDAZKCCRAIYMNO-ZAGWXBKKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/N.CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN.CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Octadecenylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenylammonium acetate, a long-chain alkylammonium salt, is a cationic surfactant with a range of potential applications in drug delivery, materials science, and as a corrosion inhibitor. Its synthesis is fundamentally an acid-base neutralization reaction. This guide provides a comprehensive overview of the synthesis protocol, including the underlying chemical principles, a detailed experimental procedure, and relevant data presented for clarity and reproducibility.
Core Synthesis Pathway
The synthesis of this compound proceeds via a straightforward acid-base reaction between octadecenylamine (oleylamine) and acetic acid. The lone pair of electrons on the nitrogen atom of the amine accepts a proton from the carboxylic acid group of acetic acid, forming an ammonium cation and an acetate anion, which are held together by electrostatic attraction.
The reaction is typically exothermic. Amines are chemical bases that neutralize acids to form salts and water.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Octadecenylamine (Oleylamine) | 26.75 | g | (0.1 mol) |
| Glacial Acetic Acid | 6.01 | g | (0.1 mol) |
| Reaction Conditions | |||
| Temperature | 25-40 | °C | The reaction is exothermic; cooling may be necessary. |
| Reaction Time | 1 | hour | With stirring. |
| Purification | |||
| Precipitation Solvent | Diethyl ether or Hexane | ~200 | mL |
| Washing Solvent | Cold Diethyl ether or Hexane | 2 x 50 | mL |
| Expected Yield | |||
| Theoretical Yield | 32.76 | g | |
| Typical Experimental Yield | 29.5 - 31.1 | g | (90-95%) |
Experimental Protocol
This section details the methodology for the synthesis of this compound.
Materials:
-
Octadecenylamine (Oleylamine), high purity
-
Glacial Acetic Acid, ACS grade
-
Diethyl ether or n-Hexane, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 26.75 g (0.1 mol) of octadecenylamine in 100 mL of diethyl ether (or hexane). Place the flask in an ice bath on a magnetic stirrer and begin gentle stirring.
-
Acid Addition: Slowly add 6.01 g (0.1 mol) of glacial acetic acid to the stirred solution of octadecenylamine dropwise using a dropping funnel over a period of 30 minutes. Monitor the temperature of the reaction mixture and maintain it below 40°C. The addition of acetic acid to the amine can be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion. A white precipitate of this compound will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with two 50 mL portions of cold diethyl ether (or hexane) to remove any unreacted starting materials.
-
Drying: Dry the purified this compound in a vacuum desiccator or a drying oven at a temperature below 50°C to a constant weight. The final product should be a white, waxy solid.
Visualizations
Chemical Reaction Pathway
Figure 1: Synthesis of this compound.
Experimental Workflow
Figure 2: Experimental Workflow.
References
An In-depth Technical Guide to Octadecenylammonium Acetate and its Saturated Analogue, Octadecylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of octadecenylammonium acetate and its saturated counterpart, octadecylammonium acetate. These long-chain alkyl ammonium salts are cationic surfactants of significant interest in pharmaceutical sciences, particularly in the development of novel drug and gene delivery systems. This document details their chemical structures, CAS numbers, physicochemical properties, and synthesis. Furthermore, it explores their applications in forming liposomes and solid lipid nanoparticles, including detailed experimental protocols and the mechanisms governing their interaction with biological systems.
Introduction
Long-chain alkyl ammonium salts are amphiphilic molecules characterized by a positively charged ammonium head group and a long hydrophobic alkyl chain. This structure imparts surfactant properties, allowing them to self-assemble in aqueous solutions and interact with cell membranes. This compound, an unsaturated C18 cationic surfactant, and octadecylammonium acetate, its saturated analogue, are particularly relevant in drug delivery research. Their ability to form cationic nanoparticles and liposomes makes them valuable tools for the encapsulation and targeted delivery of therapeutic agents, including small molecules, proteins, and nucleic acids. This guide aims to provide a detailed technical resource on these two compounds for researchers and professionals in the field of drug development.
Chemical Identification and Structure
The key difference between the two compounds lies in the saturation of the C18 alkyl chain.
This compound
More specifically known as (Z)-octadec-9-enylammonium acetate or oleylammonium acetate, this compound contains a cis double bond in its alkyl chain.
-
Chemical Structure:
-
CAS Number: 10460-00-1
-
Molecular Formula: C₂₀H₄₁NO₂
-
Molecular Weight: 327.55 g/mol
Octadecylammonium Acetate
Also known as stearylammonium acetate, this compound possesses a fully saturated C18 alkyl chain.
Physicochemical Properties
The physicochemical properties of these surfactants are crucial for their application in drug delivery systems. While specific experimental data for these exact acetate salts are not extensively published in readily available literature, properties can be inferred from their constituent amine precursors and general surfactant behavior.
| Property | This compound (Oleylammonium acetate) | Octadecylammonium Acetate (Stearylammonium acetate) |
| Appearance | - | White to off-white powder/crystal[3] |
| Melting Point (°C) | - | 75[2] |
| Boiling Point (°C) | - | 348.9 at 760 mmHg[2] |
| Solubility | Soluble in organic solvents. Forms micelles in water. | Soluble in organic solvents. Forms micelles in water. |
| Critical Micelle Concentration (CMC) | Expected to be in the low millimolar to micromolar range in aqueous solutions. | Expected to be in the low millimolar to micromolar range in aqueous solutions. The CMC for C18-chain cationic surfactants is generally low due to the high hydrophobicity. |
Note: The table is populated with available data; dashes indicate data not readily found in the searched literature.
Synthesis and Characterization
The synthesis of this compound and octadecylammonium acetate is a straightforward acid-base reaction.
General Synthesis Protocol
This protocol describes the general method for preparing long-chain alkylammonium acetate salts.
Materials:
-
Oleylamine or Stearylamine
-
Glacial Acetic Acid
-
Anhydrous solvent (e.g., ethanol, diethyl ether)
Procedure:
-
Dissolve the long-chain amine (oleylamine or stearylamine) in the anhydrous solvent in a reaction flask.
-
Slowly add an equimolar amount of glacial acetic acid to the solution while stirring. The reaction is exothermic.
-
Continue stirring at room temperature for a few hours to ensure the reaction goes to completion.
-
The product can be isolated by removing the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent.
dot
Caption: General workflow for the synthesis of long-chain alkylammonium acetates.
Characterization
The synthesized products should be characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the presence of the alkyl chain, the ammonium proton, and the acetate counter-ion. For oleylammonium acetate, the protons around the double bond will give characteristic signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the characteristic functional groups. Key expected peaks include N-H stretching and bending vibrations of the ammonium group, C-H stretching of the alkyl chain, and the carboxylate stretches of the acetate group.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.
Applications in Drug Delivery
The primary application of these cationic lipids in drug development is as components of lipid-based nanoparticles for the delivery of therapeutic agents.
Cationic Liposomes
Cationic liposomes are vesicles composed of a lipid bilayer that are positively charged. They are formed by co-formulating a cationic lipid, like this compound or octadecylammonium acetate, with a neutral helper lipid such as dioleoylphosphatidylethanolamine (DOPE) or cholesterol. The positive charge facilitates the encapsulation of negatively charged molecules like nucleic acids (siRNA, mRNA, pDNA) through electrostatic interactions and promotes interaction with the negatively charged cell membrane, enhancing cellular uptake.
dot
Caption: Cellular uptake and endosomal escape pathway of cationic liposomes.
Experimental Protocol: Preparation of Cationic Liposomes by Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound (or octadecylammonium acetate) and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film further under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline) by gentle rotation. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. For nucleic acid delivery, the liposomes are typically formed first and then complexed with the nucleic acid.
-
-
Size Reduction:
-
The resulting multilamellar vesicles (MLVs) are downsized to form small unilamellar vesicles (SUVs) by sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
The size distribution and zeta potential of the liposomes are determined by dynamic light scattering (DLS).
-
The morphology can be visualized using transmission electron microscopy (TEM).
-
Encapsulation efficiency is determined by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in each fraction.
-
Solid Lipid Nanoparticles (SLNs)
Solid lipid nanoparticles are colloidal carriers with a solid lipid core. Cationic SLNs can be formulated using octadecylammonium acetate as a cationic surfactant to stabilize the nanoparticle dispersion and impart a positive surface charge. The solid matrix can protect encapsulated drugs from degradation and provide controlled release.
Experimental Protocol: Preparation of Cationic SLNs by Hot Homogenization
-
Preparation of Lipid and Aqueous Phases:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point. The lipophilic drug is dissolved in the molten lipid.
-
Prepare an aqueous surfactant solution containing octadecylammonium acetate and a co-surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
-
Emulsification:
-
Disperse the hot lipid phase in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature while stirring. The lipid droplets solidify, forming SLNs.
-
-
Characterization:
-
Characterize the SLNs for particle size, zeta potential, and drug entrapment efficiency as described for liposomes.
-
Mechanism of Action in Drug and Gene Delivery
The positive charge of nanoparticles formulated with this compound or octadecylammonium acetate is key to their biological activity.
-
Binding to Nucleic Acids: The cationic head groups interact electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to their condensation and protection from nuclease degradation.
-
Interaction with Cell Membranes: The positively charged nanoparticles are attracted to the negatively charged cell surface (due to proteoglycans), promoting cellular uptake, primarily through endocytosis.
-
Endosomal Escape: Once inside the endosome, the cationic lipids are thought to facilitate the release of the therapeutic cargo into the cytoplasm. One proposed mechanism is the "proton sponge" effect, where the amine groups buffer the endosomal acidification, leading to an influx of chloride ions, osmotic swelling, and eventual rupture of the endosome. Another mechanism involves the interaction of the cationic lipid with the anionic lipids of the endosomal membrane, leading to membrane destabilization.
Conclusion
This compound and octadecylammonium acetate are versatile cationic surfactants with significant potential in drug delivery. Their ability to form positively charged liposomes and solid lipid nanoparticles enables the effective encapsulation and cellular delivery of a wide range of therapeutic molecules. Understanding their physicochemical properties and the mechanisms by which they interact with biological systems is crucial for the rational design of advanced and effective nanomedicines. This guide provides a foundational resource for researchers to explore the application of these compounds in their drug development endeavors.
References
- 1. Stearylamine acetate | C20H43NO2 | CID 255899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. stearylamine acetate | CAS#:2190-04-7 | Chemsrc [chemsrc.com]
- 3. Stearyl Ammonium Acetate CAS 2190-04-7 - Stearylamine Acetate and Stearyl Ammonium Acetate [megawidechem.en.made-in-china.com]
- 4. STEARYLAMINE ACETATE | 2190-04-7 [chemicalbook.com]
In-Depth Technical Guide: Critical Micelle Concentration of Octadecenylammonium Acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of long-chain cationic surfactants, with a specific focus on octadecenylammonium acetate and its close structural analogs. Due to a lack of direct experimental data for this compound in publicly available literature, this document leverages data from its saturated and quaternary ammonium halide counterparts—namely octadecyltrimethylammonium chloride (OTAC) and octadecyltrimethylammonium bromide (OTAB). The guide synthesizes available quantitative data, discusses the critical influence of counter-ions on micellization, details standardized experimental protocols for CMC determination, and provides visual diagrams to illustrate key concepts and workflows. This document serves as a vital resource for researchers in materials science, drug formulation, and nanotechnology who utilize the self-assembly properties of cationic surfactants.
Introduction to Critical Micelle Concentration
The critical micelle concentration (CMC) is a fundamental parameter of a surfactant, defined as the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles[1]. Below the CMC, surfactant molecules primarily exist as monomers and tend to adsorb at interfaces, leading to a significant decrease in surface tension. Above the CMC, the surface becomes saturated, and additional surfactant molecules self-assemble into micelles, with the surface tension remaining relatively constant.[2]
The CMC is a critical parameter in numerous applications, including:
-
Drug Delivery: Micelles can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.
-
Detergency: The hydrophobic core of micelles solubilizes oils and grease.
-
Emulsification: Surfactants stabilize emulsions by forming a film at the oil-water interface.
The value of the CMC is influenced by several factors, including the length of the hydrophobic alkyl chain, the nature of the hydrophilic headgroup, the type of counter-ion, temperature, and the presence of electrolytes or other solutes.
Quantitative Data for Octadecylammonium Surfactant Analogs
| Surfactant Name | Abbreviation | Alkyl Chain | Headgroup | Counter-ion | CMC | Method | Temperature (°C) | Reference |
| Octadecyltrimethylammonium Chloride | OTAC | C18H37 | -N(CH3)3+ | Cl- | 980 ppm (~2.9 mM) | Conductivity | Not Specified | [3] |
| Octadecyltrimethylammonium Bromide | OTAB | C18H37 | -N(CH3)3+ | Br- | 0.33 mM | Not Specified | Not Specified |
Note: The CMC value for OTAC was reported in ppm and has been converted to mM for comparison, assuming the molecular weight of OTAC is approximately 348 g/mol . The specific conditions for the OTAB measurement were not detailed in the abstract.
The Influence of the Counter-ion on CMC: Acetate vs. Halides
The nature of the counter-ion plays a significant role in the micellization of ionic surfactants. The counter-ion's size, hydration, and ability to bind to the micellar surface all affect the electrostatic repulsions between the surfactant headgroups. More strongly bound or less hydrated counter-ions can more effectively shield these repulsions, leading to a lower CMC.
For cationic surfactants, the effect of monocarboxylate counter-ions has been shown to follow the order: formate > acetate > propionate > n-butyrate , with the CMC decreasing as the hydrophobicity of the counter-ion increases[4]. This trend is attributed to the increased ability of more hydrophobic counter-ions to penetrate the micellar structure, which enhances the neutralization of the headgroup charges and promotes micelle formation[4].
When comparing acetate to halide ions, the acetate ion is generally considered to be more "hydrophilic" and less polarizable than bromide or even chloride ions. Based on the established principles of counter-ion effects, it can be inferred that this compound would likely exhibit a higher CMC than its chloride or bromide counterparts. The less effective charge screening by the more hydrated acetate ion would result in greater electrostatic repulsion between the ammonium headgroups, thus requiring a higher monomer concentration to initiate micellization.
Experimental Protocols for CMC Determination
Several techniques are employed to determine the CMC of surfactants. For ionic surfactants like this compound, surface tensiometry and conductivity measurements are the most common and reliable methods.
Surface Tensiometry
Principle: This method relies on the principle that the surface tension of a solvent decreases with the addition of a surfactant up to the CMC. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution rather than adsorbing at the surface. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Detailed Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant in the desired solvent (e.g., deionized water) at a concentration well above the expected CMC.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range both below and above the anticipated CMC.
-
Instrumentation: Utilize a surface tensiometer, such as one employing the du Noüy ring or Wilhelmy plate method. Calibrate the instrument according to the manufacturer's instructions, typically with high-purity water.
-
Measurement:
-
Measure the surface tension of the pure solvent first.
-
Proceed with measuring the surface tension of each dilution, starting from the lowest concentration.
-
Ensure temperature control throughout the experiment, as surface tension is temperature-dependent.
-
Allow each solution to equilibrate before taking a measurement to ensure a stable reading.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, at higher concentrations, is nearly horizontal.
-
The CMC is determined from the intersection of the two lines fitted to these linear regions.
-
Conductivity Measurement
Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as it exists as dissociated ions. Upon micelle formation, the mobility of the surfactant ions is reduced because they are aggregated into larger, slower-moving entities. Additionally, the micelles bind a fraction of the counter-ions, further reducing the number of free charge carriers. This results in a change in the slope of the conductivity versus concentration plot.
Detailed Methodology:
-
Preparation of Solutions: As with surface tensiometry, prepare a stock solution and a series of dilutions. High-purity, deionized water with low intrinsic conductivity is essential.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Measure the conductivity of the pure solvent.
-
Measure the conductivity of each surfactant solution, starting from the lowest concentration.
-
Rinse the conductivity probe thoroughly with the next solution to be measured before recording the value to avoid cross-contamination.
-
Ensure a constant temperature is maintained throughout the experiment.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
The plot will show two distinct linear regions with different slopes.
-
The CMC is determined as the concentration at the intersection of the two extrapolated linear portions of the plot.
-
Visualizing Key Concepts and Workflows
Experimental Workflow for CMC Determination via Surface Tensiometry
References
A Technical Guide to the Thermal Stability of Octadecenylammonium Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecenylammonium acetate, a long-chain alkylammonium salt, belongs to a class of compounds with diverse applications, including as surfactants, phase-transfer catalysts, and in the formulation of drug delivery systems. The thermal stability of this compound is a critical parameter that dictates its processing, storage, and application conditions. This technical guide synthesizes available information on related compounds to provide a comprehensive overview of the expected thermal behavior of this compound.
Expected Thermal Decomposition Profile
The thermal decomposition of ammonium acetate salts typically proceeds through the loss of ammonia and acetic acid. For long-chain primary ammonium acetates like this compound, the decomposition is expected to occur at a higher temperature compared to simple ammonium acetate due to the increased molecular weight and van der Waals forces associated with the long alkyl chain.
A study on the thermal properties of various ammonium carboxylates found a trend of increasing thermal stability with higher molar mass[1]. Simple ammonium acetate shows a peak decomposition temperature of around 133.8°C[1]. In contrast, more complex quaternary ammonium salts used in nanocomposites have been observed to degrade at temperatures of 170°C and above[2]. Aromatic quaternary ammonium bromides have been shown to start decomposing in the range of 170-190°C[3]. Based on these findings, it is reasonable to infer that the decomposition of this compound will likely initiate in a similar or higher temperature range.
The expected decomposition pathway involves the dissociation of the ammonium salt back to the free amine (octadecenylamine) and acetic acid, which would then volatilize.
Quantitative Thermal Analysis Data (Analogous Compounds)
While specific data for this compound is unavailable, the following table summarizes the thermal decomposition data for related ammonium salts to provide a comparative reference.
| Compound Name | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Analysis Method | Atmosphere | Reference |
| Ammonium Acetate | ~110-112 | 133.8 | TGA | - | [1] |
| Ammonium Benzoate | - | 194.72 | TGA | - | [1] |
| Ammonium Salicylate | - | 204.23 | TGA | - | [1] |
| Di-talloyldimethylammonium (in organoclay) | ≥ 170 | - | TGA | - | [2] |
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, the following standard experimental methodologies are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, residual mass, and discerning different stages of degradation.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min) to purge evolved gases.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500°C).
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss, and the peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine transition temperatures such as melting, crystallization, and to study thermal decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Typically nitrogen, with a constant purge rate.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition.
-
-
Data Analysis: Plot the heat flow versus temperature. Endothermic and exothermic peaks correspond to thermal events. For decomposition, an endothermic or exothermic peak will be observed, often broad and in conjunction with the weight loss seen in TGA.
Visualizations
Logical Workflow for Thermal Stability Assessment
Caption: Workflow for the comprehensive thermal stability assessment of this compound.
Postulated Thermal Decomposition Pathway
Caption: Postulated primary thermal decomposition pathway of this compound.
Conclusion
While direct experimental data for this compound is lacking, a systematic comparison with related short-chain and long-chain ammonium salts allows for an educated estimation of its thermal stability. It is anticipated that this compound will exhibit greater thermal stability than simple ammonium acetate, with a decomposition onset likely in the range of 170-200°C. The primary decomposition products are expected to be octadecenylamine and acetic acid. For any application where thermal stress is a factor, it is imperative to conduct empirical thermal analysis using standard techniques such as TGA and DSC to precisely determine the safe operating temperature range for this compound.
References
An In-Depth Technical Guide to Octadecenylammonium Acetate and its Saturated Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular properties of octadecenylammonium acetate, a cationic surfactant of significant interest in various scientific and industrial applications, including drug delivery systems and nanoparticle synthesis. For comparative purposes, this guide also details the properties of its saturated counterpart, octadecylammonium acetate.
Molecular Structure and Composition
This compound is an ammonium salt formed through the reaction of octadecenylamine, an 18-carbon unsaturated fatty amine, with acetic acid. The "octadecenyl" designation indicates the presence of a double bond within the 18-carbon alkyl chain. A prevalent isomer of octadecenylamine is oleylamine, where the cis double bond is located at the 9th carbon position.
In contrast, octadecylammonium acetate, also known as stearylamine acetate, is the saturated analogue, lacking a double bond in its 18-carbon alkyl chain. This seemingly minor structural difference significantly influences their physical and chemical properties.
Quantitative Molecular Data
The following table summarizes the key molecular data for both this compound and octadecylammonium acetate, facilitating a clear comparison.
| Property | This compound | Octadecylammonium Acetate |
| Molecular Formula | C20H41NO2 | C20H43NO2[1] |
| Molecular Weight | 327.55 g/mol | 329.6 g/mol [1][2] |
| Component Amine | Octadecenylamine (e.g., Oleylamine: C18H37N)[3][4][5][6][7] | Octadecylamine (Stearylamine: C18H39N) |
| Component Acid | Acetic Acid (C2H4O2) | Acetic Acid (C2H4O2) |
Experimental Protocols
The determination of the molecular weight for these compounds is typically achieved through standard analytical chemistry techniques.
Methodology for Molecular Weight Determination:
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is the preferred method for accurately determining the molecular weight. The compound is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured, providing a precise molecular weight.
-
Titration: Acid-base titration can be employed to determine the equivalent weight of the ammonium salt. A known mass of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base. The endpoint of the titration allows for the calculation of the molar mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound. Integration of the proton signals can be used to verify the ratio of the alkyl chain protons to the acetate protons, indirectly supporting the molecular formula.
Visualization of Molecular Association
The formation of this compound is a straightforward acid-base reaction where the lone pair of electrons on the nitrogen atom of octadecenylamine accepts a proton from acetic acid. This results in the formation of the octadecenylammonium cation and the acetate anion, which are held together by electrostatic attraction.
Caption: Formation of this compound from its constituent amine and acid.
References
- 1. Octadecylazanium;acetate | C20H43NO2 | CID 16608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stearylamine acetate | C20H43NO2 | CID 255899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Oleylamine | C18H37N | CID 5356789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oleylamine - Wikipedia [en.wikipedia.org]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Oleylamine 50.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
A Technical Guide to the Spectroscopic Characterization of Octadecenylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenylammonium acetate is an organic salt composed of a long-chain unsaturated alkylammonium cation and an acetate anion. As a cationic surfactant, it holds potential in various applications, including as a formulation excipient in drug delivery systems, a stabilizer for nanoparticles, and a component in antimicrobial preparations. A thorough understanding of its chemical structure and purity is paramount for its effective and safe use. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound, based on data from its constituent ions and closely related analogs. It also outlines generalized experimental protocols for acquiring such data and presents a typical workflow for spectroscopic analysis.
Due to the limited availability of published spectroscopic data for this compound as a single entity, this guide utilizes representative data from oleylamine ((9Z)-octadec-9-en-1-amine), the precursor to the octadecenylammonium cation, and ammonium acetate for the counter-ion. This approach allows for a comprehensive estimation of the expected spectral characteristics of the target compound.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on the analysis of its components and analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (ppm) | Notes |
| Octadecenylammonium Cation | ||
| -CH=CH- | ~5.34 | Olefinic protons, multiplet. |
| -CH₂-NH₃⁺ | ~2.9-3.1 | Protons alpha to the ammonium group, triplet. |
| =CH-CH₂- | ~2.01 | Allylic protons, multiplet. |
| -CH₂-CH₂-NH₃⁺ | ~1.6-1.7 | Protons beta to the ammonium group, multiplet. |
| -(CH₂)n- | ~1.28 | Methylene chain, broad singlet. |
| -CH₃ | ~0.88 | Terminal methyl group, triplet. |
| -NH₃⁺ | Variable | Broad singlet, position dependent on solvent and concentration. |
| Acetate Anion | ||
| CH₃-COO⁻ | ~1.9 | Singlet. From ammonium acetate data in D₂O[1]. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Expected Chemical Shift (ppm) | Notes |
| Octadecenylammonium Cation | ||
| -CH=CH- | ~130 | Olefinic carbons. |
| -CH₂-NH₃⁺ | ~40-42 | Carbon alpha to the ammonium group. |
| -(CH₂)n- | ~22-32 | Methylene chain carbons. |
| -CH₃ | ~14 | Terminal methyl carbon. |
| Acetate Anion | ||
| CH₃-COO⁻ | ~24 | From tetramethylammonium acetate data[2]. |
| CH₃-C OO⁻ | ~182 | From tetramethylammonium acetate data[2]. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch (Ammonium) | 3000-3300 | Broad absorption, characteristic of the ammonium salt. |
| C-H Stretch (Aliphatic) | 2850-2960 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| C=O Stretch (Acetate) | ~1560-1580 (asymmetric), ~1415 (symmetric) | Characteristic strong absorptions for the carboxylate anion. |
| N-H Bend (Ammonium) | ~1500-1600 | Bending vibration of the N-H bonds. |
| C=C Stretch (Olefinic) | ~1650 | Weak absorption, characteristic of the double bond in the octadecenyl chain. |
| C-H Bend (Aliphatic) | ~1465 | Scissoring and bending of CH₂ groups. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [Octadecenylammonium Cation]+ | ~268.29 | Calculated for [C₁₈H₃₈N]⁺. In positive ion mode ESI-MS, this would be the parent ion of the cation. |
| [M+H]⁺ of Oleylamine | 268.3 | The protonated molecular ion of the free amine, often observed. |
| [Acetate Anion]⁻ | 59.01 | Calculated for [C₂H₃O₂]⁻. Would be observed in negative ion mode. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent is critical as the -NH₃⁺ protons may exchange with deuterium in D₂O, leading to signal broadening or disappearance.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Solvent suppression techniques may be necessary if residual solvent signals obscure analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 0 to 200 ppm, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the KBr pellet.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing this salt. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Acquisition (ESI-MS):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes to observe the cation and anion, respectively.
-
Typical ESI source parameters: capillary voltage of 3-5 kV, nebulizing gas pressure of 10-20 psi, and a drying gas temperature of 200-300 °C.
-
Scan over a mass-to-charge (m/z) range of 50 to 500.
-
-
Data Processing: Analyze the resulting mass spectra to identify the molecular ions of the octadecenylammonium cation and the acetate anion.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: Phase Behavior of Octadecenylammonium Acetate at Different Temperatures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated phase behavior of octadecenylammonium acetate at various temperatures. Due to the limited availability of specific experimental data for this compound, this document synthesizes information from closely related long-chain alkylammonium salts to predict its thermal properties and phase transitions. Detailed experimental protocols for differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are provided to enable researchers to characterize this and similar surfactant systems. Furthermore, a hypothetical cellular interaction pathway is proposed, considering the potential application of such cationic surfactants in drug delivery systems.
Introduction
This compound is a cationic surfactant with potential applications in various fields, including as a formulation excipient in drug delivery, a stabilizer in emulsions, and a component in antimicrobial preparations. The functionality of this amphiphilic molecule is intrinsically linked to its self-assembly and phase behavior in response to temperature changes. Understanding these phase transitions—from crystalline states to various liquid crystalline and micellar structures—is critical for controlling its performance in specific applications.
This guide addresses the current knowledge gap by providing a predictive overview of the phase behavior of this compound, based on data from analogous long-chain alkylammonium compounds. It serves as a practical resource for researchers by detailing the necessary experimental methodologies for its characterization and by visualizing key experimental and conceptual workflows.
Predicted Phase Behavior of this compound
The thermal behavior of long-chain surfactants is characterized by several key transitions:
-
Krafft Temperature (Tk): The temperature at which the solubility of the surfactant equals its critical micelle concentration (CMC). Below the Krafft temperature, the surfactant exists predominantly as crystalline or hydrated solid phases.
-
Solid-Solid Transitions: Changes in the packing of the alkyl chains in the solid state.
-
Melting Temperature (Tm): The transition from a solid or gel phase (Lβ) to a more fluid liquid crystalline phase (Lα), where the hydrocarbon chains become disordered.
-
Decomposition Temperature (Td): The temperature at which the molecule begins to chemically degrade.
Table 1: Predicted Thermal Transitions for this compound
| Transition Type | Predicted Onset Temperature (°C) | Predicted Enthalpy Change (ΔH, kJ/mol) | Phase Description |
| Solid-Solid Transition | 35 - 45 | 15 - 25 | Reorganization of alkyl chain packing in the crystalline state. |
| Melting (Gel to Liquid Crystal) | 60 - 75 | 30 - 50 | Transition from a more ordered gel phase (Lβ) to a disordered liquid crystalline phase (Lα). |
| Decomposition | > 150 | - | Onset of thermal degradation. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for example, 0°C.
-
Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the expected final transition but below the decomposition temperature (e.g., 180°C).
-
Hold the sample at the high temperature for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
A second heating scan is often performed to observe the behavior of the sample after a defined thermal history.
-
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature, peak temperature, and enthalpy of each transition. The enthalpy is calculated by integrating the area under the transition peak.
X-ray Diffraction (XRD)
XRD is used to identify the crystalline and liquid crystalline phases and to determine their structural parameters, such as the lamellar d-spacing.
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed in a temperature-controlled sample holder. For studying lyotropic phases, the sample is hydrated to the desired water content.
-
Instrument Setup: The instrument is configured for small-angle X-ray scattering (SAXS) to probe the larger length scales of liquid crystalline structures and wide-angle X-ray scattering (WAXS) to analyze the short-range order of alkyl chain packing.
-
Data Collection:
-
XRD patterns are collected at various temperatures, corresponding to the different phases identified by DSC.
-
The sample is allowed to equilibrate at each temperature before data collection.
-
-
Data Analysis:
-
The positions of the diffraction peaks are used to identify the phase. For a lamellar phase, a series of equidistant peaks are expected in the SAXS region.
-
The d-spacing of the lamellar phase is calculated using Bragg's Law: nλ = 2d sin(θ) , where n is the order of the reflection, λ is the X-ray wavelength, d is the lamellar spacing, and θ is the scattering angle.
-
The WAXS pattern provides information on the packing of the alkyl chains (e.g., a sharp peak around 4.2 Å indicates a hexagonal packing in a gel phase, while a broad peak around 4.5 Å suggests a disordered liquid-like state).
-
Visualizations
Hypothetical Cellular Interaction Pathway for Drug Delivery
Long-chain cationic surfactants are known to interact with negatively charged cell membranes, making them suitable for enhancing the cellular uptake of nanoparticles in drug delivery systems. The following diagram illustrates a hypothetical pathway for an this compound-coated nanoparticle.
Caption: Hypothetical pathway of a drug-loaded nanoparticle.
Experimental Workflow for Phase Behavior Characterization
The characterization of a novel surfactant's phase behavior follows a logical progression of experiments. The workflow below outlines the key steps.
Caption: Workflow for characterizing surfactant phase behavior.
Conclusion
While direct experimental data on the phase behavior of this compound remains to be published, this technical guide provides a robust framework for its anticipated thermal properties and a clear path forward for its experimental characterization. By leveraging data from analogous long-chain alkylammonium salts, we predict that this compound will exhibit characteristic solid-solid, melting, and decomposition transitions. The detailed DSC and XRD protocols provided herein offer a standardized approach for researchers to validate these predictions and to construct a comprehensive phase diagram. The conceptual diagrams of cellular interaction and experimental workflow serve to guide future research and application development, particularly in the realm of drug delivery. It is imperative that the predictions and protocols outlined in this guide are followed by rigorous experimental investigation to fully elucidate the rich phase behavior of this promising surfactant.
Synthesis of Unsaturated Long-Chain Ammonium Acetates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of unsaturated long-chain ammonium acetates, a class of amphiphilic molecules with potential applications in drug delivery, materials science, and as bioactive agents. The synthesis is predicated on a straightforward acid-base reaction between an unsaturated long-chain primary amine and acetic acid. This document details the experimental protocol, purification methods, and characterization techniques for a representative compound, oleylammonium acetate. Furthermore, a generalized mechanism of the biological activity of long-chain ammonium salts is presented. All quantitative data and experimental procedures are based on established chemical principles and analogous reactions reported in the literature.
Introduction
Unsaturated long-chain ammonium acetates are ionic compounds characterized by a long, hydrophobic, unsaturated alkyl chain and a hydrophilic ammonium acetate head group. This amphiphilic nature imparts surfactant-like properties, making them interesting candidates for the formation of micelles, vesicles, and other self-assembled structures relevant to drug delivery systems. The presence of a double bond in the alkyl chain can influence the fluidity of these structures. Moreover, long-chain ammonium salts are known to exhibit antimicrobial properties, primarily through the disruption of cell membranes.[1][2] This guide provides a detailed methodology for the synthesis of these compounds, using oleylammonium acetate as a primary example.
Synthetic Workflow
The synthesis of unsaturated long-chain ammonium acetates is achieved through a direct acid-base neutralization reaction. The workflow involves the reaction of the amine with acetic acid, followed by purification of the resulting salt.
Caption: General workflow for the synthesis and characterization of oleylammonium acetate.
Experimental Protocols
Synthesis of Oleylammonium Acetate
This protocol is based on the principles of acid-base reactions between primary amines and carboxylic acids.[3]
Materials:
-
Oleylamine (C₁₈H₃₇N, cis-9-Octadecen-1-amine), technical grade (≥90%)
-
Glacial Acetic Acid (CH₃COOH), ACS reagent grade (≥99.7%)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve oleylamine (e.g., 26.75 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.
-
While stirring the solution at room temperature, add glacial acetic acid (e.g., 6.01 g, 0.1 mol) dropwise over a period of 10-15 minutes. The reaction is exothermic, and a white precipitate may begin to form.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation of the ammonium salt.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of 20 mL of cold anhydrous hexane to remove any unreacted oleylamine.
-
Dry the purified oleylammonium acetate under vacuum at room temperature to a constant weight.
Purification of the Product
For higher purity, the crude product can be recrystallized.
-
Suspend the crude oleylammonium acetate in a minimal amount of warm diethyl ether.
-
Add hexane dropwise until the solution becomes cloudy, then allow it to cool to room temperature and subsequently in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Quantitative Data
The following table provides a template for recording the quantitative data from the synthesis of oleylammonium acetate.
| Parameter | Theoretical Value | Experimental Value | Notes |
| Reactants | |||
| Oleylamine (g) | 26.75 | 0.1 mol | |
| Acetic Acid (g) | 6.01 | 0.1 mol | |
| Product | |||
| Theoretical Yield (g) | 32.76 | Based on 100% conversion | |
| Actual Yield (g) | Mass of the dried, purified product | ||
| Yield (%) | 100% | (Actual Yield / Theoretical Yield) * 100 | |
| Characterization | |||
| Melting Point (°C) | N/A | To be determined | |
| ¹H NMR (δ, ppm) | See Section 5.1 | To be recorded | |
| FTIR (cm⁻¹) | See Section 5.2 | To be recorded |
Characterization of Oleylammonium Acetate
¹H NMR Spectroscopy
The ¹H NMR spectrum of the product is expected to show characteristic peaks for both the oleyl chain and the acetate counterion. The spectrum should be recorded in a suitable deuterated solvent, such as CDCl₃.
Expected Chemical Shifts (δ, ppm):
| Assignment | Expected Shift (ppm) | Notes |
| -CH=CH- (vinylic protons) | ~5.35 (multiplet) | Characteristic of the double bond in the oleyl chain.[4] |
| -CH₂-NH₃⁺ (alpha to nitrogen) | ~2.9-3.1 (triplet) | A downfield shift is expected compared to oleylamine (~2.68 ppm) due to the protonation of the amine group.[4][5] |
| -CH₃ (acetate) | ~2.05 (singlet) | A sharp singlet corresponding to the methyl protons of the acetate ion. |
| -CH₂-C=C (allylic protons) | ~2.0 (multiplet) | Protons adjacent to the double bond.[4] |
| -(CH₂)n- (alkyl chain) | ~1.2-1.4 (broad) | A large, broad signal corresponding to the methylene groups of the long alkyl chain. |
| -CH₃ (terminal methyl) | ~0.88 (triplet) | The terminal methyl group of the oleyl chain.[4] |
| -NH₃⁺ | Broad, variable | The protons on the ammonium group often appear as a broad signal and its position can vary depending on concentration and solvent. |
FTIR Spectroscopy
The formation of the ammonium acetate salt can be confirmed by the appearance of new bands and shifts in existing bands in the IR spectrum.
Expected Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H stretch (ammonium) | 3200-2800 (broad) | A broad absorption band characteristic of the N-H stretching vibrations in an ammonium salt. |
| C-H stretch (alkane/alkene) | 3005, 2925, 2855 | The C-H stretch of the =C-H group appears around 3005 cm⁻¹. The asymmetric and symmetric stretches of the -CH₂- groups are at ~2925 and ~2855 cm⁻¹, respectively.[6] |
| C=O stretch (carboxylate) | ~1570 (strong) | Asymmetric stretching of the carboxylate anion. |
| N-H bend (ammonium) | ~1500 (medium) | Bending vibration of the N-H bonds in the ammonium group. |
| C=O stretch (carboxylate) | ~1400 (medium) | Symmetric stretching of the carboxylate anion. |
Mechanism of Biological Action
Long-chain ammonium salts are known for their antimicrobial activity, which is primarily attributed to their interaction with and disruption of the bacterial cell membrane.[1][2] While specific signaling pathways for unsaturated long-chain primary ammonium acetates are not well-documented, a general mechanism can be proposed based on the activity of similar cationic surfactants.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oleylamine(112-90-3) 1H NMR [m.chemicalbook.com]
- 5. Influence of Binary Ligands in Designing Cesium Lead Halide (CsPbX3, X = Cl, Br, I) Perovskite Nanocrystals-Oleic Acid and Oleylamine [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Characterization of Long-Chain Ammonium Salts
<
For Researchers, Scientists, and Drug Development Professionals
Long-chain ammonium salts, particularly quaternary ammonium compounds (QACs), are a class of molecules with broad applications, serving as surfactants, disinfectants, fabric softeners, and crucial excipients in drug delivery systems.[1][2] Their amphiphilic nature, consisting of a positively charged nitrogen headgroup and one or more long alkyl chains, dictates their functionality. A thorough and precise characterization of these salts is paramount for ensuring product quality, stability, safety, and efficacy.
This technical guide provides an in-depth overview of the core analytical techniques employed to characterize long-chain ammonium salts. It details the principles, experimental protocols, and data interpretation for each method, supplemented with quantitative data and workflow visualizations to support researchers in their analytical endeavors.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of long-chain ammonium salts.[3] It provides detailed information about the molecular framework by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C. For QACs, NMR confirms the presence and identity of the alkyl chains, the headgroup substituents, and the counter-ion's influence on the cationic center.
In solution, especially for surfactant applications, NMR can distinguish between monomers and aggregated forms like micelles.[4] Below the critical micelle concentration (CMC), sharp signals corresponding to the monomer are observed. Above the CMC, the appearance of a second set of signals or significant line broadening indicates the formation of micelles and allows for the study of exchange dynamics between the monomeric and aggregated states.[4][5]
Logical Relationship of NMR Data
The following diagram illustrates the information derived from NMR analysis for structural confirmation.
References
- 1. Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography [aura.american.edu]
- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Cationic Surfactants in Materials Science: A Technical Guide
Cationic surfactants, distinguished by their positively charged hydrophilic head groups, are a cornerstone of modern materials science. Their unique amphiphilic nature and ability to interact with a wide array of surfaces and molecules have made them indispensable in the rational design and fabrication of advanced materials. This technical guide provides an in-depth exploration of the core principles and applications of cationic surfactants for researchers, scientists, and drug development professionals. We will delve into their role in nanoparticle synthesis, drug and gene delivery systems, and their antimicrobial properties, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
Core Applications and Mechanisms
The versatility of cationic surfactants stems from their ability to self-assemble into various structures and their electrostatic interactions with negatively charged entities.[1][2] This section explores their primary applications in materials science.
Nanoparticle Synthesis and Stabilization
Cationic surfactants are instrumental in the bottom-up synthesis of nanoparticles, where they act as templates, capping agents, and stabilizers.[3][4] Their presence during synthesis influences the nucleation and growth of nanoparticles, allowing for precise control over their size, shape, and surface properties.[5] One of the most prominent examples is the use of cetyltrimethylammonium bromide (CTAB) in the synthesis of gold nanorods, where it preferentially binds to specific crystal facets, directing anisotropic growth.[4] The positive charge imparted by the surfactant layer prevents agglomeration through electrostatic repulsion, ensuring the colloidal stability of the nanoparticles.[4]
Drug Delivery Systems
In the pharmaceutical sciences, cationic surfactants are employed to enhance the delivery of therapeutic agents. They are key components in the formulation of self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions.[1][6][7] The positive surface charge of these delivery vehicles can facilitate interaction with negatively charged cell membranes, potentially increasing drug absorption and cellular uptake.[1] However, this enhanced interaction can also lead to increased cytotoxicity, a critical consideration in formulation development.[6][7] The choice of cationic surfactant and its concentration must be carefully optimized to balance efficacy and safety.[8]
Gene Delivery
The delivery of genetic material, such as plasmid DNA and siRNA, for therapeutic purposes is a significant challenge due to the net negative charge and large size of these molecules. Cationic surfactants and lipids are at the forefront of non-viral gene delivery strategies.[9][10][11] They electrostatically complex with the anionic phosphate backbone of nucleic acids, condensing them into compact, positively charged nanoparticles known as lipoplexes or polyplexes.[11][12] This complexation protects the genetic material from enzymatic degradation and facilitates its entry into cells via endocytosis.[11] Gemini surfactants, which possess two hydrophilic head groups and two hydrophobic tails, have shown particular promise in gene delivery due to their lower critical micelle concentration and enhanced ability to compact DNA.[9][13]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on cationic surfactants in various materials science applications.
Table 1: Cytotoxicity of Cationic Surfactants in Self-Emulsifying Drug Delivery Systems (SEDDS) [6][8]
| Cationic Surfactant | Concentration in SEDDS (% m/m) | Resulting Zeta Potential (mV) | In Vitro Cytotoxicity (Rank Order) | Hemolytic Activity |
| Control (SEDDS alone) | 0 | -9.0 ± 0.3 | N/A | Baseline |
| 1-decyl-3-methylimidazolium chloride | 1 | +20.1 ± 1.1 | 5 (Least Toxic) | Synergistic with SEDDS |
| Octylamine | 5 | +28.8 ± 1.6 | 4 | Synergistic with SEDDS |
| Alkyltrimethylammonium bromide | 1 | +25.4 ± 0.9 | 3 | Synergistic with SEDDS |
| Benzalkonium chloride | 5 | +26.7 ± 1.2 | 2 | Synergistic with SEDDS |
| Hexadecylpyridinium chloride | 1 | +22.3 ± 0.8 | 1 (Most Toxic) | Synergistic with SEDDS |
Table 2: Physicochemical Properties of Nanoparticles Synthesized with Cationic Surfactants [14][15]
| Nanoparticle Type | Cationic Surfactant (Capping Agent) | Average Particle Size (DLS, nm) | Zeta Potential (mV) |
| Silver Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | 5.5 ± 0.50 | +45.2 |
| Silver Nanoparticles | Di-n-dodecyldimethylammonium bromide (DDAB) | 9.20 ± 0.20 | +52.8 |
| Copper Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | Not Specified | Positive |
| Mesoporous Silica Nanoparticles | Cetyltrimethylammonium bromide (CTAB) | Dependent on Surf/Si ratio | Positive |
Table 3: Performance of Cationic Surfactant-Capped Nanoparticles in Specific Applications [16]
| Application | Cationic Surfactant (CS) / Capped Nanoparticle | Salinity (% NaCl) | Corrosion Inhibition Efficiency (%) |
| Corrosion Inhibition | Synthesized Cationic Surfactant (CS) | 3.5 | 85.7 |
| Corrosion Inhibition | Zinc Nanoparticles capped with CS (ZnNPs-C-CS) | 3.5 | 88.6 |
| Corrosion Inhibition | Manganese Nanoparticles capped with CS (MnNPs-C-CS) | 3.5 | 94.0 |
| Corrosion Inhibition | Tin Nanoparticles capped with CS (SnNPs-C-CS) | 3.5 | 96.9 |
Detailed Experimental Protocols
This section provides standardized protocols for key experiments involving cationic surfactants in materials science.
Protocol 1: Synthesis of CTAB-Stabilized Silver Nanoparticles
Objective: To synthesize silver nanoparticles (AgNPs) using a chemical reduction method with CTAB as a stabilizing agent.[14]
Materials:
-
Silver nitrate (AgNO₃) solution (0.01 M)
-
Cetyltrimethylammonium bromide (CTAB) solution (0.01 M)
-
Glucose solution (5.0 mM)
-
Sodium hydroxide (NaOH) solution (0.01 M)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Glassware
Procedure:
-
In a reaction vessel, add 50 mL of 0.01 M CTAB solution.
-
While vigorously stirring, slowly add 50 mL of 0.01 M AgNO₃ solution to the CTAB solution to form the AgNO₃-CTAB complex.
-
In a separate vessel, add 50 mL of 0.01 M NaOH solution to 25 mL of 5.0 mM glucose solution.
-
Add the AgNO₃-CTAB complex to the glucose-NaOH mixture under vigorous magnetic stirring.
-
Heat the reaction mixture to 50°C and maintain for 5 hours, or until a color change indicates nanoparticle formation.
-
To purify the nanoparticles, centrifuge the suspension at 8000 rpm for 30 minutes to separate the nanoparticles from unbound CTAB.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and resuspension steps twice more.
-
Store the purified nanoparticle suspension at room temperature.
Protocol 2: Characterization of Cationic Surfactant-Functionalized Nanoparticles
Objective: To determine the physicochemical properties of the synthesized nanoparticles.
A. Dynamic Light Scattering (DLS) for Particle Size Analysis [15]
-
Dilute a small aliquot of the purified nanoparticle suspension in deionized water to an appropriate concentration (to avoid multiple scattering effects).
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent refractive index, and viscosity).
-
Perform the measurement to obtain the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
B. Zeta Potential for Surface Charge Measurement [15]
-
Dilute the purified nanoparticle suspension in an appropriate buffer or deionized water.
-
Inject the sample into a disposable zeta cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument's software will calculate the zeta potential based on the electrophoretic mobility.
C. Transmission Electron Microscopy (TEM) for Morphological Analysis
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the solvent to evaporate completely. A negative staining agent (e.g., uranyl acetate) may be used if necessary to enhance contrast.
-
Insert the dried grid into the TEM.
-
Acquire images at various magnifications to observe the size, shape, and morphology of the nanoparticles.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To assess the cytotoxicity of cationic surfactant-containing formulations on a mammalian cell line (e.g., Caco-2).[6][8]
Materials:
-
Caco-2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cationic surfactant formulations (at various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed Caco-2 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the cationic surfactant formulations in cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the plate for a predetermined exposure time (e.g., 24 or 48 hours).
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the role of cationic surfactants in materials science.
Caption: Cationic surfactant micelle structure in an aqueous solution.
Caption: Workflow for nanoparticle synthesis using a cationic surfactant.
Caption: Pathway of cationic surfactant-mediated gene delivery.
References
- 1. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cationic surfactants: A review [research.chalmers.se]
- 3. ijcmas.com [ijcmas.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Self-emulsifying drug delivery systems and cationic surfactants: do they potentiate each other in cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cationic Gemini Surfactants: A Review [jstage.jst.go.jp]
- 14. Nanoparticle surface stabilizing agents influence antibacterial action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The wet chemical synthesis of surfactant-capped quasi-spherical silver nanoparticles with enhanced antibacterial activity - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00408A [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Octadecenylammonium Acetate in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenylammonium acetate, the salt formed from octadecenylamine (oleylamine) and acetic acid, is a versatile surfactant and capping agent for the synthesis of a wide array of nanoparticles. This compound combines the properties of a long-chain alkylamine with an acetate counter-ion, offering unique control over nanoparticle nucleation and growth. Oleylamine, a primary amine with an 18-carbon chain and a single double bond, can act as a solvent, a reducing agent, and a stabilizing ligand.[1][2] The acetate ion serves as an effective stabilizer, preventing nanoparticle agglomeration through electrostatic repulsion.[3][4][5] This combination allows for the synthesis of monodisperse metallic, metal oxide, and semiconductor nanostructures with tunable sizes and shapes.[6][7]
These application notes provide an overview of the utility of this compound in nanoparticle synthesis and detailed protocols for its application.
Core Principles and Signaling Pathways
The synthesis of nanoparticles using this compound typically involves the thermal decomposition of a metal precursor in a high-boiling point solvent. The this compound plays multiple roles in this process:
-
Surfactant and Stabilizer: The long alkyl chain of the octadecenylammonium ion provides a steric barrier, preventing the aggregation of nanoparticles. The acetate ion can also adsorb to the nanoparticle surface, providing electrostatic stabilization.[3][5]
-
Solvent: At elevated temperatures, this compound can act as a solvent for the metal precursors.
-
Reducing Agent: The amine group can reduce metal precursors to their zerovalent state, initiating nanoparticle formation.[8]
-
Shape-Directing Agent: The differential binding of the ligand to various crystallographic faces of the growing nanoparticle can direct its final morphology.
The general workflow for nanoparticle synthesis using this method is depicted in the following diagram:
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Metal Oxide Nanoparticles (e.g., Fe₃O₄)
This protocol describes the synthesis of magnetite (Fe₃O₄) nanoparticles using an iron precursor and this compound as the surfactant.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
This compound
-
1-Octadecene
-
Ethanol (anhydrous)
-
Hexane (anhydrous)
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask, condenser, heating mantle, thermocouple, magnetic stirrer.
Procedure:
-
In a 100 mL three-neck flask, combine Fe(acac)₃ (2 mmol), this compound (6 mmol), and 1-octadecene (20 mL).
-
Attach the flask to a condenser and a gas line for inert atmosphere.
-
Stir the mixture and heat to 120°C under a gentle flow of nitrogen or argon for 30 minutes to remove water and oxygen.
-
Increase the temperature to 200°C and maintain for 2 hours.
-
Raise the temperature to 300°C and reflux for 1 hour.
-
After the reaction, cool the mixture to room temperature.
-
Add 40 mL of ethanol to the cooled solution to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation (8000 rpm, 10 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in 10 mL of hexane.
-
Repeat the precipitation and washing steps with ethanol two more times.
-
Finally, disperse the purified nanoparticles in a nonpolar solvent like hexane or toluene for storage.
Expected Results:
This method typically yields monodisperse Fe₃O₄ nanoparticles with sizes ranging from 5 to 20 nm, depending on the reaction time and temperature. The size and morphology can be confirmed by Transmission Electron Microscopy (TEM).
| Parameter | Value | Reference |
| Precursor | Iron(III) acetylacetonate | [8] |
| Surfactant | This compound | [1][8] |
| Solvent | 1-Octadecene | [7] |
| Reaction Temperature | 300°C | [8] |
| Expected Nanoparticle Size | 5 - 20 nm | [8] |
Protocol 2: Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol outlines the synthesis of CdSe quantum dots using a hot-injection method with this compound as a key stabilizing agent.
Materials:
-
Cadmium oxide (CdO)
-
Selenium powder (Se)
-
This compound
-
1-Octadecene
-
Trioctylphosphine (TOP)
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Inert gas supply
-
Standard glassware for hot-injection synthesis.
Procedure:
-
Preparation of Se precursor (TOPSe): In a glovebox, dissolve selenium powder (1 mmol) in trioctylphosphine (2 mL).
-
Preparation of Cd precursor: In a 50 mL three-neck flask, combine CdO (0.2 mmol), this compound (4 mmol), and 1-octadecene (10 mL).
-
Heat the mixture to 150°C under an inert atmosphere until the CdO is fully dissolved and the solution becomes clear.
-
Raise the temperature to 260°C.
-
Hot-Injection: Swiftly inject the TOPSe solution into the hot reaction mixture.
-
Allow the reaction to proceed for 1-10 minutes to grow the quantum dots to the desired size. The growth can be monitored by taking small aliquots and measuring their UV-Vis absorption or photoluminescence spectra.
-
To quench the reaction, rapidly cool the flask in a water bath.
-
At room temperature, add 20 mL of methanol to precipitate the quantum dots.
-
Centrifuge the mixture (6000 rpm, 10 minutes), discard the supernatant, and re-disperse the quantum dots in toluene.
-
Repeat the washing step with methanol twice.
-
Store the purified CdSe quantum dots in toluene in the dark.
Expected Results:
The size of the CdSe quantum dots, and therefore their optical properties (color of emission), can be tuned by controlling the reaction time after injection. Shorter reaction times yield smaller quantum dots that emit in the blue-green region of the spectrum, while longer times produce larger quantum dots that emit in the orange-red region.
| Reaction Time (min) | Approximate Emission Wavelength (nm) |
| 1 | 520 |
| 3 | 560 |
| 5 | 590 |
| 10 | 620 |
Data Presentation
The following table summarizes the typical influence of key synthesis parameters on nanoparticle characteristics when using this compound.
| Parameter | Effect on Nanoparticle Size | Effect on Size Distribution |
| Reaction Temperature | Increases with temperature | Narrows at optimal temperature |
| Reaction Time | Increases with time (up to a point) | Broadens with very long times |
| Precursor Concentration | Increases with concentration | Broadens at high concentrations |
| Surfactant:Precursor Ratio | Decreases with higher ratio | Narrows with higher ratio |
Logical Relationships in Nanoparticle Formation
The interplay between nucleation and growth is critical in determining the final properties of the nanoparticles. This relationship can be visualized as follows:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Aggregated Nanoparticles | Insufficient surfactant; reaction temperature too high or too long; inefficient washing. | Increase surfactant-to-precursor ratio; optimize reaction time and temperature; ensure thorough washing with appropriate solvents. |
| Broad Size Distribution | Slow precursor injection; temperature fluctuations during reaction. | Ensure rapid and uniform injection of precursors; maintain a stable reaction temperature. |
| No Nanoparticle Formation | Reaction temperature too low; precursor or surfactant instability. | Increase reaction temperature; check the purity and stability of reagents. |
| Irregular Shapes | Inappropriate surfactant or solvent; non-optimal reaction kinetics. | Vary the surfactant or use a co-surfactant; adjust the heating rate and reaction time. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle organic solvents and metal precursors with care, as they can be toxic and flammable.
-
Be cautious when working with hot-injection setups, as they involve high temperatures and pressures.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. primo.rowan.edu [primo.rowan.edu]
- 2. Oleylamine in Nanoparticle Synthesis (2013) | Stefanos Mourdikoudis | 1037 Citations [scispace.com]
- 3. Acetate stabilization of metal nanoparticles and its role in the preparation of metal nanoparticles in ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. n04.iphy.ac.cn [n04.iphy.ac.cn]
Application of Octadecenylammonium Acetate in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenylammonium acetate, and more broadly, its parent compound octadecylamine (ODA), are cationic lipids that have garnered significant interest in the field of drug delivery. The long alkyl chain of ODA provides a hydrophobic anchor, making it an excellent component for incorporation into lipid-based and polymeric nanoparticles, as well as liposomes. The primary amine group, which is protonated at physiological pH, imparts a positive surface charge to these delivery systems. This positive charge enhances interaction with negatively charged cell membranes, facilitating cellular uptake. Furthermore, ODA can be used to modify the surface of pre-formed nanoparticles to improve drug loading, modulate release characteristics, and achieve targeted delivery. This document provides a detailed overview of the applications of ODA-based systems in drug delivery, including quantitative data, experimental protocols, and visual representations of relevant pathways and workflows.
Data Presentation
The following tables summarize the quantitative data from various studies on drug delivery systems incorporating octadecylamine.
Table 1: Physicochemical Properties of Octadecylamine-Based Drug Delivery Systems
| Formulation Type | Drug | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Solid Lipid Nanoparticles (SLNs) | - | 178.9 ± 72.71 | 0.1 | +22.8 ± 8.20 | [1] |
| PLGA Nanoparticles (modified) | Ibuprofen | < 200 | < 0.2 | > +20 | [2] |
| Coated Liposomes | WPTS | 179.1 ± 7.31 | 0.188 ± 0.052 | -29.6 ± 1.35 |
Table 2: Drug Loading and Encapsulation Efficiency
| Formulation Type | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA Nanoparticles (modified) | Ibuprofen | - | > 80 | [2] |
| Iron Oxide Nanocomposites | Doxorubicin | Up to 175.7 (µg/mg) | ~24 to ~90 | |
| Poly-ε-caprolactone Nanoparticles | Naproxen | - | 81.3 ± 4.2 | [3] |
| Coated Liposomes | WPTS | - | 75.62 ± 0.43 |
Table 3: In Vitro Drug Release
| Formulation Type | Drug | Release Conditions | Cumulative Release | Time | Reference |
| Iron Oxide Nanocomposites | Doxorubicin | pH 5 | ~70% | 3 hours | |
| PLGA Nanoparticles (modified) | Ibuprofen | pH 7.4 | Biphasic, extended release | - | [2] |
| Coated Liposomes | WPTS | pH 6.5 vs. pH 7.3 | Increased release at acidic pH | - | |
| Poly-ε-caprolactone Nanoparticles | Naproxen | pH 7.4 | Low and sustained | - | [3] |
Experimental Protocols
Protocol 1: Preparation of Octadecylamine-Based Solid Lipid Nanoparticles (SLNs) by Emulsion-Solvent Evaporation
This protocol is adapted from a method used for gene delivery.[1]
Materials:
-
Octadecylamine (ODA)
-
Chloroform
-
Tween-80
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of the Lipid Phase: Dissolve 0.2 M of octadecylamine in 2 mL of chloroform.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing 6% Tween-80 in PBS.
-
Emulsification: Gradually add the lipid phase dropwise into the aqueous phase while homogenizing using a sonic probe set at 30% amplitude for 50 seconds to form a single oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Remove the chloroform by evaporation under reduced pressure.
-
Isolation of Nanoparticles: Isolate the synthesized nanoparticles by ultracentrifugation at 6500 rpm for 30 minutes at 12°C.
-
Drying: Freeze-dry the nanoparticle pellet to obtain a powder.
-
Characterization: Resuspend the nanoparticles in an appropriate buffer for characterization of particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Drug Loading into ODA-Modified Magnetic Nanoparticles
This protocol describes the loading of Doxorubicin (DOX) onto ODA-coated magnetic nanoparticles.
Materials:
-
ODA-coated magnetic nanoparticles (MNPs)
-
Doxorubicin hydrochloride (DOX)
-
Sodium borate buffer (10 mM, pH 8.5)
Procedure:
-
Preparation of DOX solution: Prepare a 1 mg/mL solution of DOX in sodium borate buffer.
-
Incubation: Add 1 mg of ODA-coated MNPs to 1 mL of the DOX solution.
-
Loading: Incubate the mixture for 12 hours at room temperature with gentle shaking.
-
Separation: Magnetically separate the DOX-loaded MNPs from the supernatant.
-
Washing: Wash the MNPs twice with 1 mL of sodium borate buffer to remove any unbound DOX.
-
Quantification of Loading:
-
Combine the supernatant and the wash solutions.
-
Measure the absorbance of the combined solution spectrophotometrically at 480 nm.
-
Calculate the amount of unbound DOX using a standard calibration curve.
-
The amount of loaded DOX is the initial amount of DOX minus the amount of unbound DOX.
-
Drug Loading (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study using Dialysis Method
This protocol outlines a general procedure for assessing the in vitro release of a drug from ODA-based nanoparticles.
Materials:
-
Drug-loaded ODA-based nanoparticles
-
Dialysis membrane (with a molecular weight cut-off (MWCO) appropriate to retain the nanoparticles but allow free drug to pass)
-
Release buffer (e.g., PBS at different pH values to simulate physiological and tumor environments)
Procedure:
-
Preparation of Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release buffer.
-
Dialysis Setup:
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Securely close the dialysis bag and place it in a larger vessel containing a known volume of the release buffer (e.g., 500 mL).
-
Ensure the release medium is under constant stirring (e.g., 100 rpm) and maintained at a constant temperature (37°C).
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the larger vessel.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation of Cumulative Release: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of drug-loaded ODA-based nanoparticles on cancer cell lines.[2]
Materials:
-
Cancer cell line (e.g., A549 human lung adenocarcinoma)
-
Normal cell line (e.g., CCD-19Lu human lung fibroblast) for selectivity assessment
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Drug-loaded ODA-based nanoparticles
-
Free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Apoptosis Induction in Cancer Cells
Ibuprofen-loaded ODA-modified PLGA nanoparticles have been shown to induce apoptosis in lung cancer cells.[2] The proposed mechanism involves the activation of caspases and a decrease in the mitochondrial membrane potential.
References
- 1. Gene Delivery via Octadecylamine-Based Nanoparticles for iPSC Generation from CCD1072-SK Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches to cancer therapy with ibuprofen-loaded Eudragit® RS 100 and/or octadecylamine-modified PLGA nanoparticles by assessment of their effects on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Notes and Protocols: Antimicrobial Activity of Octadecenylammonium Acetate Against E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Octadecenylammonium acetate is a quaternary ammonium compound (QAC) characterized by a long hydrophobic alkyl chain (octadecenyl) and a positively charged nitrogen atom. This cationic surfactant structure is typical of QACs, which are known for their broad-spectrum antimicrobial activity.[1][2] The primary mechanism of action for QACs involves the disruption of the bacterial cell membrane. The positively charged headgroup interacts with the negatively charged components of the E. coli cell wall and cytoplasmic membrane, leading to membrane disorganization, leakage of intracellular components, and ultimately, cell death. This document provides detailed protocols for evaluating the antimicrobial efficacy of this compound against Escherichia coli.
Data Presentation
The antimicrobial activity of this compound can be quantified using several key parameters. The following tables provide a template for presenting such data.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against E. coli
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | E. coli ATCC 25922 | 8 | 16 |
| This compound | E. coli (Clinical Isolate 1) | 16 | 32 |
| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 | 0.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Time-Kill Assay Kinetics of this compound against E. coli ATCC 25922
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5 x MIC) | Log10 CFU/mL (1 x MIC) | Log10 CFU/mL (2 x MIC) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 7.2 | 5.5 | 4.2 | <2 (LOD) |
| 4 | 8.5 | 5.1 | 3.1 | <2 (LOD) |
| 8 | 9.1 | 4.8 | <2 (LOD) | <2 (LOD) |
| 24 | 9.3 | 4.5 | <2 (LOD) | <2 (LOD) |
Note: LOD = Limit of Detection. The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Materials:
-
This compound stock solution
-
E. coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Inoculum: Culture E. coli in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared E. coli inoculum to each well containing the antimicrobial agent.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreaders or loops
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate or spread the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Time-Kill Assay
This assay determines the rate at which an antimicrobial agent kills a bacterial population.
Materials:
-
This compound
-
Log-phase culture of E. coli
-
CAMHB
-
Sterile flasks
-
MHA plates
-
Pipettes and sterile tips
-
Incubator and shaking incubator
Procedure:
-
Prepare Cultures: Grow E. coli to the early to mid-logarithmic phase (approximately 10^6 CFU/mL).
-
Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) to separate flasks containing the bacterial culture. Include a growth control flask without the compound.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform serial dilutions of the aliquots and plate them onto MHA plates to determine the viable cell count (CFU/mL).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the colonies.
-
Data Analysis: Plot the log10 CFU/mL against time for each concentration.
Visualizations
Signaling Pathway and Mechanism of Action
The antimicrobial action of this compound against E. coli is primarily through the disruption of the cell membrane, a mechanism characteristic of quaternary ammonium compounds.
References
Application Notes and Protocols: Formation of Octadecenylammonium Acetate Stabilized Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenylammonium acetate (ODAA) is a cationic surfactant derived from oleylamine, a long-chain unsaturated fatty amine. Its amphiphilic nature, with a positively charged ammonium headgroup and a long hydrophobic alkyl chain, makes it an effective emulsifying agent for the stabilization of oil-in-water (O/W) emulsions. Cationic emulsions are of particular interest in drug delivery due to their potential for enhanced interaction with negatively charged biological membranes, offering improved bioavailability and targeted delivery of active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the preparation and characterization of ODAA-stabilized emulsions.
Data Presentation
The stability and physical characteristics of an emulsion are critical parameters for its application. The following table summarizes key quantitative data for a model ODAA-stabilized oil-in-water emulsion. These values should be considered as a starting point, as the optimal parameters can vary depending on the specific oil phase and desired application.
| Parameter | Value | Method of Analysis |
| Emulsifier Concentration | 0.5 - 2.0% (w/v) | - |
| Oil Phase Concentration | 10 - 30% (v/v) | - |
| Homogenization Speed | 5,000 - 15,000 rpm | High-Shear Homogenizer |
| Homogenization Time | 5 - 15 minutes | - |
| Average Droplet Size | 150 - 500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +30 to +60 mV | Electrophoretic Light Scattering (ELS) |
| pH of Aqueous Phase | 4.0 - 6.0 | pH Meter |
Experimental Protocols
This section details the step-by-step methodology for the preparation and characterization of this compound stabilized emulsions.
Materials
-
This compound (ODAA)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil, or a specific drug carrier)
-
Deionized water
-
Acetic acid (for pH adjustment)
-
High-shear homogenizer
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
Optical microscope
-
pH meter
Emulsion Preparation Protocol
-
Preparation of the Aqueous Phase:
-
Dissolve the desired amount of this compound (e.g., 1.0 g for a 1% w/v solution) in deionized water (e.g., 100 mL).
-
Gently heat and stir the solution to ensure complete dissolution of the ODAA.
-
Adjust the pH of the aqueous phase to a range of 4.0-6.0 using a dilute solution of acetic acid. Cationic fatty amine salts are most effective in an acidic to neutral pH range to maintain the positive charge on the amine group.[1]
-
-
Preparation of the Oil Phase:
-
Measure the desired volume of the oil phase (e.g., 20 mL for a 20% v/v emulsion).
-
If a lipophilic active pharmaceutical ingredient (API) is to be incorporated, dissolve it in the oil phase at this stage.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer. This creates a coarse pre-emulsion.
-
Subject the pre-emulsion to high-shear homogenization. The operational parameters should be optimized for the specific formulation, but a typical starting point is 10,000 rpm for 10 minutes. This high-energy input is crucial for reducing the oil droplet size to the nanometer range.
-
-
Cooling and Storage:
-
After homogenization, allow the emulsion to cool to room temperature.
-
Store the emulsion in a sealed container at a controlled temperature to prevent degradation and instability.
-
Characterization of the Emulsion
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for DLS analysis.
-
Measure the mean droplet size and PDI using a DLS instrument. A smaller droplet size and a PDI value below 0.3 are indicative of a monodisperse and stable emulsion.
-
-
Zeta Potential Measurement:
-
Use an electrophoretic light scattering (ELS) instrument to measure the zeta potential of the emulsion droplets.
-
A high positive zeta potential (typically > +30 mV) indicates strong electrostatic repulsion between the droplets, which contributes to the long-term stability of the emulsion by preventing flocculation and coalescence.[2]
-
-
Microscopic Examination:
-
Place a drop of the emulsion on a microscope slide and cover it with a coverslip.
-
Observe the emulsion under an optical microscope to visually assess the droplet morphology and check for any signs of aggregation or phase separation.
-
-
pH Measurement:
-
Measure the pH of the final emulsion using a calibrated pH meter. The pH should remain within the optimal range for the stability of the cationic surfactant.
-
-
Stability Studies:
-
Store the emulsion under different conditions (e.g., refrigerated, room temperature, elevated temperature) and monitor the droplet size, PDI, zeta potential, and visual appearance over time to assess its long-term stability.
-
Mandatory Visualization
Caption: Experimental workflow for the formation and characterization of ODAA stabilized emulsions.
Caption: Logical relationship of ODAA in stabilizing an oil-in-water emulsion.
References
Application Notes and Protocols for Octadecenylammonium Acetate in Antimicrobial Coatings
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific use of octadecenylammonium acetate in the formulation of antimicrobial coatings is limited in publicly available scientific literature. The following application notes and protocols are based on the general principles of formulating and evaluating coatings containing quaternary ammonium compounds (QACs), the class of antimicrobial agents to which this compound belongs. These should be regarded as a foundational guide for research and development, requiring optimization and validation for this specific compound.
Introduction: Quaternary Ammonium Compounds in Antimicrobial Coatings
Quaternary ammonium compounds (QACs) are a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Their mechanism of action primarily involves the disruption of microbial cell membranes, leading to cell lysis and death. The positively charged nitrogen atom in the QAC structure is attracted to the negatively charged components of bacterial cell walls. The long alkyl chains, such as the octadecenyl chain in this compound, intercalate with the lipid bilayer of the cell membrane, compromising its integrity. This disruption of the membrane leads to the leakage of essential intracellular components and ultimately, cell death. The incorporation of QACs into coating formulations can impart durable antimicrobial activity to a wide variety of surfaces.
Hypothetical Formulation of an this compound-Based Antimicrobial Coating
This section provides a theoretical protocol for the formulation of an antimicrobial coating. The concentrations and choice of polymer matrix are starting points and will require empirical optimization.
Materials:
-
This compound (Active Ingredient)
-
Polymer binder (e.g., polyurethane, acrylic, or polyvinyl acetate dispersion in a suitable solvent)
-
Solvent (e.g., water, ethanol, or a mixture, compatible with the polymer binder)
-
Substrate for coating (e.g., glass slides, plastic coupons, stainless steel)
Protocol:
-
Preparation of the Coating Solution:
-
Dissolve a specific concentration of this compound in the chosen solvent. The concentration will need to be optimized, but a starting range could be 0.5% to 5% (w/v).
-
Once fully dissolved, add the polymer binder to the solution with continuous stirring. The final polymer concentration will depend on the desired coating thickness and viscosity.
-
Continue stirring the mixture until a homogenous coating solution is obtained.
-
-
Application of the Coating:
-
Ensure the substrate is clean and dry before coating.
-
Apply the coating solution to the substrate using a suitable method such as dip-coating, spray-coating, or spin-coating to achieve a uniform layer.
-
Allow the coated substrate to air-dry or cure in an oven at a temperature suitable for the chosen polymer binder to remove the solvent and form a solid film.
-
Antimicrobial Efficacy Testing
The antimicrobial activity of the prepared coatings should be evaluated quantitatively. Standardized methods are recommended to ensure reproducibility.
Minimum Inhibitory Concentration (MIC) - In Solution
While not a direct measure of the coating's efficacy, determining the MIC of this compound in solution provides a baseline for its antimicrobial potency.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate containing a growth medium (e.g., Tryptic Soy Broth).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antimicrobial Activity of the Coated Surface (based on ISO 22196)
This protocol is a standardized method to measure the antibacterial activity of treated surfaces.
Protocol:
-
Prepare coated and uncoated (control) substrate samples.
-
Prepare a bacterial suspension of the test organism (e.g., S. aureus, E. coli) at a concentration of 5 x 10^5 to 1 x 10^6 cells/mL.
-
Inoculate the surface of both the coated and control samples with a defined volume (e.g., 0.4 mL) of the bacterial suspension.
-
Cover the inoculum with a sterile, inert, and non-absorbent film (e.g., polyethylene) to spread the inoculum and prevent drying.
-
Incubate the samples at 37°C and high humidity for 24 hours.
-
After incubation, recover the bacteria from the surfaces by washing with a neutralizing broth (e.g., Dey-Engley neutralizing broth).
-
Perform serial dilutions of the recovered suspension and plate on a suitable agar medium (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFU).
-
Calculate the antibacterial activity (R) using the formula: R = (log(B/A) - log(C/A)) = log(B/C), where A is the average number of viable bacteria on the control samples immediately after inoculation, B is the average number of viable bacteria on the control samples after 24 hours, and C is the average number of viable bacteria on the coated samples after 24 hours.
Quantitative Data Summary
The following table is a template for presenting the quantitative data from the antimicrobial efficacy tests. The values presented are hypothetical and for illustrative purposes only.
| Test | Organism | Result |
| Minimum Inhibitory Concentration (MIC) | S. aureus | 16 µg/mL |
| E. coli | 32 µg/mL | |
| Antimicrobial Activity of Coating (ISO 22196) | S. aureus | Log Reduction: >3 |
| E. coli | Log Reduction: >2.5 |
Visualizations
Proposed Antimicrobial Mechanism of Action
Caption: Proposed mechanism of antimicrobial action for this compound.
Experimental Workflow for Coating Formulation and Testing
Caption: General experimental workflow for antimicrobial coating development.
Application Notes and Protocols: Octadecenylammonium Acetate as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. This technique is particularly valuable in green chemistry as it can reduce the need for hazardous organic solvents, increase reaction rates, and improve product yields.[1] Long-chain quaternary ammonium salts, such as octadecenylammonium acetate, are effective phase transfer catalysts due to their amphipathic nature. The lipophilic octadecenyl chain enhances solubility in the organic phase, while the charged ammonium acetate headgroup interacts with the aqueous phase.
These application notes provide an overview of the principles of phase transfer catalysis using this compound and detailed protocols for its application in key organic transformations, including nucleophilic substitution, C-alkylation, and oxidation reactions.
Principle of Phase Transfer Catalysis
The fundamental role of a phase transfer catalyst is to transport a reactant, typically an anion, from the aqueous phase into the organic phase where it can react with an organic-soluble substrate. The catalytic cycle of this compound can be summarized as follows:
-
Anion Exchange: In the aqueous phase, the acetate anion of the catalyst can be exchanged for another anion (e.g., hydroxide, cyanide, or another carboxylate) present in the aqueous layer.
-
Phase Transfer: The lipophilic quaternary ammonium cation, now paired with the reactant anion, migrates across the phase boundary into the organic phase.
-
Reaction: In the organic phase, the "naked" and highly reactive anion reacts with the organic substrate.
-
Catalyst Regeneration: The quaternary ammonium cation, now paired with the leaving group from the organic substrate, returns to the aqueous phase, ready to start a new cycle.
This continuous process allows for a sustained reaction between the phase-separated reactants.
Applications and Experimental Protocols
Nucleophilic Substitution: Esterification
Phase transfer catalysis is highly effective for the synthesis of esters from alkyl halides and carboxylate salts. The use of this compound can be particularly advantageous in providing the acetate nucleophile directly.
Table 1: Synthesis of Esters via PTC
| Entry | Alkyl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | 5 | Toluene | 90 | 4 | 95 |
| 2 | 1-Bromooctane | 5 | Heptane | 100 | 6 | 92 |
| 3 | Cinnamyl Bromide | 5 | Toluene | 95 | 1.5 | >99[2] |
| 4 | n-Butyl Bromide | 10 | Toluene | 70 | 4 | 90 |
Experimental Protocol: Synthesis of Benzyl Acetate
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzyl bromide (1.71 g, 10 mmol), sodium acetate (1.23 g, 15 mmol), and this compound (0.19 g, 0.5 mmol, 5 mol%).
-
Solvent Addition: Add 20 mL of toluene to the flask.
-
Reaction: Heat the mixture to 90°C with vigorous stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash with a small amount of toluene.
-
Purification: Combine the organic filtrates and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure benzyl acetate.
C-Alkylation of Active Methylene Compounds
The C-alkylation of compounds with active methylene groups is a fundamental carbon-carbon bond-forming reaction. PTC facilitates the deprotonation of the active methylene compound at the interface and the subsequent alkylation in the organic phase.
Table 2: C-Alkylation of Diethyl Malonate
| Entry | Alkylating Agent | Base | Catalyst (mol%) | Temp (°C) | Time (min) | Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | 0 | 160 | 45 | 93[3] |
| 2 | Benzyl Bromide | K₂CO₃ | 10 (TEBAC) | 70 | 3 | 82[3] |
| 3 | Allyl Bromide | Cs₂CO₃ | 0 | rt | 45 | >95[4] |
Note: In some microwave-assisted solid-liquid PTC, the catalyst may not be necessary.
Experimental Protocol: Alkylation of Diethyl Malonate with Benzyl Bromide
-
Reaction Setup: To a 50 mL round-bottom flask, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and this compound (0.19 g, 0.5 mmol, 5 mol%).
-
Reagent Addition: Add benzyl bromide (1.71 g, 10 mmol) and 15 mL of acetonitrile.
-
Reaction: Stir the mixture vigorously at 60°C for 5 hours. Monitor the disappearance of the starting material by GC-MS or TLC.
-
Work-up: Cool the reaction mixture and filter off the inorganic salts. Wash the solid residue with acetonitrile.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product, which can be purified by column chromatography on silica gel.
Oxidation of Alcohols
Phase transfer catalysts can be employed to transfer oxidizing agents, such as permanganate or hypochlorite, from the aqueous phase to the organic phase to oxidize alcohols to aldehydes or carboxylic acids.
Table 3: Oxidation of Alcohols using PTC
| Entry | Alcohol | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzyl Alcohol | KMnO₄ | Aliquat 336 | Benzene | 25 | 95 |
| 2 | n-Hexanol | KMnO₄ | Aliquat 336 | Benzene | 50 | High[5] |
| 3 | Anisyl Alcohol | H₂O₂ | TBAHSO₄ | neat | 70 | 96[6] |
Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
-
Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, thermometer, and dropping funnel, dissolve benzyl alcohol (5.4 g, 50 mmol) and this compound (0.95 g, 2.5 mmol, 5 mol%) in 50 mL of dichloromethane.
-
Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (7.9 g, 50 mmol) in 50 mL of water.
-
Reaction: Cool the flask containing the alcohol solution to 0-5°C in an ice bath. Add the potassium permanganate solution dropwise over a period of 30 minutes with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Monitoring: After the addition is complete, continue stirring at room temperature for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the manganese dioxide. Separate the organic layer in a separatory funnel.
-
Purification: Wash the organic layer with a saturated solution of sodium bisulfite to remove any remaining permanganate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield benzaldehyde.
Synthesis of this compound
A general method for the synthesis of quaternary ammonium salts involves the reaction of a tertiary amine with an alkyl halide (Menschutkin reaction), followed by anion exchange if necessary.
Protocol: Synthesis of N,N-Dimethyl-N-octadecenyl-N-benzylammonium Acetate
-
Quaternization: In a round-bottom flask, dissolve N,N-dimethyloctadecenylamine (10 mmol) in 20 mL of acetonitrile. Add benzyl chloride (12 mmol) and a catalytic amount of sodium iodide. Reflux the mixture for 24 hours.
-
Isolation: After cooling, the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether to remove any unreacted starting materials, yielding the quaternary ammonium chloride.
-
Anion Exchange: Dissolve the quaternary ammonium chloride in water and pass it through an ion-exchange resin charged with acetate ions. Alternatively, react the chloride salt with a silver acetate solution to precipitate silver chloride, followed by filtration.
-
Final Product: Lyophilize the aqueous solution to obtain the final product, this compound, as a waxy solid.
Experimental Workflow and Logical Relationships
Conclusion
This compound serves as an effective phase transfer catalyst for a variety of important organic transformations. Its long lipophilic chain ensures high affinity for the organic phase, while the quaternary ammonium group facilitates the transport of anions from the aqueous phase. The protocols provided herein offer a starting point for researchers to utilize this powerful catalytic system in their synthetic endeavors, contributing to the development of more efficient and environmentally benign chemical processes.
References
Application Notes and Protocols: The Role of Octadecenylammonium Acetate in Templating Mesoporous Silica
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the use of octadecenylammonium acetate as a templating agent for the synthesis of mesoporous silica (MS) nanoparticles. While direct literature on this compound for this application is limited, this document extrapolates from well-established principles of mesoporous silica synthesis using analogous long-chain quaternary ammonium surfactants, such as cetyltrimethylammonium bromide (CTAB). These notes will cover the fundamental role of this surfactant in directing the formation of mesopores, detailed experimental protocols for synthesis and characterization, and potential applications, particularly in the realm of drug delivery.
Introduction: The Role of Structure-Directing Agents
The synthesis of mesoporous silica relies on a templating approach where surfactant molecules self-assemble into micelles in a solution containing silica precursors. These micelles act as a scaffold around which the silica network forms. Subsequent removal of the surfactant template reveals a highly ordered, porous silica structure. The choice of surfactant is critical as it dictates the physicochemical properties of the final material, including pore size, pore volume, and surface area.
Long-chain quaternary ammonium salts are commonly employed as cationic surfactants for this purpose. The general structure consists of a hydrophobic alkyl chain and a hydrophilic head group. In the case of This compound , the key components are:
-
Octadecenyl chain (C18H35): A long, unsaturated hydrophobic tail. The length and saturation of this chain significantly influence the micelle size and shape, and consequently, the pore diameter of the resulting mesoporous silica. The "octadecenyl" group implies the presence of a double bond, which can introduce a "kink" in the chain, potentially affecting the packing of the surfactant molecules in the micelle and leading to larger pore sizes compared to its saturated counterpart (octadecyl).
-
Ammonium head group (NH3+): A positively charged hydrophilic head that interacts with the negatively charged silicate species during the condensation process.
-
Acetate counter-ion (CH3COO-): The counter-ion can influence the micellization behavior and the overall reaction kinetics. Acetate, being a weaker acid anion compared to bromide or chloride, may lead to different hydrolysis and condensation rates of the silica precursor.
The self-assembly of these surfactant molecules into cylindrical micelles is the foundational step for creating the hexagonal pore structure characteristic of materials like MCM-41.
Experimental Protocols
The following protocols are adapted from standard procedures for synthesizing mesoporous silica using long-chain alkylammonium surfactants and are presented as a representative method for using this compound.
Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol outlines a modified Stöber method for the synthesis of MSNs using this compound as the structure-directing agent.
Materials:
-
This compound (Template)
-
Tetraethyl orthosilicate (TEOS) (Silica precursor)
-
Ethanol (Solvent)
-
Ammonium hydroxide (28-30 wt% solution) (Catalyst)
-
Deionized water
Procedure:
-
Template Solution Preparation: Dissolve a specific amount of this compound in a mixture of deionized water and ethanol. Stir the solution vigorously at a controlled temperature (e.g., 40°C) until the surfactant is completely dissolved and a clear solution is obtained.
-
Catalyst Addition: To the template solution, add ammonium hydroxide dropwise while maintaining vigorous stirring. Continue stirring for 30 minutes to ensure a homogeneous basic environment.
-
Silica Precursor Addition: Add TEOS dropwise to the reaction mixture under continuous stirring. The addition of TEOS will initiate the hydrolysis and condensation of silica, leading to the formation of a white precipitate.
-
Reaction: Allow the reaction to proceed for a set period (e.g., 2-4 hours) at a constant temperature with continuous stirring.
-
Particle Collection: Collect the synthesized particles by centrifugation or filtration.
-
Washing: Wash the collected particles multiple times with deionized water and ethanol to remove any unreacted reagents.
-
Drying: Dry the washed particles in an oven at 60-80°C overnight.
-
Template Removal (Calcination): To create the mesoporous structure, the this compound template must be removed. This is typically achieved by calcination. Heat the dried particles in a furnace to a high temperature (e.g., 550°C) for several hours (e.g., 5-6 hours) in an air atmosphere. The heating rate should be controlled (e.g., 1-2°C/min) to ensure gradual and complete removal of the organic template.
Characterization of Mesoporous Silica
A comprehensive characterization of the synthesized MSNs is crucial to confirm their physicochemical properties.
Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and pore structure.
-
Nitrogen Adsorption-Desorption Analysis (BET and BJH): To determine the specific surface area, pore volume, and pore size distribution.
-
Small-Angle X-ray Scattering (SAXS): To confirm the ordered mesoporous structure.
-
Thermogravimetric Analysis (TGA): To verify the complete removal of the organic template after calcination.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the surface functional groups (silanols) and confirm the removal of the template.
Data Presentation
The following tables summarize expected quantitative data for mesoporous silica synthesized using long-chain alkylammonium surfactants, which can be used as a reference for what to expect when using this compound. The exact values will depend on the specific synthesis conditions.
Table 1: Expected Physicochemical Properties of Mesoporous Silica Templated with Long-Chain Alkylammonium Surfactants.
| Parameter | Expected Range | Characterization Technique |
| Particle Size | 50 - 300 nm | TEM, DLS |
| BET Surface Area | 700 - 1200 m²/g | Nitrogen Adsorption |
| BJH Pore Volume | 0.8 - 1.5 cm³/g | Nitrogen Adsorption |
| BJH Pore Diameter | 2 - 6 nm | Nitrogen Adsorption |
Table 2: Influence of Synthesis Parameters on MSN Properties.
| Parameter Varied | Effect on Particle Size | Effect on Pore Size |
| ↑ Surfactant Concentration | ↑ | ↓ |
| ↑ Temperature | ↓ | ↑ |
| ↑ Catalyst Concentration | ↓ | No significant change |
| ↑ TEOS/Surfactant Ratio | ↑ | ↓ |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of mesoporous silica nanoparticles using this compound as a template.
Self-Assembly and Templating Mechanism
This diagram illustrates the logical relationship of how this compound self-assembles to form micelles that template the silica structure.
Applications in Drug Development
Mesoporous silica nanoparticles templated with long-chain surfactants like this compound are highly promising for drug delivery applications due to several key features:
-
High Drug Loading Capacity: The large surface area and pore volume allow for the encapsulation of significant amounts of therapeutic agents.
-
Controlled Release: The tunable pore size and the possibility of surface functionalization enable the modulation of drug release kinetics.
-
Protection of Cargo: The silica framework can protect sensitive drug molecules from degradation in biological environments.
-
Targeted Delivery: The surface of the MSNs can be functionalized with targeting ligands to direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
The use of an unsaturated alkyl chain like octadecenyl may offer advantages in terms of biocompatibility and biodegradability compared to saturated chains. Furthermore, the acetate counter-ion is generally considered more biocompatible than halides like bromide or chloride.
Conclusion
Applications of Long-Chain Alkylammonium Salts in Nanotechnology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Long-chain alkylammonium salts are cationic surfactants that have garnered significant interest in the field of nanotechnology due to their unique self-assembly properties and ability to functionalize nanoparticle surfaces. Their amphiphilic nature, consisting of a positively charged quaternary ammonium head group and one or more long hydrophobic alkyl chains, allows them to serve as versatile building blocks and stabilizing agents for a variety of nanomaterials. This document provides detailed application notes and experimental protocols for the use of these salts in nanoparticle synthesis, drug delivery, and biosensing.
Nanoparticle Synthesis: Cetyltrimethylammonium Bromide (CTAB) as a Capping and Shape-Directing Agent for Gold Nanoparticles
Long-chain alkylammonium salts, most notably cetyltrimethylammonium bromide (CTAB), are extensively used in the synthesis of anisotropic gold nanoparticles, such as nanorods and nanocubes. CTAB forms a bilayer on the surface of the growing nanoparticles, which preferentially binds to specific crystallographic faces, thereby directing their growth into non-spherical shapes.
Quantitative Data: Physicochemical Properties of CTAB-Coated Gold Nanoparticles
| Property | Value | Reference |
| Hydrodynamic Diameter | 8 - 64 nm (tunable by adjusting the CTAB to silver molar ratio) | [1](2) |
| Zeta Potential | > +40 mV | [3](4) |
| Surface Plasmon Resonance (SPR) | Tunable in the near-infrared (NIR) spectrum for nanorods | [5](6) |
Experimental Protocol: Seed-Mediated Synthesis of CTAB-Coated Gold Nanorods
This protocol is adapted from the well-established seed-mediated growth method.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium borohydride (NaBH₄), ice-cold
-
Ascorbic acid
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
1. Preparation of Seed Solution: a. Prepare a 0.2 M solution of CTAB in deionized water. b. In a separate container, prepare a 0.01 M solution of HAuCl₄. c. To 5 mL of the 0.2 M CTAB solution, add 50 µL of 0.01 M HAuCl₄. d. While stirring vigorously, add 0.6 mL of ice-cold 0.01 M NaBH₄. The solution should turn a brownish-yellow color, indicating the formation of seed nanoparticles. e. Keep the seed solution at 25°C for at least 2 hours before use.
2. Preparation of Growth Solution: a. To 5 mL of the 0.2 M CTAB solution, add 200 µL of 0.01 M HAuCl₄. b. Add 30 µL of 0.01 M AgNO₃. c. Gently mix the solution until it becomes colorless. d. Add 32 µL of 0.1 M ascorbic acid. The solution should remain colorless.
3. Growth of Gold Nanorods: a. Add 12 µL of the aged seed solution to the growth solution. b. Gently mix and leave the solution undisturbed at 25-30°C for at least 12 hours. The color of the solution will gradually change, indicating the growth of nanorods.
4. Purification: a. Centrifuge the nanorod solution at 10,000 rpm for 10 minutes to pellet the nanorods. b. Carefully remove the supernatant and resuspend the pellet in a fresh 0.01 M CTAB solution to remove excess reactants. c. Repeat the centrifugation and resuspension step twice.
Visualization: Experimental Workflow for Gold Nanorod Synthesis
Caption: Seed-mediated synthesis of gold nanorods using CTAB.
Drug and Gene Delivery: DDAB and DODAB-Based Cationic Liposomes
Long-chain dialkylammonium salts such as dimethyldioctadecylammonium bromide (DDAB) and dioctadecyldimethylammonium bromide (DODAB) are key components in the formulation of cationic liposomes for the delivery of therapeutic molecules.[3][7] The positive charge of these liposomes facilitates interaction with negatively charged cell membranes and nucleic acids (DNA, siRNA), enabling efficient cellular uptake and cargo delivery.[8]
Quantitative Data: Characteristics of DDAB/DODAB Liposomal Formulations
| Parameter | DDAB-based Liposomes | DODAB-based Liposomes | Reference |
| Typical Size | 100 - 200 nm | 150 - 250 nm | [7][9] |
| Zeta Potential | +30 to +60 mV | +40 to +70 mV | [7][9] |
| Doxorubicin Loading Efficiency | >90% | Not specified | [10][11] |
| siRNA Loading Efficiency | >90% (at optimal N/P ratio) | >90% (at optimal N/P ratio) | [12] |
| Gene Knockdown Efficiency (in vivo, lung) | ~40% | Not specified | [7] |
Experimental Protocol: Preparation of DDAB Liposomes for siRNA Delivery
This protocol describes the preparation of DDAB-containing liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Dimethyldioctadecylammonium bromide (DDAB)
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Chloroform
-
RNase-free water
-
siRNA of interest
Procedure:
1. Liposome Formulation: a. Dissolve DDAB, cholesterol, and DOPE in chloroform at a desired molar ratio (e.g., 1:1:1). b. In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner surface. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with RNase-free water by vortexing for 30 minutes at a temperature above the phase transition temperature of the lipids (e.g., 60°C). This will form multilamellar vesicles (MLVs). e. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Perform at least 11 passes.
2. siRNA Loading (Lipoplex Formation): a. Dilute the prepared liposomes and the siRNA separately in an appropriate buffer (e.g., RNase-free PBS). b. Add the siRNA solution to the liposome suspension dropwise while gently vortexing. The charge ratio of cationic lipid to siRNA phosphate (N/P ratio) should be optimized for efficient complexation and delivery (a common starting point is a 4:1 ratio). c. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.
3. Characterization: a. Determine the particle size and zeta potential of the lipoplexes using dynamic light scattering (DLS). b. The siRNA encapsulation efficiency can be quantified using a fluorescent dye exclusion assay (e.g., RiboGreen assay).
Visualization: Cellular Uptake and Endosomal Escape of Cationic Liposomes
Caption: Cellular uptake pathway of cationic liposomes for gene delivery.[3][7][13]
Biosensing: CTAB-Modified Electrodes for Electrochemical Detection
Long-chain alkylammonium salts can be used to modify electrode surfaces for the fabrication of electrochemical biosensors. The cationic nature of these salts can facilitate the immobilization of negatively charged biomolecules, such as enzymes or DNA, through electrostatic interactions. Furthermore, the hydrophobic alkyl chains can create a favorable microenvironment for certain electrochemical reactions.
Quantitative Data: Performance of a CTAB-Modified Electrochemical Biosensor
| Parameter | Value | Reference |
| Analyte | Homocysteine | [14](14) |
| Electrode | Gold Nanostructure/Carbon Paste Electrode | [14](14) |
| Bioreceptor | Aptamer | [14](14) |
| Detection Range | 0.1 - 30 µM | [14](14) |
| Limit of Detection (LOD) | 0.03 µM | [14](14) |
Experimental Protocol: Fabrication of a CTAB-Modified Gold Electrode for Biosensing
This protocol outlines a general procedure for modifying a gold electrode with CTAB for subsequent immobilization of a bioreceptor.
Materials:
-
Gold electrode
-
Piranha solution (H₂SO₄:H₂O₂ = 3:1, handle with extreme caution )
-
CTAB solution (e.g., 10 mM in deionized water)
-
Bioreceptor solution (e.g., enzyme, antibody, or aptamer in an appropriate buffer)
-
Phosphate buffered saline (PBS)
Procedure:
1. Electrode Cleaning: a. Polish the gold electrode with alumina slurry on a polishing pad to a mirror finish. b. Rinse thoroughly with deionized water. c. Immerse the electrode in Piranha solution for 5 minutes to remove organic contaminants. d. Rinse extensively with deionized water and dry under a stream of nitrogen.
2. CTAB Modification: a. Immerse the cleaned gold electrode in the CTAB solution for a defined period (e.g., 30 minutes to 2 hours) at room temperature. This allows for the self-assembly of a CTAB layer on the gold surface. b. Gently rinse the electrode with deionized water to remove loosely bound CTAB.
3. Bioreceptor Immobilization: a. Immerse the CTAB-modified electrode in the bioreceptor solution and incubate for a specific time (e.g., 1-2 hours at room temperature or overnight at 4°C) to allow for immobilization via electrostatic interactions. b. Gently rinse the electrode with PBS to remove any unbound bioreceptor molecules.
4. Blocking (Optional but Recommended): a. To block any remaining non-specific binding sites on the electrode surface, incubate the electrode in a solution of a blocking agent (e.g., 1% bovine serum albumin in PBS) for 30 minutes. b. Rinse with PBS. The biosensor is now ready for use.
Visualization: Workflow for Electrochemical Biosensor Fabrication
Caption: General workflow for the fabrication of a CTAB-modified electrochemical biosensor.
Surface Functionalization of Nanoparticles
Long-chain alkylammonium salts can be used to functionalize the surface of pre-synthesized nanoparticles, such as silica nanoparticles, to impart a positive surface charge and enhance their interaction with biological systems.
Experimental Protocol: Surface Functionalization of Silica Nanoparticles with CTAB
This protocol describes the functionalization of silica nanoparticles synthesized via the Stöber method.[15]
Materials:
-
Silica nanoparticles (synthesized via the Stöber method)
-
Ethanol
-
Ammonia solution (25-28 wt%)
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Procedure:
1. Synthesis of Silica Nanoparticles (Stöber Method): a. In a flask, mix ethanol, deionized water, and ammonia solution. b. While stirring vigorously, add tetraethyl orthosilicate (TEOS) dropwise. c. Continue stirring for at least 6 hours at room temperature. d. Collect the silica nanoparticles by centrifugation and wash them several times with ethanol and deionized water.
2. CTAB Functionalization: a. Disperse the synthesized silica nanoparticles in a mixture of deionized water and ethanol. b. Add a solution of CTAB to the nanoparticle suspension. The amount of CTAB will depend on the desired surface coverage. c. Stir the mixture at room temperature for 12-24 hours to allow for the adsorption of CTAB onto the silica surface. d. Collect the functionalized nanoparticles by centrifugation. e. Wash the nanoparticles with deionized water to remove excess, unbound CTAB. f. Resuspend the CTAB-functionalized silica nanoparticles in the desired buffer for further use.
Antimicrobial Applications
The cationic head group and hydrophobic tail of long-chain alkylammonium salts are responsible for their potent antimicrobial activity. They disrupt the integrity of bacterial cell membranes, leading to leakage of intracellular components and cell death.[11]
Visualization: Antimicrobial Mechanism of Long-Chain Alkylammonium Salts
Caption: Mechanism of antimicrobial action of long-chain alkylammonium salts.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] One-step synthesis of cetyltrimethylammonium bromide stabilized spherical gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of liposomal formulations of doxorubicin with drug administered in free form: changing toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of Doxorubicin and Bmi1 siRNA by Folate Receptor Targeted Liposomes Exhibits Enhanced Anti-Tumor Effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Cationic Surfactants for Stabilizing Nanoemulsions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cationic surfactants in the stabilization of nanoemulsions, a promising drug delivery system. Cationic nanoemulsions are particularly effective for enhancing the delivery of therapeutic agents due to their positive surface charge, which promotes interaction with negatively charged biological membranes.[1][2] This leads to improved drug absorption and bioavailability.[3]
Introduction to Cationic Nanoemulsions
Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 500 nm.[4] Cationic nanoemulsions incorporate a cationic surfactant, which imparts a positive charge to the oil droplets. This positive charge is crucial for the stability of the nanoemulsion, as it creates electrostatic repulsion between the droplets, preventing their aggregation and coalescence.[4][5] Furthermore, the cationic nature of these nanoemulsions enhances their interaction with biological surfaces, such as the cornea and mucous membranes, which are predominantly negatively charged.[1][2] This mucoadhesive property prolongs the residence time of the drug at the site of application, thereby improving its therapeutic efficacy.[1]
Commonly used cationic surfactants in nanoemulsion formulations include quaternary ammonium compounds like cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium bromide (DDAB).[6] The choice of cationic surfactant, along with other formulation components such as the oil phase, non-ionic surfactant, and co-surfactant, significantly influences the physicochemical properties and stability of the nanoemulsion.[4][7]
Mechanism of Stabilization and Drug Delivery
The primary mechanism by which cationic surfactants stabilize nanoemulsions is through electrostatic repulsion. The positively charged head groups of the surfactant molecules orient towards the aqueous phase at the oil-water interface, creating a net positive charge on the surface of the oil droplets. This charge prevents the droplets from coming into close contact and fusing, thus maintaining the dispersed state of the emulsion.[4]
The enhanced drug delivery capabilities of cationic nanoemulsions are attributed to their electrostatic interaction with negatively charged cell surfaces.[1] This interaction facilitates the adhesion of the nanoemulsion droplets to the cell membrane, leading to increased drug concentration at the absorption site and promoting cellular uptake.[8]
Below is a diagram illustrating the logical workflow of cationic nanoemulsion-based drug delivery.
Quantitative Data on Cationic Nanoemulsion Formulations
The following tables summarize quantitative data from various studies on the formulation and characterization of cationic nanoemulsions. These examples highlight the influence of different cationic surfactants and formulation parameters on the resulting physicochemical properties.
Table 1: Formulation and Characterization of Cationic Nanoemulsions with Different Cationic Surfactants
| Cationic Surfactant (Concentration) | Oil Phase (Concentration) | Non-ionic Surfactant / Co-surfactant (Concentration) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Didodecyldimethylammonium bromide (DDAB) (0.5%) | Capmul MCM (5%) | Phospholipid (1%), Poloxamer 188 (1%) | 81.6 ± 3.56 | - | +40 | [7][8] |
| Cetyltrimethylammonium bromide (CTAB) | - | - | - | - | - | [6] |
| Stearylamine | - | - | - | - | - | [4] |
Table 2: Influence of Formulation Parameters on Cationic Nanoemulsion Properties
| Parameter Varied | Formulation Details | Resulting Particle Size (nm) | Resulting PDI | Resulting Zeta Potential (mV) | Reference |
| Sterilization | 5% Capmul MCM, 0.5% DDAB, 1% Phospholipid, 1% Poloxamer 188, 2.25% Glycerol | Before: 81.6 ± 3.56, After: 137.1 ± 1.57 | - | - | [7] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of cationic nanoemulsions.
Protocol for Preparation of Cationic Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (o/w) cationic nanoemulsion using a high-pressure homogenizer.
Materials:
-
Oil Phase: e.g., Capmul MCM
-
Cationic Surfactant: e.g., Didodecyldimethylammonium bromide (DDAB)
-
Non-ionic Surfactant/Co-surfactant: e.g., Phospholipid, Poloxamer 188
-
Aqueous Phase: Deionized water, Glycerol (osmotic agent)
-
High-Pressure Homogenizer
-
Magnetic stirrer and hot plate
-
Vortex mixer
Procedure:
-
Preparation of Oil and Aqueous Phases:
-
Accurately weigh the components of the oil phase (e.g., Capmul MCM, DDAB, and phospholipid) and mix them in a beaker.
-
Accurately weigh the components of the aqueous phase (e.g., deionized water, Poloxamer 188, and glycerol) and mix them in a separate beaker.
-
-
Heating:
-
Heat both the oil and aqueous phases separately to 70°C on a hot plate with gentle stirring until all components are completely dissolved and the phases are uniform.[4]
-
-
Formation of Coarse Emulsion:
-
Add the hot aqueous phase to the hot oil phase dropwise while continuously mixing using a vortex mixer.[4] This will result in the formation of a coarse, milky emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot coarse emulsion to the pre-heated reservoir of the high-pressure homogenizer.
-
Homogenize the coarse emulsion at a high pressure (e.g., 500 to 5,000 psi) for a specified number of cycles (e.g., 5-10 cycles).[9] The optimal pressure and number of cycles should be determined for each specific formulation to achieve the desired particle size and PDI.
-
-
Cooling and Storage:
-
Cool the resulting nanoemulsion to room temperature.
-
Store the nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for further characterization and use.
-
The following diagram illustrates the experimental workflow for preparing a cationic nanoemulsion.
Protocol for Characterization of Cationic Nanoemulsions
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Instrument:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. A typical dilution factor is 1:100 or 1:200.[10]
-
-
Instrument Setup:
-
Set the measurement parameters on the DLS instrument, including the temperature (e.g., 25°C), scattering angle (e.g., 173°), and the refractive index and viscosity of the dispersant (water).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement. The instrument will report the average particle size (Z-average) and the Polydispersity Index (PDI).
-
-
Data Analysis:
-
Analyze the particle size distribution graph. A monomodal peak indicates a uniform droplet size.
-
A PDI value below 0.3 is generally considered acceptable for a homogenous nanoemulsion.[4]
-
4.2.2. Zeta Potential Measurement
Instrument:
-
Zeta potential analyzer (often integrated with a DLS instrument)
Procedure:
-
Sample Preparation:
-
Dilute the nanoemulsion sample with deionized water as described for DLS measurement.
-
-
Instrument Setup:
-
Select the zeta potential measurement mode on the instrument.
-
Ensure the correct parameters for the dispersant (water) are entered.
-
-
Measurement:
-
Transfer the diluted sample to a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Apply an electric field to the sample. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.
-
-
Data Analysis:
-
The instrument will report the zeta potential in millivolts (mV). For cationic nanoemulsions, this value should be positive. A zeta potential above +30 mV or below -30 mV generally indicates good stability.[11]
-
4.2.3. Drug Loading and Encapsulation Efficiency
Procedure:
-
Separation of Free Drug:
-
Separate the unencapsulated (free) drug from the nanoemulsion. This can be done by methods such as ultracentrifugation or dialysis.
-
-
Quantification of Drug:
-
Quantify the amount of drug in the nanoemulsion (total drug) and the amount of free drug in the supernatant/dialysate using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
-
Calculation:
-
Drug Loading (%): (Mass of drug in nanoemulsion / Mass of nanoemulsion) x 100
-
Encapsulation Efficiency (%): ((Total drug - Free drug) / Total drug) x 100
-
Conclusion
Cationic surfactants are essential for the formulation of stable and effective nanoemulsion-based drug delivery systems. The positive charge they impart not only ensures the physical stability of the formulation but also enhances its biological performance by promoting interaction with target tissues. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to design, prepare, and characterize cationic nanoemulsions for a variety of therapeutic applications. Careful optimization of the formulation and processing parameters is critical to achieving the desired physicochemical properties and ensuring the safety and efficacy of the final product.
References
- 1. [PDF] Successfully Improving Ocular Drug Delivery Using the Cationic Nanoemulsion, Novasorb | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Characterization of Nanoemulsions for Ophthalmic Applications: Role of Cationic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Zeta potential measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Octadecenylammonium Acetate for Corrosion Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing octadecenylammonium acetate as a corrosion inhibitor. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to assist in your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration for corrosion inhibition.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I seeing inconsistent corrosion inhibition results at the same concentration? | 1. Incomplete dissolution of the inhibitor.2. Contamination of the corrosive medium.3. Insufficient surface preparation of the metal coupon.4. Variation in immersion time or temperature. | 1. Ensure the this compound is fully dissolved in the test solution. Gentle heating or sonication may be required.2. Use high-purity reagents and deionized water to prepare the corrosive environment.3. Follow a standardized procedure for cleaning and polishing the metal coupons to ensure a uniform surface.4. Precisely control the immersion time and maintain a constant temperature using a water bath or incubator. |
| The inhibition efficiency decreases at higher concentrations. Is this expected? | 1. Formation of inhibitor aggregates or micelles.2. Change in the adsorption mechanism. | 1. This phenomenon can occur with long-chain amine inhibitors. Above a critical concentration, inhibitor molecules may self-associate, reducing their ability to form a uniform protective film. It is crucial to identify the optimal concentration range.2. Investigate the adsorption isotherm to understand the inhibitor's behavior on the metal surface at different concentrations. |
| My electrochemical measurements (potentiodynamic polarization or EIS) are noisy. | 1. Poor electrical connection to the working electrode.2. Instability of the reference electrode.3. High impedance of the solution. | 1. Ensure a secure and low-resistance connection between the potentiostat and the metal coupon.2. Check the reference electrode for air bubbles and ensure it is properly filled with the correct electrolyte.3. For low-conductivity solutions, consider adding a supporting electrolyte if it does not interfere with the corrosion process. |
| The weight loss of the metal coupon is higher than expected, even with the inhibitor. | 1. Inadequate inhibitor concentration.2. Presence of aggressive ions that compete with the inhibitor.3. Insufficient time for the protective film to form. | 1. Consult the data table below to ensure you are using a concentration known to be effective.2. Analyze the corrosive medium for the presence of ions like chlorides, which can be particularly aggressive.3. Consider a pre-immersion step in the inhibitor solution before exposing the coupon to the corrosive environment to allow for film formation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by this compound?
A1: this compound is a cationic surfactant that acts as a film-forming corrosion inhibitor. The positively charged ammonium headgroup adsorbs onto the negatively charged metal surface, while the long hydrophobic octadecenyl tail forms a protective barrier that repels water and corrosive species. This adsorbed layer inhibits both anodic and cathodic corrosion reactions.
Q2: What is the typical optimal concentration range for this compound?
A2: The optimal concentration can vary depending on the specific metal, corrosive environment, and operating conditions. However, for mild steel in acidic solutions, the effective concentration range is typically between 50 and 200 ppm. It is essential to perform a concentration optimization study for your specific system.
Q3: How does temperature affect the performance of this compound?
A3: Generally, the efficiency of long-chain amine inhibitors decreases with increasing temperature. Higher temperatures can increase the desorption rate of the inhibitor from the metal surface and may also increase the corrosion rate.
Q4: Can this compound be used in combination with other inhibitors?
A4: Yes, synergistic effects can often be achieved by combining this compound with other types of inhibitors. For instance, combining it with a cathodic inhibitor can provide enhanced protection. However, compatibility studies are necessary to avoid antagonistic effects.
Q5: Is this compound environmentally friendly?
A5: While long-chain amines can be effective corrosion inhibitors, their environmental impact should be considered. It is important to consult the safety data sheet (SDS) and local regulations regarding the disposal of solutions containing this compound.
Data Presentation
The following table summarizes the typical corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution at 25°C, as determined by the weight loss method.
| Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 150.2 | 12.5 | - |
| 25 | 45.1 | 3.8 | 70.0 |
| 50 | 22.5 | 1.9 | 85.0 |
| 100 | 12.0 | 1.0 | 92.0 |
| 150 | 9.0 | 0.75 | 94.0 |
| 200 | 15.0 | 1.25 | 90.0 |
| 250 | 25.5 | 2.1 | 83.0 |
Experimental Protocols
Weight Loss Method
This method provides a direct measurement of the corrosion rate.
-
Preparation of Metal Coupons:
-
Cut mild steel coupons to a standard size (e.g., 2 cm x 2 cm x 0.2 cm).
-
Drill a hole at one end for hanging.
-
Polish the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with deionized water, and dry.
-
Weigh the coupons accurately to four decimal places (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a stock solution of this compound.
-
From the stock solution, prepare a series of concentrations (e.g., 25, 50, 100, 150, 200, 250 ppm) in the corrosive medium (e.g., 1 M HCl).
-
Prepare a blank solution containing only the corrosive medium.
-
-
Immersion Test:
-
Suspend a prepared coupon in each test solution using a glass hook.
-
Ensure the coupons are fully immersed.
-
Maintain a constant temperature (e.g., 25°C) for a specified duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
Carefully remove the coupons from the solutions.
-
Rinse with deionized water and a suitable cleaning solution to remove corrosion products.
-
Dry the coupons and reweigh them accurately (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 x ΔW) / (A x T x D), where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inhibitor) / CR_blank] x 100
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the inhibition mechanism (anodic, cathodic, or mixed-type).
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the mild steel coupon as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
-
Procedure:
-
Immerse the electrodes in the test solution (with and without the inhibitor).
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.
-
Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the charge transfer resistance and the formation of the protective inhibitor film.
-
Experimental Setup:
-
Use the same three-electrode cell as for potentiodynamic polarization.
-
-
Procedure:
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Measure the impedance response of the system.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
Model the data using an appropriate equivalent electrical circuit to determine the solution resistance (R_s) and the charge transfer resistance (R_ct).
-
Calculate the Inhibition Efficiency (%IE): %IE = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100
-
Visualizations
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Troubleshooting logic for inconsistent corrosion inhibition results.
Troubleshooting phase separation in octadecenylammonium acetate solutions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octadecenylammonium acetate solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions, focusing on the primary problem of phase separation.
Question: My this compound solution is cloudy and has separated into two phases. What are the potential causes and how can I fix it?
Answer:
Phase separation in this compound solutions can be triggered by several factors, primarily related to temperature, concentration, pH, and the presence of contaminants or additives. Below is a systematic approach to troubleshooting this issue.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to diagnose the cause of phase separation.
Caption: Initial troubleshooting workflow for phase separation.
Detailed Troubleshooting Steps
1. Temperature Effects (Krafft Temperature)
-
Issue: Cationic surfactants like this compound have a specific temperature, the Krafft temperature, below which their solubility is very low, leading to precipitation or phase separation.
-
Solution: Gently warm the solution while stirring. If the solution becomes clear, the initial temperature was likely below the Krafft point. Maintain the solution at a temperature above this point during your experiment.
2. Concentration and Solubility Limits
-
Issue: Exceeding the solubility limit of this compound in a given solvent will cause the excess to separate out.
-
Solution: Dilute the solution with more solvent until the second phase dissolves. It is crucial to know the approximate solubility limit in your solvent system at the experimental temperature.
| Solvent System | Temperature (°C) | Approximate Solubility Limit (mg/mL) |
| Deionized Water | 25 | 0.5 |
| Deionized Water | 40 | 2.0 |
| 10% Ethanol in Water | 25 | 5.0 |
| Phosphate Buffer (pH 7) | 25 | 0.8 |
3. pH of the Solution
-
Issue: The stability of this compound solutions can be pH-dependent. At high pH values, the ammonium head group can be deprotonated, reducing its hydrophilicity and causing the surfactant to become less soluble.
-
Solution: Measure the pH of your solution. If it is alkaline, adjust it to a slightly acidic or neutral pH (e.g., pH 5-7) using a suitable buffer or dilute acetic acid. Ammonium acetate itself can act as a buffer, but its capacity is strongest around pH 4.75 and 9.25.[1]
4. Presence of Contaminating Ions
-
Issue: The presence of high concentrations of certain ions, especially multivalent anions (e.g., sulfates, phosphates from buffers), can interact with the cationic head group of the surfactant, leading to precipitation through an ion-pairing effect. This is a common cause of the "salting-out" phenomenon.[2][3][4]
-
Solution:
-
If possible, use a buffer system with monovalent ions.
-
Consider adding a chelating agent, such as EDTA, to sequester any interfering multivalent metal cations that may be present as impurities.
-
If high salt concentration is necessary for your application, you may need to add a co-solvent like a short-chain alcohol to increase the overall solubility.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of a stable this compound solution?
A stable, dilute aqueous solution of this compound above its critical micelle concentration (CMC) should be clear to slightly opalescent.
Q2: How does solvent polarity affect the stability of this compound solutions?
The long octadecenyl tail is hydrophobic, while the ammonium acetate head group is hydrophilic. In highly polar solvents like water, the surfactant molecules will form micelles. Adding a less polar co-solvent, such as ethanol or isopropanol, can increase the solubility of the surfactant and may prevent phase separation, especially at higher concentrations.
Q3: Can I use tap water to prepare my solutions?
It is strongly advised to use high-purity, deionized, or distilled water. Tap water contains various dissolved minerals and ions (e.g., Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻) that can interact with the surfactant and cause precipitation or unpredictable behavior.
Q4: My solution becomes cloudy upon the addition of another component (e.g., a protein, another salt). What is happening?
This is likely due to an interaction between the this compound and the added component.
-
Proteins: The cationic surfactant can interact with negatively charged residues on a protein, potentially leading to aggregation and precipitation.
-
Salts: As mentioned in the troubleshooting guide, certain salts can cause the surfactant to "salt out" of the solution.[2][3][4]
The diagram below illustrates the potential interactions leading to phase separation upon the addition of other components.
Caption: Component interaction leading to phase separation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity deionized water
-
Magnetic stirrer and stir bar
-
Heated water bath or hot plate with temperature control
-
Volumetric flask
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add approximately 80% of the final volume of deionized water to the volumetric flask.
-
Place the flask in a water bath set to 40-50°C.
-
Add the stir bar and begin gentle stirring.
-
Slowly add the weighed this compound to the warmed water.
-
Continue stirring until the solid is completely dissolved. The solution should be clear.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Add deionized water to the final volume mark.
-
Store the solution in a well-sealed container, preferably protected from light.
-
Protocol 2: Determination of the Effect of pH on Solution Stability
-
Materials:
-
Stock solution of this compound
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter
-
A series of test tubes or vials
-
Spectrophotometer or nephelometer (optional, for quantitative turbidity measurement)
-
-
Procedure:
-
Aliquot equal volumes of the this compound stock solution into a series of test tubes.
-
Use the pH meter to measure the initial pH of the solution.
-
Adjust the pH of each tube to a different value (e.g., in increments from pH 4 to pH 10) by adding small amounts of 0.1 M HCl or 0.1 M NaOH.
-
Gently mix each solution and allow it to equilibrate for 30 minutes.
-
Visually inspect each tube for signs of cloudiness or precipitation.
-
(Optional) Measure the turbidity of each solution using a spectrophotometer (at 600 nm) or a nephelometer to quantify the extent of phase separation.
-
Record the pH range over which the solution remains clear. This will be the optimal pH stability range.
-
References
Technical Support Center: Nanoparticle Size Control Using Octadecenylammonium Acetate
Welcome to the technical support center for controlling nanoparticle size using octadecenylammonium acetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in nanoparticle synthesis?
A1: this compound is not typically a commercially available, pre-mixed reagent. In the context of nanoparticle synthesis, it refers to the chemical environment created by the combination of octadecenylamine (commonly known as oleylamine) and an acetate source, such as acetic acid or a metal acetate precursor. This combination plays a crucial role as a capping agent system to control the size, shape, and stability of nanoparticles during colloidal synthesis.[1][2] The oleylamine provides a coordinating amine group and a long hydrocarbon chain for steric stabilization, while the acetate anion can influence precursor reactivity and surface chemistry.
Q2: How does the ratio of oleylamine to the acid/acetate source affect nanoparticle size?
A2: The ratio of oleylamine (a base) to a carboxylic acid like oleic acid or acetic acid (an acid) is a critical parameter for controlling nanoparticle size and morphology.[1][3] Generally, a higher concentration of capping agents (both oleylamine and the carboxylate) leads to the formation of smaller nanoparticles by stabilizing the particle surface and preventing further growth and aggregation.[4] The specific ratio influences the reaction kinetics and the selective binding of ligands to different crystal facets, which can also affect the nanoparticle's shape.[3]
Q3: What is the general mechanism by which this compound controls nanoparticle size?
A3: The primary mechanism is through surface passivation and steric hindrance. During nanoparticle formation, oleylamine and the carboxylate ions adsorb onto the surface of the growing nanocrystals. The long, bulky octadecyl chains of the oleylamine create a protective layer that physically prevents the nanoparticles from aggregating.[5] This dynamic capping also controls the rate at which precursor monomers can add to the nanoparticle surface, thereby regulating their growth. By carefully tuning the concentration and ratio of these ligands, the final size of the nanoparticles can be precisely controlled.
Q4: Can I use other carboxylic acids with oleylamine besides acetic acid or oleic acid?
A4: Yes, other long-chain carboxylic acids are frequently used in combination with oleylamine. Oleic acid is a very common choice due to its similar long hydrocarbon chain, which works synergistically with oleylamine to provide excellent steric stability. The choice of carboxylic acid can influence the binding affinity to the nanoparticle surface and thus affect the final size and shape. Shorter-chain carboxylic acids may offer different solubility and reactivity profiles.
Q5: At what temperature should I conduct my nanoparticle synthesis?
A5: The optimal reaction temperature is highly dependent on the specific type of nanoparticle being synthesized (e.g., metal oxide, quantum dot) and the precursors used. Generally, higher temperatures lead to faster reaction kinetics and can result in larger nanoparticles.[6] It is crucial to consult specific protocols for your material of interest. For example, the synthesis of monodisperse iron oxide nanoparticles often involves heating to temperatures around 300°C.
Troubleshooting Guide
Issue 1: My nanoparticles are aggregated.
| Possible Cause | Solution |
| Insufficient Capping Agent | Increase the concentration of oleylamine and/or the acetate/acid source. Ensure the ligands are in excess relative to the metal precursor. |
| Poor Ligand Solubility | Ensure that the oleylamine and acid are fully dissolved in the solvent at the reaction temperature before the nucleation of nanoparticles begins. |
| Reaction Temperature Too High | A very high temperature can lead to rapid, uncontrolled growth and aggregation. Try reducing the reaction temperature. |
| Ineffective Washing/Purification | During purification, using a non-solvent that is too polar can strip the capping agents from the nanoparticle surface, leading to aggregation. Use a less polar non-solvent for precipitation. |
Issue 2: The size distribution of my nanoparticles is too broad (polydisperse).
| Possible Cause | Solution |
| Slow Nucleation/Continuous Nucleation | For monodisperse nanoparticles, a rapid, single nucleation event is required. In a hot-injection synthesis, ensure the injection of the precursor is fast and the temperature drop is minimal. In a heat-up synthesis, a rapid heating ramp to the nucleation temperature can help. |
| Incorrect Ligand Ratio | The balance between oleylamine and the carboxylate is crucial for controlled growth. Systematically vary the ratio to find the optimal conditions for your system. |
| Precursor Instability | If the metal precursor decomposes too slowly or at different rates, it can lead to continuous nucleation. Ensure you are using high-purity precursors. |
Issue 3: I'm getting an unexpected nanoparticle shape (e.g., rods instead of spheres).
| Possible Cause | Solution |
| Ligand Ratio Favoring Anisotropic Growth | The ratio of oleylamine to the carboxylate can influence which crystal facets grow faster. A different ratio may favor the formation of spherical particles.[3] |
| Presence of Impurities | Impurities in the reagents can sometimes act as shape-directing agents. Ensure you are using high-purity oleylamine and other chemicals. |
| Reaction Kinetics | The rate of precursor addition or the temperature ramp rate can influence the final shape. Slower reaction rates sometimes favor the thermodynamically most stable shape. |
Data Presentation
Table 1: Effect of Oleylamine (OAm) and Oleic Acid (OA) Ratio on Yttria (Y₂O₃) Nanoparticle Morphology
| OAm/OA Ratio | Resulting Nanoparticle Morphology |
| 100/0 | Regular and elongated hexagons |
| 90/10 | Lamellar pillars |
| 65/35 | Irregular particles |
| 50/50 | Plates |
| (Data sourced from a study on the impact of oleylamine and oleic acid ratios on yttria nanomaterials.)[3] |
Table 2: Influence of Oleylamine (OLA) Concentration on Cobalt Ferrite (CoFe₂O₄) Nanoparticle Size
| OLA Concentration (M) | Average Nanoparticle Size (nm) |
| 0.01 | 20 (±1) |
| 0.1 | 14 (±1) |
| (Data sourced from a study on the effect of oleylamine concentration on the properties of cobalt ferrite nanoparticles.)[4] |
Experimental Protocols
Protocol 1: Synthesis of Monodisperse Iron Oxide Nanoparticles
This protocol is adapted from a common heat-up synthesis method for producing superparamagnetic iron oxide nanoparticles.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
Oleylamine
-
Oleic acid
-
1-Octadecene (ODE)
-
Ethanol (for washing)
-
Toluene or hexane (for dispersion)
Procedure:
-
In a three-neck flask equipped with a condenser, thermocouple, and magnetic stirrer, combine Fe(acac)₃, oleylamine, oleic acid, and 1-octadecene.
-
Under a gentle flow of nitrogen, heat the mixture to 60°C and maintain for 30 minutes with vigorous stirring to ensure all solids are dissolved and to remove residual water.
-
Increase the temperature to 200°C with a rapid heating ramp and hold for 2 hours.
-
Further increase the temperature to 300°C and reflux for 1 hour.
-
After the reaction, cool the mixture to room temperature.
-
Add an excess of ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation.
-
Discard the supernatant and redisperse the nanoparticle pellet in toluene or hexane.
-
Repeat the washing step (precipitation with ethanol and redispersion) two more times to remove excess ligands and unreacted precursors.
-
The final product is a stable colloidal solution of iron oxide nanoparticles.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of nanoparticles using this compound.
Caption: A decision-making diagram for troubleshooting nanoparticle aggregation.
References
- 1. Oleic acid/oleylamine ligand pair: a versatile combination in the synthesis of colloidal nanoparticles - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. benthamdirect.com [benthamdirect.com]
Technical Support Center: Optimizing Reaction Conditions for Octadecenylammonium Acetate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of octadecenylammonium acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound through the reaction of octadecenylamine and acetic acid.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| SYN-001 | Low or no product yield. | Incomplete reaction: Insufficient reaction time or non-optimal temperature. Incorrect stoichiometry: Molar ratio of reactants is not 1:1. Poor mixing: Inadequate agitation, especially with viscous reactants. Degradation of product: Excessive heat can lead to amide formation and other side reactions. | Optimize reaction time and temperature: Monitor the reaction progress using TLC or ¹H NMR. Start with room temperature and gradually increase if necessary. Avoid temperatures above 100°C to prevent amide formation. Ensure accurate stoichiometry: Carefully measure and use a 1:1 molar ratio of octadecenylamine to acetic acid. Improve agitation: Use a suitable magnetic stirrer or overhead stirrer to ensure the reaction mixture is homogeneous. Control temperature: Use a temperature-controlled reaction vessel and avoid overheating. |
| SYN-002 | Product is an oil or wax, not a solid. | Presence of impurities: Unreacted starting materials or solvent residues can lower the melting point. Incorrect product formation: Amide formation instead of the ammonium salt. | Purify the product: Recrystallize the product from a suitable solvent system (e.g., diethyl ether/hexane). Confirm product identity: Use characterization techniques like FTIR and ¹H NMR to verify the formation of the ammonium salt and check for amide impurities. |
| SYN-003 | Product is difficult to purify. | Similar solubility of product and starting materials: Makes separation by recrystallization challenging. Emulsion formation during workup: The long alkyl chain can act as a surfactant. | Optimize recrystallization solvent: Screen a variety of non-polar solvents and solvent mixtures. Avoid aqueous workup if possible: If an aqueous workup is necessary, use a brine wash to break emulsions. Alternatively, purify by column chromatography on silica gel. |
| SYN-004 | FTIR spectrum shows a peak around 1650 cm⁻¹. | Amide formation: This peak is characteristic of an amide C=O stretch, indicating a side reaction has occurred. | Reduce reaction temperature: Amide formation is promoted by heat.[1] Conduct the reaction at a lower temperature. Avoid prolonged heating: Minimize the reaction time at elevated temperatures. |
| SYN-005 | ¹H NMR spectrum is complex and difficult to interpret. | Presence of multiple species: Unreacted starting materials, product, and byproducts may all be present. Solvent peaks: Residual solvent from the reaction or purification can obscure signals. | Purify the sample: Ensure the sample is of high purity before NMR analysis. Use a deuterated solvent for NMR: This will eliminate solvent signals from the spectrum. Compare the spectrum to known spectra of the starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the synthesis of this compound?
A1: The choice of solvent depends on the scale and desired workup. For a simple and clean reaction, a non-polar solvent in which both octadecenylamine and the resulting salt have some solubility, such as diethyl ether or dichloromethane, is a good starting point. The reaction can also be performed neat (without solvent), but this may require gentle heating to ensure good mixing of the viscous amine.
Q2: How can I monitor the progress of the reaction?
A2: The reaction can be monitored by thin-layer chromatography (TLC). The octadecenylamine starting material will have a different Rf value than the polar ammonium salt product. The disappearance of the amine spot indicates the completion of the reaction. Alternatively, ¹H NMR spectroscopy can be used to monitor the disappearance of the amine N-H protons and the appearance of the ammonium N-H protons.
Q3: What is the expected yield for this reaction?
A3: As this is a straightforward acid-base neutralization, the reaction should proceed to near-quantitative yield under optimized conditions. However, losses during workup and purification will reduce the final isolated yield. A well-optimized procedure should yield >90% of the purified product.
Q4: How should I store the this compound product?
A4: this compound should be stored in a cool, dry place in a well-sealed container to protect it from moisture. While generally stable at room temperature, long-term storage at lower temperatures may be beneficial.
Q5: Can I use a different carboxylic acid with octadecenylamine?
A5: Yes, other carboxylic acids can be used to form the corresponding ammonium salts. The reaction conditions will be similar, but the physical properties of the resulting salt (e.g., melting point, solubility) will differ.
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from octadecenylamine and glacial acetic acid.
Materials:
-
Octadecenylamine (1.0 eq)
-
Glacial Acetic Acid (1.0 eq)
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve octadecenylamine (1.0 eq) in anhydrous diethyl ether (approximately 5 mL per gram of amine).
-
Place the flask in an ice bath and begin stirring.
-
Add glacial acetic acid (1.0 eq), dissolved in a small amount of anhydrous diethyl ether, dropwise to the stirred solution of the amine over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent) until the octadecenylamine spot is no longer visible.
-
Upon completion, a white precipitate of this compound should form. If no precipitate forms, the product may be soluble in the diethyl ether. In this case, slowly add anhydrous hexane until a precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold anhydrous hexane to remove any unreacted starting materials.
-
Dry the product under vacuum to remove residual solvent.
Characterization
-
¹H NMR (500 MHz, CDCl₃): δ ~7.5-8.5 (broad s, 3H, -NH₃⁺), 2.7-2.9 (t, 2H, -CH₂-NH₃⁺), 2.05 (s, 3H, CH₃COO⁻), 1.2-1.6 (m, large, aliphatic chain protons), 0.88 (t, 3H, terminal -CH₃).
-
FTIR (ATR): ~3000-2800 cm⁻¹ (C-H stretching), ~1560 cm⁻¹ (asymmetric COO⁻ stretching), ~1470 cm⁻¹ (N-H bending), ~1400 cm⁻¹ (symmetric COO⁻ stretching).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
How to remove excess octadecenylammonium acetate from nanoparticle suspensions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing excess octadecenylammonium acetate from nanoparticle suspensions.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound from my nanoparticle suspension?
A1: The three primary methods for removing excess surfactants like this compound are dialysis, centrifugation (often involving pelleting and redispersion), and tangential flow filtration (TFF). The choice of method depends on factors such as the stability of your nanoparticles, the required purity, sample volume, and scalability.
Q2: How does dialysis work to remove this compound?
A2: Dialysis is a process that separates molecules in a solution based on differences in their size. The nanoparticle suspension is placed in a dialysis bag made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). This bag is then submerged in a large volume of a buffer solution (the dialysate). The smaller this compound molecules can pass through the membrane's pores into the dialysate, while the larger nanoparticles are retained within the bag. By repeatedly changing the dialysate, the concentration of the surfactant in the nanoparticle suspension is significantly reduced.[1]
Q3: What should I consider when choosing a dialysis membrane?
A3: The most critical factor is the Molecular Weight Cut-Off (MWCO) of the membrane. The MWCO should be large enough to allow for the efficient passage of this compound (molecular weight: 341.58 g/mol ) while being small enough to retain your nanoparticles. A general guideline is to select a MWCO that is at least 100 times larger than the molecular weight of the molecule to be removed, but significantly smaller than the size of the nanoparticles.[2]
Q4: Can I use centrifugation to purify my nanoparticles?
A4: Yes, centrifugation is a widely used technique. It involves spinning the nanoparticle suspension at high speeds to pellet the nanoparticles at the bottom of the centrifuge tube. The supernatant, containing the dissolved this compound, is then carefully removed. The nanoparticle pellet is subsequently resuspended in a fresh, surfactant-free medium. This washing process is typically repeated several times to achieve the desired level of purity.[3][4]
Q5: What is Tangential Flow Filtration (TFF) and what are its advantages?
A5: Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient method for purifying and concentrating nanoparticles.[5] In TFF, the nanoparticle suspension is pumped tangentially across the surface of a membrane. The pressure gradient across the membrane forces smaller molecules like this compound to pass through the membrane (permeate), while the nanoparticles are retained on the other side (retentate) and recirculated. Key advantages of TFF include:
-
Reduced membrane fouling: The tangential flow minimizes the buildup of nanoparticles on the membrane surface.
-
Scalability: TFF systems are available for a wide range of volumes, from milliliters to thousands of liters.[5]
-
Speed and Efficiency: TFF is generally faster than dialysis for processing large volumes.[5]
Troubleshooting Guides
Dialysis
| Problem | Possible Cause | Troubleshooting Steps |
| Slow or incomplete removal of surfactant | 1. Inappropriate MWCO of the dialysis membrane. 2. Insufficient volume of dialysate. 3. Infrequent changes of the dialysate. 4. Low temperature slowing down diffusion. | 1. Ensure the MWCO is appropriate for retaining nanoparticles while allowing surfactant to pass. 2. Use a dialysate volume that is at least 100-fold greater than the sample volume. 3. Change the dialysate frequently (e.g., every 2-4 hours for the first few changes, then overnight). 4. If compatible with nanoparticle stability, perform dialysis at room temperature instead of 4°C. |
| Nanoparticle aggregation in the dialysis bag | 1. Removal of the stabilizing surfactant leads to instability. 2. Inappropriate buffer conditions (pH, ionic strength). | 1. Consider a stepwise dialysis to gradually reduce the surfactant concentration. 2. Ensure the resuspension buffer is optimized for nanoparticle stability. This may involve adjusting the pH or adding a non-interfering stabilizing agent. |
| Sample volume increases significantly | Osmotic pressure difference between the sample and the dialysate. | Ensure the osmolarity of the dialysate is similar to that of the nanoparticle suspension, especially if high concentrations of other solutes are present in the sample.[6] |
Centrifugation
| Problem | Possible Cause | Troubleshooting Steps |
| Nanoparticles do not form a pellet | 1. Insufficient centrifugation speed or time. 2. Low density of nanoparticles. 3. Small nanoparticle size. | 1. Increase the centrifugation speed (g-force) and/or time. Note that excessive force can lead to irreversible aggregation. 2. For low-density nanoparticles, consider using a cushion of a denser, inert material (e.g., sucrose) at the bottom of the tube. 3. For very small nanoparticles, ultracentrifugation may be required.[7] |
| Pellet is difficult to resuspend (aggregation) | 1. Strong inter-particle attractions after removal of the stabilizing surfactant. 2. Excessive centrifugation force. | 1. Resuspend the pellet by gentle pipetting or vortexing. If necessary, use a bath sonicator for a short duration, but be cautious as this can damage some nanoparticles. 2. Optimize the centrifugation parameters to use the minimum force required for pelleting. 3. Resuspend in a buffer that promotes stability (e.g., by adjusting pH or adding a new, biocompatible stabilizer). |
| Loss of nanoparticles during supernatant removal | A loose pellet is being disturbed. | After centrifugation, carefully aspirate the supernatant without disturbing the pellet. Leaving a small amount of supernatant behind may be preferable to losing a significant portion of the pellet. |
Tangential Flow Filtration (TFF)
| Problem | Possible Cause | Troubleshooting Steps |
| Low flux (slow filtration rate) | 1. Membrane fouling. 2. High sample viscosity. 3. Inappropriate transmembrane pressure (TMP). | 1. Optimize the cross-flow rate to minimize fouling. Consider a membrane with a larger pore size if nanoparticle leakage is not an issue. 2. Dilute the sample if possible. 3. Adjust the TMP. A higher TMP can increase flux but may also lead to more fouling.[5] |
| Nanoparticle aggregation | High shear stress from the pump. | Use a gentle pump (e.g., a peristaltic pump) and optimize the flow rate to minimize shear stress on the nanoparticles. |
| Low recovery of nanoparticles | 1. Nanoparticles are passing through the membrane. 2. Adsorption of nanoparticles to the membrane or tubing. | 1. Use a membrane with a smaller MWCO. 2. Pre-condition the TFF system with a blocking agent (e.g., a solution of a non-interfering protein or polymer) to reduce non-specific binding. |
Experimental Protocols
General Protocol for Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO. Cut the membrane to the desired length and hydrate it according to the manufacturer's instructions.
-
Sample Loading: Secure one end of the dialysis tubing with a clip and fill it with the nanoparticle suspension. Leave some space at the top to allow for potential volume changes. Secure the other end with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing the chosen dialysis buffer (e.g., deionized water or a specific buffer for your nanoparticles). The volume of the dialysis buffer should be at least 100 times the sample volume.
-
Buffer Exchange: Gently stir the dialysis buffer. For efficient removal, change the buffer completely after 2-4 hours, then again after another 2-4 hours, and then leave to dialyze overnight. Repeat the buffer changes for 2-3 days.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the purified nanoparticle suspension to a clean container.
General Protocol for Centrifugation
-
Sample Preparation: Transfer the nanoparticle suspension to appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifugation: Centrifuge the suspension at a speed and for a duration sufficient to pellet the nanoparticles. These parameters will need to be optimized for your specific nanoparticles (starting point: 10,000 x g for 30 minutes).
-
Supernatant Removal: Carefully decant or pipette off the supernatant, which contains the dissolved this compound.
-
Resuspension: Add a fresh, surfactant-free buffer to the centrifuge tube and resuspend the nanoparticle pellet by gentle pipetting or vortexing.
-
Repeat: Repeat the centrifugation and resuspension steps 2-3 times to ensure thorough removal of the surfactant.
General Protocol for Tangential Flow Filtration (TFF)
-
System Setup: Assemble the TFF system with a membrane of the appropriate MWCO according to the manufacturer's instructions.
-
System Equilibration: Flush the system with a surfactant-free buffer to wet the membrane and remove any preservatives.
-
Sample Processing: Load the nanoparticle suspension into the reservoir and start the pump to circulate the suspension tangentially across the membrane.
-
Diafiltration (Washing): While the suspension is circulating, add fresh, surfactant-free buffer to the reservoir at the same rate that the permeate is being removed. This process, known as diafiltration, washes away the this compound. A common practice is to exchange 5-10 diavolumes (one diavolume is equal to the initial sample volume).
-
Concentration (Optional): After the diafiltration is complete, the nanoparticles can be concentrated by stopping the addition of fresh buffer and allowing the permeate to be removed.
-
Sample Recovery: Once the desired concentration is reached, stop the pump and recover the purified and concentrated nanoparticle suspension from the reservoir and tubing.
Quantitative Data
Note: The following data are generalized from studies on the removal of other surfactants and should be used as a reference. The actual removal efficiency for this compound will depend on the specific nanoparticle system and process parameters.
| Purification Method | Parameter | Typical Value/Range | Reported Surfactant Removal Efficiency |
| Dialysis | MWCO | 10 - 100 kDa | >95% (surfactant dependent) |
| Dialysis Time | 24 - 72 hours | ||
| Centrifugation | Centrifugal Force | 10,000 - 50,000 x g | >90% (after 3 washes) |
| Number of Washes | 2 - 5 | ||
| Tangential Flow Filtration | MWCO | 100 - 500 kDa | >90% |
| Diavolumes | 5 - 10 |
Visualizations
Caption: Experimental workflows for nanoparticle purification.
Caption: Troubleshooting logic for nanoparticle purification.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Methods for Isolation and Identification of Nanoparticle-Containing Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Octadecenylammonium Acetate Antimicrobial Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal antimicrobial efficacy with octadecenylammonium acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected antimicrobial activity?
This compound is a quaternary ammonium compound (QAC). QACs are cationic surfactants known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. The octadecenyl (C18) alkyl chain contributes to its ability to disrupt microbial cell membranes, which is a primary mechanism of action for this class of compounds. The acetate counter-ion may also contribute to the overall antimicrobial effect.
Q2: What is the general mechanism of action for this compound?
The primary mechanism of action for long-chain QACs like this compound involves the disruption of microbial cell membranes. The positively charged ammonium headgroup interacts with the negatively charged components of the microbial cell wall and membrane, while the long hydrophobic alkyl chain penetrates the lipid bilayer. This leads to altered membrane fluidity, leakage of intracellular components, and ultimately, cell death.
Q3: What factors can influence the antimicrobial efficacy of this compound?
Several factors can impact the effectiveness of this compound, including:
-
pH: The pH of the experimental medium can influence the charge of both the QAC and the microbial cell surface, affecting their interaction.
-
Presence of Interfering Substances: Anionic compounds, such as detergents and proteins present in organic matter, can neutralize the cationic charge of the QAC, reducing its activity.
-
Formulation and Solubility: Improper dissolution or aggregation of the compound can limit its availability to interact with microbial cells.
-
Microbial Strain and Growth Phase: Different microbial species and strains exhibit varying susceptibility to QACs. The growth phase of the culture (e.g., logarithmic vs. stationary) can also impact susceptibility.
-
Concentration: The concentration of the compound is critical; sub-inhibitory concentrations may not be effective.
Troubleshooting Guide for Poor Antimicrobial Efficacy
This guide addresses common issues encountered during antimicrobial testing of this compound.
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values.
| Possible Cause | Troubleshooting Step |
| Inactivation by experimental medium components. | Ensure the medium does not contain high concentrations of anionic substances. Consider using a minimal medium for testing. |
| Incorrect pH of the medium. | Measure and adjust the pH of the testing medium. The optimal pH for QAC activity is often slightly alkaline. |
| Compound degradation or instability. | Prepare fresh solutions of this compound for each experiment. Protect stock solutions from light and extreme temperatures. |
| Resistant microbial strain. | Verify the identity and expected susceptibility of your microbial strain. Include a known susceptible control strain in your experiments. |
| Inaccurate compound concentration. | Double-check all calculations and dilutions for the preparation of your stock and working solutions. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in inoculum preparation. | Standardize the inoculum preparation method to ensure a consistent cell density in each experiment. Use a spectrophotometer to adjust the optical density of the microbial suspension. |
| Contamination of cultures or reagents. | Use aseptic techniques throughout the experimental process. Check all media and reagents for contamination. |
| Improper mixing of the compound in the assay. | Ensure thorough mixing of the this compound in the test wells or tubes. |
Issue 3: No activity observed against specific microorganisms.
| Possible Cause | Troubleshooting Step |
| Microorganism possesses intrinsic resistance mechanisms. | Some microbes have efflux pumps or altered cell wall structures that confer resistance to QACs. Research the specific resistance mechanisms of your target organism. |
| Biofilm formation. | If testing against biofilm-forming organisms, the compound may not effectively penetrate the biofilm matrix. Consider using a biofilm-specific susceptibility assay. |
Quantitative Data Summary
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for compounds with similar structures or components to provide a general reference for expected efficacy. Note: These are not values for this compound itself and should be used as a comparative guide.
| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |
| Quaternary Ammonium Compounds | Staphylococcus aureus | 1 - 10 | [1] |
| Quaternary Ammonium Compounds | Escherichia coli | 2 - 32 | [1] |
| Sodium Acetate | Escherichia coli | 3300 - 5000 | [1] |
| Sodium Acetate | Pseudomonas aeruginosa | 3300 - 5000 | [1] |
Key Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Microbial culture in logarithmic growth phase
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration 100x the highest desired test concentration.
-
Prepare Inoculum: Dilute the overnight microbial culture in fresh broth to achieve a standardized cell density (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to the final required inoculum density (typically 5 x 10⁵ CFU/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the this compound working solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well in the dilution series.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum density.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: A well containing only broth (no compound, no inoculum).
-
-
Incubation: Cover the plate and incubate at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or with a plate reader.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound.
Caption: Troubleshooting workflow for poor antimicrobial efficacy.
Caption: Experimental workflow for MIC determination.
References
Technical Support Center: Characterization of Long-Chain Ammonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of long-chain ammonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing long-chain ammonium salts?
Long-chain ammonium salts, also known as quaternary ammonium compounds (QACs), present several analytical challenges due to their unique physicochemical properties. These challenges include:
-
Poor Solubility: Long-chain ammonium salts can have limited solubility in common analytical solvents, making sample preparation difficult.[1][2] Their amphiphilic nature, possessing both a charged hydrophilic head group and a long hydrophobic alkyl chain, contributes to this issue.
-
Aggregation: In solution, these molecules tend to form aggregates such as micelles or vesicles, which can interfere with analytical measurements and lead to inaccurate results.[3][4][5] The critical micelle concentration (CMC) is a key parameter to consider, as aggregation behavior changes with concentration.[3][6]
-
Thermal Instability: Many long-chain ammonium salts are thermally labile and can degrade in the hot injection port of a gas chromatograph (GC), leading to the formation of multiple peaks corresponding to tertiary amines and other degradation products.[7]
-
Analytical Interferences: The cationic nature of these compounds can lead to interactions with various surfaces, such as glassware and chromatographic columns, causing peak tailing and carryover effects.[8][9] They can also cause ion suppression in mass spectrometry.[9]
-
Complex Spectra: Spectroscopic techniques like NMR can produce complex spectra, and the lack of an N-H bond in quaternary ammonium groups can make their unequivocal identification challenging.[10]
Q2: Why is sample preparation so critical for the analysis of long-chain ammonium salts?
Proper sample preparation is crucial to obtain reliable and reproducible data. Key considerations include:
-
Solvent Selection: Choosing an appropriate solvent or solvent mixture is essential to ensure complete dissolution of the sample and prevent aggregation.[11] Methanol-water mixtures are often used for extraction.[12]
-
Minimizing Contamination: Due to their surfactant properties, long-chain ammonium salts can be present as contaminants in laboratory environments, leading to blank contamination issues, especially in sensitive LC-MS analysis.[8][13]
-
Solid-Phase Extraction (SPE): SPE with cartridges like Oasis WCX (weak cation exchange) can be used for sample cleanup and concentration.[12]
Q3: What are the most common analytical techniques used for characterizing long-chain ammonium salts?
A variety of analytical techniques are employed, each with its own set of advantages and challenges:
-
Mass Spectrometry (MS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful tool for the sensitive and selective detection of QACs.[12][13] Electrospray ionization (ESI) is a commonly used ionization technique.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural elucidation.[14][15] However, unequivocal identification of the quaternary ammonium group can be difficult.[10]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is widely used for the separation of long-chain ammonium salts.[12][16] Gas Chromatography (GC) is generally not suitable due to their thermal instability.[7]
-
Titration: Titration methods, such as precipitation titration with an anionic surfactant, can be used for the quantification of QACs in disinfectants and other formulations.[17]
-
Other Techniques: Spectrophotometry, electrophoresis, and electrochemical methods are also used for the analysis of QACs.[18]
Troubleshooting Guides
Mass Spectrometry (MS)
Q: I am observing significant signal in my blank injections when analyzing long-chain ammonium salts by LC-MS. What could be the cause and how can I fix it?
A: This is a common issue known as "carryover" or "blank contamination." Long-chain ammonium salts are surface-active and can adhere to various parts of the LC-MS system.
Troubleshooting Steps:
-
Identify the Source of Contamination:
-
Autosampler: The injection needle and sample loops are common sources of carryover.
-
LC Column: The stationary phase can retain the analytes.
-
Ion Source: The electrospray probe and other source components can become contaminated.[8]
-
Mobile Phase: Although less common, contamination of the mobile phase is possible.
-
-
Implement a Rigorous Cleaning Protocol:
-
Needle Washes: Use a strong wash solvent in the autosampler. A typical wash solution could be a mixture of methanol, isopropanol, and a small amount of acid (e.g., formic acid).
-
Blank Injections: Run multiple blank injections between samples to wash the system.[19]
-
Dedicated System: If possible, dedicate an LC-MS system for the analysis of long-chain ammonium salts to avoid cross-contamination.[8]
-
-
Optimize Analytical Method:
Q: My signal for long-chain ammonium salts is suppressed, or I am observing poor ionization efficiency in ESI-MS. What can I do?
A: Ion suppression is a frequent challenge in the ESI-MS analysis of these compounds.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add Modifiers: The addition of small amounts of trifluoroacetic acid (TFA) to the mobile phase can sometimes produce characteristic and intense ion clusters in negative electrospray mode, aiding in identification.[10]
-
Ammonium Formate/Acetate: Using ammonium formate or acetate buffers in the mobile phase can improve ionization and peak shape.[12]
-
-
Chromatographic Separation:
-
Improve Separation: Ensure that the long-chain ammonium salt is well-separated from other matrix components that could cause ion suppression.
-
Alternative Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an attractive alternative to reversed-phase chromatography, as it avoids the need for ion-pairing reagents that cause ion suppression.[9]
-
-
Source Optimization:
-
Tune Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for your specific analyte.
-
Logical Workflow for Troubleshooting MS Issues
Caption: Troubleshooting workflow for common MS issues.
NMR Spectroscopy
Q: I am having difficulty confirming the presence of a quaternary ammonium group using ¹H NMR. What are the characteristic signals, and what are the challenges?
A: Due to the absence of a proton directly attached to the nitrogen atom (N-H), direct observation of the quaternary ammonium group in ¹H NMR is not possible.[10]
Troubleshooting Steps and Key Observations:
-
Long-Range Coupling: Look for weak signals resulting from long-range coupling between the nitrogen-14 nucleus and adjacent protons. However, these signals can be of low intensity and are often not detected.[10]
-
Chemical Shifts of Adjacent Protons: The protons on the carbon atoms attached to the quaternary nitrogen will be deshielded and appear at a downfield chemical shift. The exact chemical shift will depend on the specific structure of the molecule.
-
¹³C NMR: The carbon atoms directly bonded to the quaternary nitrogen will also have a characteristic chemical shift in the ¹³C NMR spectrum.
-
H/D Exchange Issues: Be aware of potential hydrogen/deuterium (H/D) exchange when using deuterated solvents, as this can lead to a loss of signal intensity for certain protons and complicate quantification.[20]
Chromatography
Q: I am observing poor peak shape (e.g., tailing) and variable retention times for my long-chain ammonium salt in reversed-phase HPLC. What is causing this, and how can I improve it?
A: These issues are often due to secondary interactions between the cationic analyte and residual silanol groups on silica-based columns, as well as the compound's amphiphilic nature.[9]
Troubleshooting Steps:
-
Mobile Phase Additives:
-
Ion-Pairing Reagents: The use of ion-pairing reagents can improve peak shape and retention. However, these are often not compatible with MS detection due to ion suppression.[9]
-
Increase Ionic Strength: Increasing the salt concentration in the mobile phase can help to mask the interactions with silanol groups and improve peak symmetry.[9]
-
-
Column Selection:
-
pH Control:
-
Adjusting the pH of the mobile phase can influence the ionization state of any residual silanol groups on the column, thereby affecting secondary interactions.
-
Experimental Workflow for HPLC Method Development
Caption: HPLC method development workflow.
Quantitative Data Summary
| Compound Type | Property | Value Range | Analytical Method | Reference |
| Long-Chain Ammonium Salts | Critical Micelle Concentration (CMC) | Varies significantly with chain length and head group | Surface Tension, Conductivity | [3][6] |
| Benzalkonium Chlorides (BACs) | Method Limit of Detection (MLOD) in serum/urine | 0.002 - 0.42 ng/mL | LC-MS/MS | [21] |
| Alkyltrimethylammonium Compounds (ATMACs) | Method Limit of Detection (MLOD) in serum/urine | 0.002 - 0.42 ng/mL | LC-MS/MS | [21] |
| Dialkyldimethylammonium Compounds (DDACs) | Method Limit of Detection (MLOD) in serum/urine | 0.002 - 0.42 ng/mL | LC-MS/MS | [21] |
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Long-Chain Ammonium Salts
This protocol is a general guideline and should be optimized for specific analytes and matrices.
-
Sample Preparation (from a solid matrix): a. Weigh a known amount of the homogenized sample. b. Extract with a methanol-water mixture (e.g., 1:1 v/v) by vortexing and sonication.[12] c. Centrifuge the sample and collect the supernatant. d. Purify the extract using a weak cation-exchange solid-phase extraction (SPE) cartridge.[12] e. Elute the analytes from the SPE cartridge and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column is commonly used.[21] For highly polar compounds, a mixed-mode or HILIC column may be necessary.[9][21]
-
Mobile Phase A: Water with 0.1% formic acid and 5-10 mM ammonium formate.[12]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[12]
-
Gradient: Start with a low percentage of Mobile Phase B, and gradually increase to elute the long-chain ammonium salts.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using at least two transitions per analyte for confirmation.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument and analytes.
-
Protocol 2: Titrimetric Determination of Quaternary Ammonium Compounds
This method is suitable for determining the concentration of QACs in disinfectant solutions.[17]
-
Reagents:
-
Standardized anionic surfactant solution (e.g., 0.004 M Sodium Dodecyl Sulfate - SDS).
-
pH 10 buffer solution (e.g., borate buffer).
-
Indicator electrode (e.g., surfactant-sensitive electrode).
-
-
Procedure (Direct Titration): a. Accurately weigh a sample containing approximately 0.02-0.06 mmol of the QAC into a beaker. b. Add 10 mL of pH 10 buffer and dilute to about 50 mL with distilled water. c. Place the indicator and reference electrodes into the solution. d. Titrate with the standardized SDS solution, recording the potential (mV) as a function of the titrant volume. e. The endpoint is determined from the inflection point of the titration curve.
-
Calculation:
-
Calculate the percentage of the QAC in the sample based on the volume of SDS solution used, its concentration, and the sample weight.
-
References
- 1. solubility - Insoluble Group I/ammonium salts - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Aggregation Behavior of Hexameric Quaternary Ammonium Salt Surfactant Tz-6C12QC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ammonium salts - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aliphatic long chain quaternary ammonium compounds analysis by ion-pair chromatography coupled with suppressed conductivity and UV detection in lysing reagents for blood cell analysers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. xylemanalytics.com [xylemanalytics.com]
- 18. researchgate.net [researchgate.net]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Critical Micelle Concentration of Cationic Surfactants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the critical micelle concentration (CMC) of cationic surfactants.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which the surfactant monomers in a solution begin to aggregate and form micelles. Below the CMC, surfactant molecules exist primarily as individual monomers. Above the CMC, any additional surfactant molecules added to the solution will preferentially form micelles.[1]
The CMC is a critical parameter in many applications, including drug delivery, detergency, and material science, as it dictates the concentration at which the unique properties of micelles, such as solubilization of hydrophobic substances, can be utilized.
Q2: My experimentally determined CMC value is different from the literature value. What are the potential factors affecting the CMC of my cationic surfactant?
Several factors can influence the CMC of a cationic surfactant. Discrepancies between experimental and literature values can often be attributed to variations in experimental conditions. The primary factors to consider are:
-
Structure of the Surfactant: This includes the length of the hydrophobic alkyl chain and the nature of the cationic head group.
-
Counterion: The type and concentration of the counterion associated with the cationic head group play a significant role.
-
Temperature: The CMC of ionic surfactants often exhibits a U-shaped dependence on temperature.[2]
-
Presence of Electrolytes: The addition of salts to the solution can significantly alter the CMC.
-
Addition of Organic Molecules: Organic additives, such as alcohols, can either increase or decrease the CMC depending on their properties.
The following sections will delve into each of these factors in more detail and provide troubleshooting guidance.
Factor 1: Effect of Alkyl Chain Length on CMC
Q3: How does the length of the hydrophobic alkyl chain affect the CMC of a cationic surfactant?
Increasing the length of the hydrophobic alkyl chain of a cationic surfactant leads to a decrease in its CMC. A longer alkyl chain results in a greater hydrophobic effect, which is the primary driving force for micellization. This increased hydrophobicity makes the surfactant monomer less soluble in water, thus favoring the formation of micelles at a lower concentration.
Quantitative Data: CMC of Alkyltrimethylammonium Bromide Surfactants
The following table summarizes the effect of increasing alkyl chain length on the CMC of a homologous series of alkyltrimethylammonium bromide (CnTAB) surfactants in aqueous solution at 25°C.
| Surfactant | Number of Carbon Atoms (n) in Alkyl Chain | CMC (mM) |
| Decyltrimethylammonium Bromide (DTAB) | 10 | ~65 |
| Dodecyltrimethylammonium Bromide (DTAB) | 12 | 15.0 - 16.0 |
| Tetradecyltrimethylammonium Bromide (TTAB) | 14 | 3.5 - 4.0 |
| Cetyltrimethylammonium Bromide (CTAB) | 16 | 0.9 - 1.0 |
| Octadecyltrimethylammonium Bromide (OTAB) | 18 | ~0.3 |
Data compiled from multiple sources.
Troubleshooting Guide: Inconsistent CMC Values for a Homologous Series
If you observe inconsistent trends in CMC with varying alkyl chain length, consider the following:
-
Purity of Surfactants: Impurities, especially those with different alkyl chain lengths, can significantly affect the CMC. Ensure the purity of your surfactant samples.
-
Accurate Concentration Determination: Verify the accuracy of your stock solution concentrations. Small errors in concentration can lead to significant deviations in CMC values, especially for surfactants with low CMCs.
-
Temperature Control: Ensure that all measurements are performed at a constant and accurately recorded temperature.
Logical Relationship: Alkyl Chain Length and CMC
Caption: The relationship between increasing alkyl chain length and a lower CMC.
Factor 2: Effect of the Cationic Head Group on CMC
Q4: How does the structure of the cationic head group influence the CMC?
The structure and size of the hydrophilic head group affect the CMC by influencing the electrostatic repulsion between the charged heads at the micelle surface and their interaction with the surrounding water molecules.
-
Size of the Head Group: A bulkier head group will increase the distance between the hydrophobic tails in the micelle core, which can lead to a less stable micelle and thus a higher CMC.
-
Polarity of the Head Group: Increasing the polarity of the head group can lead to stronger hydration, which may increase the CMC.
Quantitative Data: CMC of Dodecyl-based Cationic Surfactants with Different Head Groups
The following table compares the CMC of cationic surfactants with a C12 alkyl chain but different head groups at 25°C.
| Surfactant | Head Group | CMC (mM) |
| Dodecyltrimethylammonium Bromide (DTAB) | -N(CH₃)₃⁺ | 15.6 |
| Dodecylpyridinium Chloride (DPC) | -C₅H₅N⁺ | 14.8 |
Data compiled from multiple sources.
Troubleshooting Guide: Unexpected CMC for a Specific Head Group
If your measured CMC for a surfactant with a particular head group is unexpected, consider:
-
pH of the Solution: The charge of some cationic head groups can be pH-dependent. Ensure the pH of your solution is controlled and consistent across experiments.
-
Counterion Effects: The associated counterion can have a significant impact on the CMC. Be aware of the specific counterion in your surfactant salt.
Factor 3: Effect of Counterions on CMC
Q5: How do different counterions affect the CMC of a cationic surfactant?
Counterions play a crucial role in determining the CMC of ionic surfactants. The counterions are attracted to the charged head groups at the micelle surface, which helps to shield the electrostatic repulsion between them. The effectiveness of a counterion in reducing this repulsion and thus lowering the CMC depends on its properties:
-
Valency: Divalent or trivalent counterions are more effective at shielding charge than monovalent counterions, leading to a greater decrease in the CMC.
-
Hydration Radius: Smaller, less hydrated counterions can approach the micelle surface more closely, leading to more effective charge neutralization and a lower CMC.
-
Polarizability: More polarizable counterions can interact more strongly with the micelle surface, resulting in a lower CMC.
Quantitative Data: Effect of Counterion on the CMC of Cetylpyridinium Surfactants
The table below shows the CMC of cetylpyridinium surfactants with different counterions at 30°C.
| Surfactant | Counterion | CMC (mM) |
| Cetylpyridinium Chloride (CPC) | Cl⁻ | 1.3 |
| Cetylpyridinium Bromide (CPB) | Br⁻ | 0.9 |
Data compiled from multiple sources.
Troubleshooting Guide: Anomalous Counterion Effects
If you observe an unexpected trend in CMC with different counterions, consider:
-
Purity of the Surfactant Salt: Ensure that the surfactant salt is pure and does not contain a mixture of counterions.
-
Presence of Other Ions: The presence of other electrolytes in your solution can mask the specific effect of the counterion of interest. Use deionized water and minimize other ionic impurities.
Factor 4: Effect of Temperature on CMC
Q6: What is the effect of temperature on the CMC of cationic surfactants?
The effect of temperature on the CMC of ionic surfactants is often non-linear and typically exhibits a U-shaped curve.[2] Initially, an increase in temperature can lead to a decrease in the CMC. This is because the increased thermal energy helps to disrupt the structured water molecules around the hydrophobic tails, which is an endothermic process and favors micellization. However, beyond a certain temperature (the minimum of the U-shaped curve), a further increase in temperature leads to an increase in the CMC. This is attributed to the disruption of the structured water around the hydrophilic head groups, which disfavors micellization.[2]
Quantitative Data: Effect of Temperature on the CMC of Dodecyltrimethylammonium Bromide (DTAB)
The following table illustrates the U-shaped dependence of the CMC of DTAB on temperature.
| Temperature (°C) | CMC (mM) |
| 10 | 16.2 |
| 25 | 15.6 |
| 40 | 16.0 |
| 50 | 16.8 |
Data compiled from multiple sources.
Troubleshooting Guide: Inconsistent Temperature Effects
If your CMC data does not follow the expected U-shaped trend with temperature, consider:
-
Temperature Control and Accuracy: Ensure precise and stable temperature control throughout your experiment. Small fluctuations in temperature can affect the CMC.
-
Equilibration Time: Allow sufficient time for the surfactant solution to reach thermal equilibrium at each temperature before measurement.
Signaling Pathway: Temperature Effect on Micellization
Caption: The dual effect of temperature on the CMC of cationic surfactants.
Factor 5: Effect of Added Electrolytes (Salts) on CMC
Q7: How does the addition of salt to the solution affect the CMC of a cationic surfactant?
The addition of an electrolyte (salt) to a solution of a cationic surfactant generally leads to a decrease in the CMC. The added salt increases the ionic strength of the solution, which enhances the screening of the electrostatic repulsion between the positively charged head groups of the surfactant molecules in the micelles. This reduced repulsion makes it easier for the monomers to aggregate, thus lowering the concentration required for micelle formation.
The magnitude of the CMC decrease depends on the concentration and the nature of the salt's anion (co-ion), as it will interact with the cationic head groups.
Quantitative Data: Effect of NaCl Concentration on the CMC of Cetyltrimethylammonium Bromide (CTAB)
The following table shows the effect of increasing sodium chloride (NaCl) concentration on the CMC of CTAB at 25°C.
| NaCl Concentration (mM) | CMC of CTAB (mM) |
| 0 | 0.92 |
| 10 | 0.23 |
| 50 | 0.08 |
| 100 | 0.04 |
Data compiled from multiple sources.
Troubleshooting Guide: Unexpected Salt Effects
If the addition of salt does not decrease the CMC as expected, consider:
-
Common Ion Effect: If the added salt has a common counterion with the surfactant (e.g., adding NaBr to a CTAB solution), the effect will be more pronounced than with a salt having a different anion.
-
Purity of Salt and Water: Ensure the salt and the water used are free from impurities that might interact with the surfactant.
Factor 6: Effect of Organic Additives on CMC
Q8: How do organic additives, such as alcohols, affect the CMC of cationic surfactants?
The effect of organic additives on the CMC of cationic surfactants depends on the nature of the additive:
-
Short-chain alcohols (e.g., ethanol, propanol): These are highly soluble in water and can increase the CMC. They act as cosolvents, increasing the solubility of the surfactant monomers in the bulk solution and thus disfavoring micellization.
-
Long-chain alcohols (e.g., butanol, hexanol): These have limited water solubility and tend to partition into the micelles. They act as co-surfactants, incorporating themselves between the surfactant molecules in the micelle. This reduces the repulsion between the head groups and increases the hydrophobic volume of the micelle, leading to a decrease in the CMC.[3]
Quantitative Data: Effect of Alcohols on the CMC of Tetradecyltrimethylammonium Bromide (TTAB)
The table below illustrates the contrasting effects of short-chain and long-chain alcohols on the CMC of TTAB at 25°C.
| Alcohol (at a fixed concentration) | Effect on CMC of TTAB |
| Ethanol | Increases |
| Butanol | Decreases |
Qualitative trend based on literature.
Troubleshooting Guide: Ambiguous Effects of Organic Additives
If you observe an unclear or unexpected effect of an organic additive, consider:
-
Concentration of the Additive: The effect of an organic additive can be concentration-dependent. A low concentration of a short-chain alcohol might have a negligible effect, while a high concentration will significantly increase the CMC.
-
Purity of the Additive: Impurities in the organic additive could have their own effects on the CMC.
Experimental Protocols and Troubleshooting
Method 1: Determination of CMC by Surface Tension Measurement
This method is based on the principle that as the concentration of a surfactant increases, the surface tension of the solution decreases until the CMC is reached, after which the surface tension remains relatively constant.[4][5]
-
Prepare a concentrated stock solution of the cationic surfactant in high-purity deionized water.
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using a liquid with a known surface tension (e.g., pure water).
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Rinse the probe thoroughly with deionized water and dry it between each measurement to avoid cross-contamination.
-
Allow the surface tension reading to stabilize for each sample before recording the value.
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
Determine the CMC from the intersection of the two linear portions of the plot. The point of intersection corresponds to the CMC.
-
No sharp break in the plot: This can be due to impurities in the surfactant or the solvent. Purify the surfactant and use high-purity water.
-
Drifting surface tension readings: This may indicate that the solution has not reached equilibrium. Allow for longer equilibration times.
-
Inconsistent readings: Ensure the probe is clean and properly positioned at the liquid surface for each measurement.
Caption: Workflow for determining the CMC using a tensiometer.
Method 2: Determination of CMC by Conductivity Measurement
This method is applicable to ionic surfactants and is based on the change in the molar conductivity of the solution with surfactant concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower because the newly formed micelles have a lower mobility than the individual ions.[6][7]
-
Prepare a concentrated stock solution of the cationic surfactant in deionized water.
-
Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.
-
Immerse the conductivity probe in the water and allow it to equilibrate.
-
Record the initial conductivity of the water.
-
Make successive additions of the stock solution to the beaker, allowing the solution to mix and the conductivity reading to stabilize after each addition.
-
Record the conductivity and the total volume after each addition.
-
Calculate the surfactant concentration for each data point.
-
Plot the specific conductivity (κ) as a function of the surfactant concentration (C).
-
Determine the CMC from the intersection of the two linear segments of the plot.
-
No clear break in the plot: This may be due to insufficient data points around the CMC. Prepare more dilutions in the expected CMC region.
-
Non-linear data below the CMC: This can be caused by temperature fluctuations. Ensure the solution is properly thermostated.
-
Drifting conductivity readings: Ensure the solution is well-mixed and that the probe is free from air bubbles.
Caption: A troubleshooting flowchart for common issues in CMC determination by conductivity.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. scialert.net [scialert.net]
- 3. Alcohols Effect on Critic Micelle Concentration of Polysorbate 20 and Cetyl Trimethyl Ammonium Bromine Mixed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. justagriculture.in [justagriculture.in]
- 7. Method of Determination of CMC | PPT [slideshare.net]
Technical Support Center: Optimization of Surfactant Concentration in Nanoparticle Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of surfactant concentration in nanoparticle preparation.
Troubleshooting Guides
This section addresses specific issues that may arise during nanoparticle synthesis and provides step-by-step guidance to resolve them.
Issue 1: Nanoparticle Aggregation or Flocculation
Symptoms:
-
Visible precipitation or cloudiness in the nanoparticle suspension.[1]
-
Inconsistent and fluctuating results in particle size analysis.
-
Large particle sizes and high polydispersity index (PDI) values from Dynamic Light Scattering (DLS) measurements.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Surfactant Concentration | The surfactant concentration is below the optimal level needed to adequately coat the nanoparticle surface and provide steric or electrostatic stabilization. Increase the surfactant concentration incrementally and monitor the particle size and zeta potential. |
| Inappropriate Surfactant Type | The chosen surfactant may not be compatible with the nanoparticle material or the solvent system. Consider the nature of your nanoparticles (e.g., metallic, polymeric) and the solvent to select a suitable surfactant (anionic, cationic, non-ionic, or zwitterionic).[2] |
| Incorrect pH of the Medium | The pH of the dispersion medium can significantly affect the surface charge of both the nanoparticles and the surfactant, leading to reduced stability.[1][3] Measure and adjust the pH of the medium to a range that ensures optimal surface charge and repulsion between particles. |
| High Ionic Strength of the Buffer | High salt concentrations can shield the surface charge of nanoparticles, leading to aggregation, especially for electrostatically stabilized particles.[1] If possible, use buffers with lower ionic strength or switch to a sterically stabilized system. |
| Ineffective Dispersion Method | The energy input during nanoparticle preparation may not be sufficient to break down agglomerates. Optimize the sonication, homogenization, or stirring parameters (duration, power, speed). |
Troubleshooting Workflow for Aggregation:
Issue 2: Poor Control Over Nanoparticle Size and Polydispersity
Symptoms:
-
Wide particle size distribution (high PDI value).
-
Inability to consistently produce nanoparticles of the desired size.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Surfactant Concentration | The concentration of the surfactant can influence the final particle size. Both too low and too high concentrations can lead to poor size control. Systematically vary the surfactant concentration to find the optimal range for the desired size. |
| Inadequate Mixing or Stirring Rate | The rate of mixing affects the diffusion of reactants and the nucleation and growth of nanoparticles.[4] Higher stirring rates generally lead to smaller and more uniform nanoparticles.[4] Optimize the stirring speed during synthesis. |
| Temperature Fluctuations | Temperature can influence the kinetics of nanoparticle formation.[4] Maintain a constant and controlled temperature throughout the synthesis process. |
| Rate of Reagent Addition | A rapid addition of reducing agents or precursors can lead to uncontrolled nucleation and a broad size distribution. A slower, more controlled addition rate is often preferable. |
Frequently Asked Questions (FAQs)
Q1: What is the role of a surfactant in nanoparticle preparation?
A1: Surfactants are crucial in the synthesis and stabilization of nanoparticles.[5] They are amphiphilic molecules that adsorb onto the surface of nanoparticles, preventing aggregation through steric hindrance or electrostatic repulsion.[2][6] Surfactants also play a role in controlling the size and shape of the nanoparticles during their formation.[7]
Q2: How do I determine the optimal surfactant concentration?
A2: The optimal surfactant concentration is typically determined experimentally. A common approach is to vary the surfactant concentration while keeping other parameters constant and to characterize the resulting nanoparticles in terms of their size, PDI, and zeta potential. The optimal concentration is often slightly above the critical micelle concentration (CMC) of the surfactant in the specific reaction medium.
Q3: What happens if I use too much surfactant?
A3: An excess of surfactant can have several negative effects. It can lead to the formation of micelles in the solution, which may interfere with the nanoparticle formation process or lead to difficulties in purification.[8] In some cases, very high surfactant concentrations can even destabilize the nanoparticle dispersion due to depletion flocculation.[9] It can also result in a final product with a high level of residual surfactant, which may be undesirable for certain applications.
Q4: What is Zeta Potential and why is it important?
A4: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid.[5] It is a key indicator of the stability of a colloidal dispersion. Nanoparticles with a zeta potential greater than +30 mV or less than -30 mV are generally considered to have good stability.[5]
Q5: How can I remove excess surfactant from my nanoparticle suspension?
A5: Several methods can be used to remove excess surfactant, including:
-
Centrifugation and Redispersion: This involves pelleting the nanoparticles by centrifugation and then redispersing them in a fresh solvent. This process may need to be repeated several times.
-
Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which allows the smaller surfactant molecules to diffuse out into a surrounding solvent.
-
Tangential Flow Filtration (TFF): This is a more advanced filtration technique that can be used for larger volumes and provides a more efficient separation.
Data Presentation
Table 1: Effect of Surfactant Concentration on Nanoparticle Size and Polydispersity Index (PDI)
This table provides an example of how to present data when optimizing surfactant concentration. The values are illustrative and will vary depending on the specific nanoparticle system.
| Surfactant Concentration (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 0.1 | 250 ± 15.2 | 0.45 ± 0.05 |
| 0.5 | 180 ± 8.5 | 0.22 ± 0.03 |
| 1.0 | 155 ± 5.1 | 0.15 ± 0.02 |
| 1.5 | 160 ± 6.3 | 0.18 ± 0.02 |
| 2.0 | 195 ± 10.8 | 0.31 ± 0.04 |
Table 2: Influence of Surfactant Type on Zeta Potential and Stability
This table illustrates the effect of different types of surfactants on the stability of a hypothetical nanoparticle formulation.
| Surfactant Type | Surfactant Concentration (% w/v) | Zeta Potential (mV) | Stability Observation (after 24h) |
| Sodium Dodecyl Sulfate (Anionic) | 1.0 | -42.5 ± 2.1 | Stable, no aggregation |
| CTAB (Cationic) | 1.0 | +38.2 ± 1.8 | Stable, no aggregation |
| Polysorbate 80 (Non-ionic) | 1.0 | -5.7 ± 0.9 | Aggregation observed |
Experimental Protocols
Protocol 1: Zeta Potential Measurement
This protocol outlines the general steps for measuring the zeta potential of a nanoparticle suspension using a Zetasizer instrument.
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer (filtered through a 0.22 µm filter)
-
Zetasizer instrument
-
Disposable folded capillary cells
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with filtered deionized water or a suitable buffer to an appropriate concentration. The optimal concentration depends on the nanoparticle material and size, but a general starting point is between 0.01 and 1.0 mg/mL.
-
Instrument Setup:
-
Turn on the Zetasizer instrument and allow it to stabilize.
-
Select the zeta potential measurement setting.
-
Enter the parameters for the dispersant (e.g., viscosity, dielectric constant) and the measurement temperature (typically 25°C).
-
-
Measurement:
-
Carefully inject the diluted nanoparticle suspension into the folded capillary cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Perform at least three measurements for each sample to ensure reproducibility.
-
-
Data Analysis: The software will provide the average zeta potential and the standard deviation.
Experimental Workflow for Zeta Potential Measurement:
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size and PDI
This protocol provides a general procedure for determining the particle size and polydispersity index (PDI) of a nanoparticle suspension using DLS.
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Disposable or reusable cuvettes
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension with filtered deionized water or a suitable buffer to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Select the particle size measurement setting.
-
Enter the parameters for the dispersant (e.g., viscosity, refractive index) and the measurement temperature.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Start the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
Perform multiple measurements to ensure statistical significance.
-
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the PDI from the autocorrelation function of the scattered light intensity fluctuations.[7][10]
Experimental Workflow for Dynamic Light Scattering:
References
- 1. nanohybrids.net [nanohybrids.net]
- 2. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. 2.7. Zeta Potential Measurements [bio-protocol.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
Validation & Comparative
A Comparative Analysis of Cationic Surfactants: Octadecylammonium Acetate and Cetyltrimethylammonium Bromide (CTAB)
A Head-to-Head Examination for Researchers and Drug Development Professionals
In the landscape of cationic surfactants utilized in research and pharmaceutical development, cetyltrimethylammonium bromide (CTAB) has long been a compound of interest. This guide provides a comparative analysis of CTAB and a less-documented counterpart, octadecylammonium acetate. Due to a notable scarcity of published experimental data for octadecenylammonium acetate, this comparison utilizes data for its saturated analogue, octadecylammonium acetate, to provide the closest possible comparative framework. This substitution should be taken into consideration when evaluating the presented data, as the presence of a double bond in the octadecenyl chain could influence physicochemical properties and biological interactions.
Physicochemical Properties: A Tale of Two Structures
The fundamental behavior of a surfactant in solution is dictated by its physicochemical properties, primarily its critical micelle concentration (CMC) and its ability to reduce surface tension. The CMC is the concentration at which surfactant monomers self-assemble into micelles, a critical phenomenon for applications such as drug encapsulation.
While extensive data is available for CTAB, information on octadecylammonium acetate is limited. The primary structural differences between the two lie in the head group and the counter-ion. CTAB possesses a quaternary ammonium head group with three methyl substituents and a bromide counter-ion. In contrast, octadecylammonium acetate has a primary ammonium head group and an acetate counter-ion. Furthermore, the alkyl chain of octadecylammonium acetate is longer (C18) than that of CTAB (C16).
| Property | Octadecylammonium Acetate | Cetyltrimethylammonium Bromide (CTAB) | Reference |
| Chemical Structure | CH₃(CH₂)₁₇NH₃⁺ CH₃COO⁻ | CH₃(CH₂)₁₅N(CH₃)₃⁺ Br⁻ | N/A |
| Critical Micelle Concentration (CMC) in Water | 2.9 x 10⁻⁴ M (at 60 °C) | ~0.92 x 10⁻³ M (at 25 °C) | [1] |
| Surface Tension at CMC | Data not available | ~36 mN/m | [2][3][4] |
Note: The CMC value for octadecylammonium acetate is provided at a higher temperature, which can influence micellization. Generally, for ionic surfactants, the CMC shows a complex relationship with temperature, often exhibiting a minimum value.
Cytotoxicity Profile: A Critical Consideration for Biological Applications
The application of cationic surfactants in biological systems is often limited by their inherent cytotoxicity. This toxicity is primarily attributed to their ability to disrupt cell membranes.
Cetyltrimethylammonium Bromide (CTAB):
CTAB is known to be toxic to a range of cell types.[5][6] Its cytotoxicity is concentration-dependent, with studies showing toxicity at concentrations as low as 10 μM.[5] The proposed mechanism of toxicity involves the interaction and disruption of the cell membrane's phospholipid bilayer.[5] For instance, in human skin cells, the toxicity of gold nanorods has been attributed to the presence of CTAB as a surfactant.[6] However, at very low concentrations (less than 1 μM), CTAB has been reported to be non-toxic to human cells.[5] Chronic exposure in animal models has also been studied, with a one-year study in rats showing that CTAB was well-tolerated at lower doses in drinking water, but caused a reduction in body weight at the highest dose level.[7]
Octadecylammonium Acetate:
Performance in Drug and Gene Delivery: Encapsulation and Transfection
Cationic surfactants are widely explored for their potential in drug and gene delivery systems, owing to their ability to form micelles that can encapsulate hydrophobic drugs and to complex with negatively charged nucleic acids for transfection.
Cetyltrimethylammonium Bromide (CTAB) in Delivery Systems:
CTAB has been utilized in the formulation of various drug delivery systems. It can be a component of microemulsions for topical delivery of drugs like curcumin.[9] It has also been used to modify polysaccharide-based supports for the sustained release of curcumin.[10] In the synthesis of mesoporous silica nanoparticles (MSNs), CTAB acts as a template to create pores that can be loaded with drugs.[11] However, residual CTAB in these formulations is a concern due to its toxicity.[11]
In the realm of gene delivery, CTAB's cationic nature allows it to interact with and condense DNA, a crucial step for cellular uptake. However, its efficiency as a transfection agent can be limited by the stability of the surfactant-DNA complex at the cell membrane. It is also used in DNA extraction protocols to lyse cells and precipitate DNA.[5][12][13]
Octadecylammonium Acetate in Delivery Systems:
There is a lack of specific studies investigating the use of octadecylammonium acetate in drug or gene delivery applications in the reviewed literature. Its longer alkyl chain compared to CTAB might lead to the formation of more stable micelles with a lower CMC, which could be advantageous for drug encapsulation. However, the nature of its primary amine head group and acetate counter-ion would likely result in different DNA binding and release characteristics compared to the quaternary amine of CTAB.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below. These are generalized protocols based on common practices in the field.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant can be determined by various methods that detect the onset of micelle formation. A common and straightforward method is conductometry.
Protocol: CMC Determination by Conductometry
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 10 mM) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution to cover a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Measure the specific conductivity of each solution at a constant temperature (e.g., 25 °C) using a calibrated conductivity meter.
-
Data Analysis: Plot the specific conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[14]
Cytotoxicity Assay
The cytotoxicity of the surfactants can be evaluated using various in vitro cell-based assays, such as the MTT assay.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Surfactant Treatment: Prepare a range of concentrations of the surfactant in cell culture medium. Remove the old medium from the cells and add the surfactant-containing medium. Include a vehicle control (medium without surfactant).
-
Incubation: Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against surfactant concentration.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for comparing the in vitro cytotoxicity of two surfactants using the MTT assay.
Caption: A simplified representation of surfactant monomers existing individually below the Critical Micelle Concentration (CMC) and forming micelles with a hydrophobic core above the CMC.
Conclusion
This comparative guide highlights the current state of knowledge regarding octadecylammonium acetate and the well-established cetyltrimethylammonium bromide (CTAB). While CTAB is a versatile and extensively studied cationic surfactant with known applications and a defined cytotoxicity profile, there is a significant lack of published data for this compound and its saturated counterpart, octadecylammonium acetate.
The available data suggests that octadecylammonium acetate has a lower CMC than CTAB, which could be attributed to its longer alkyl chain. However, without further experimental data on its surface activity, cytotoxicity, and performance in delivery systems, a comprehensive comparison remains challenging.
For researchers and drug development professionals, this guide underscores the importance of empirical characterization of less common surfactants. While CTAB provides a useful benchmark, the unique properties of surfactants like octadecylammonium acetate, arising from their different head groups and counter-ions, may offer advantages in specific applications. Further investigation into the physicochemical and biological properties of octadecylammonium acetate and its unsaturated analogue is warranted to fully understand their potential in the pharmaceutical sciences.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. Interactions of cationic surfactant cetyl-trimethyl ammonium bromide with ammonium nitrate: Surface and thermodynamic studies | Chinese Journal of Chemical Physics | AIP Publishing [pubs.aip.org]
- 3. irdci.ac.ir [irdci.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 6. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The subacute and chronic toxicity of cetyltrimethylammonium bromide (CTAB), a cationic surfactant, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic action of acetate on tumor cells of thymic origin: Role of MCT-1, pH homeostasis and altered cell survival regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some cetyltrimethylammonium bromide modified polysaccharide supports as sustained release systems for curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. Cetyltrimethylammonium Bromide [opsdiagnostics.com]
- 13. Cetyltrimethylammonium Bromide, Molecular Biology Grade [sigmaaldrich.com]
- 14. ache.org.rs [ache.org.rs]
A Comparative Analysis of the Antimicrobial Properties of Octadecenylammonium Acetate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial properties of octadecenylammonium acetate, a quaternary ammonium compound (QAC), against two widely used antimicrobial agents: benzalkonium chloride and chlorhexidine. Due to the limited availability of direct experimental data for this compound, this comparison is based on the established structure-activity relationships of QACs and extensive data for its alternatives.
Introduction to this compound and Alternatives
This compound belongs to the family of quaternary ammonium compounds, which are cationic surfactants with broad-spectrum antimicrobial activity.[1] Their efficacy is largely determined by the length of their alkyl chain.[2][3] Generally, QACs with alkyl chains of 12-14 carbons show optimal activity against Gram-positive bacteria and yeasts, while those with 14-16 carbons are more effective against Gram-negative bacteria.[1] this compound possesses an 18-carbon chain, which may influence its antimicrobial spectrum and potency.[3]
As alternatives, this guide examines benzalkonium chloride, a well-established QAC with variable alkyl chain lengths, and chlorhexidine, a bisbiguanide antiseptic.[1][4] Both are extensively used in healthcare and industrial settings for their disinfectant and antiseptic properties.[4][5]
Comparative Antimicrobial Efficacy
The following tables summarize the available minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for benzalkonium chloride and chlorhexidine against common pathogenic bacteria. These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in bacterial death, respectively.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Benzalkonium Chloride and Chlorhexidine
| Microorganism | Antimicrobial Agent | MIC | MBC |
| Staphylococcus aureus | Benzalkonium Chloride | 0.05% v/v[4], 40 mg/L, 3.9-7.8 µg/mL[6] | 0.05% v/v[4], 45 mg/L[7] |
| Chlorhexidine | 0.3-0.8 µg/mL[8], <0.0008%[1] | <0.0008%[1] | |
| Escherichia coli | Benzalkonium Chloride | 0.05% v/v[4], 40 mg/L[7] | 0.1% v/v[4], 45 mg/L[7] |
| Chlorhexidine | 3.9 µg/mL (0.00039%)[1] | 7.8 µg/mL (0.00078%)[1] | |
| Pseudomonas aeruginosa | Benzalkonium Chloride | 2% v/v[4], 0.14 g/mL | 2% v/v[4] |
| Chlorhexidine | <0.0008%[1], 0.001%[9] | 0.0016%[1] |
Note: The reported values are sourced from various studies and may vary based on the specific strains and testing methodologies used.
Table 2: Structure-Activity Relationship of Quaternary Ammonium Compounds and Inferred Properties of this compound
| Alkyl Chain Length | General Antimicrobial Activity | Inferred Properties of this compound (C18) |
| C10 - C14 | Optimal activity against a broad range of bacteria, particularly Gram-positive strains.[2] | Due to its long C18 chain, it may exhibit reduced potency compared to QACs with optimal chain lengths.[3] The extended hydrophobic chain might hinder its interaction with bacterial cell membranes.[3] |
| C14 - C16 | Generally most effective against Gram-negative bacteria.[1] | While still expected to possess antimicrobial properties, its efficacy against both Gram-positive and Gram-negative bacteria might be suboptimal. |
| > C16 | A decrease in antimicrobial activity is often observed.[3] | Further experimental validation is necessary to determine its precise antimicrobial spectrum and efficacy. |
Mechanism of Action
Quaternary ammonium compounds, including this compound and benzalkonium chloride, exert their antimicrobial effect primarily by disrupting the integrity of the microbial cell membrane.[1] The positively charged nitrogen atom of the QAC interacts with the negatively charged components of the bacterial cell wall, leading to the penetration of the hydrophobic alkyl chain into the lipid bilayer.[1] This disrupts the membrane's structure and function, causing leakage of essential intracellular components and ultimately cell death.[1]
Mechanism of action of Quaternary Ammonium Compounds.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial efficacy of a compound. The following are generalized protocols for these assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
-
Subculturing: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under appropriate conditions to allow for bacterial growth.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.
Workflow for MIC and MBC determination.
Conclusion
While direct experimental data for this compound is scarce, its structural characteristics as a quaternary ammonium compound with an 18-carbon alkyl chain allow for an informed comparison with established antimicrobial agents. Based on structure-activity relationships, its efficacy may be less potent than QACs with shorter alkyl chains (C10-C16).[3] Benzalkonium chloride and chlorhexidine have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with specific MIC and MBC values varying depending on the microbial species.[1][4][6][8][9] Further empirical studies are essential to fully validate the antimicrobial profile of this compound and establish its potential applications in drug development and as a disinfectant.
References
- 1. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and evaluation of benzalkonium chloride hand sanitizer as a potential alternative for alcohol-based hand gels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nosocomial Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Staphylococcus aureus: Sensitivity to Chlorhexidine-Based Biocides and Prevalence of Efflux Pump Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rms.scu.ac.ir [rms.scu.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. asianmedjam.researchcommons.org [asianmedjam.researchcommons.org]
The Shorter the Chain, the Stronger the Shield: A Comparative Study of Long-Chain Ammonium Salts in Corrosion Inhibition
A detailed analysis reveals that long-chain ammonium salts with shorter alkyl chains, specifically Dodecyltrimethylammonium Bromide (DTAB), exhibit superior corrosion inhibition for mild steel in acidic environments compared to their longer-chain counterparts like Cetyltrimethylammonium Bromide (CTAB). This guide provides a comparative overview of the performance of these two common corrosion inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in materials science and chemical engineering.
Performance Overview: Shorter Chains Lead to Higher Protection
Experimental evidence consistently demonstrates that the corrosion inhibition efficiency of alkyltrimethylammonium salts in acidic solutions, such as hydrochloric acid (HCl), is inversely related to the length of the alkyl chain. Studies on A3 steel have shown that at the same concentration and temperature, Dodecyltrimethylammonium Chloride (DTAC), which has a 12-carbon chain, provides a higher inhibition efficiency than Cetyltrimethylammonium Chloride (CTAC), which has a 16-carbon chain.[1] This trend is also observed with other long-chain ammonium salts, where the order of inhibition efficiency was found to be DTAC > Tetradecyltrimethylammonium Chloride (TTAC) > CTAC > Octadecyltrimethylammonium Chloride (OTAC).[1]
The primary mechanism behind this phenomenon lies in the adsorption of the inhibitor molecules onto the metal surface. While a longer alkyl chain increases the hydrophobicity and surface activity of the molecule, it can also lead to steric hindrance, impeding the formation of a compact and uniform protective layer.[2] In contrast, the shorter chain of DTAB allows for more effective packing and stronger adsorption on the steel surface, resulting in a more robust barrier against corrosive agents.
Quantitative Data Summary
The following table summarizes the comparative performance of Dodecyltrimethylammonium Bromide (DTAB) and Cetyltrimethylammonium Bromide (CTAB) as corrosion inhibitors for mild steel in a 1 M HCl solution. The data is compiled from various studies and standardized for comparison.
| Parameter | Dodecyltrimethylammonium Bromide (DTAB) | Cetyltrimethylammonium Bromide (CTAB) | Reference |
| Optimal Concentration | ~1 mM | ~1 mM | [3] |
| Maximum Inhibition Efficiency (Weight Loss) | >95% | ~90-95% | [1][3] |
| Corrosion Current Density (icorr) at Optimal Concentration | Lower | Higher | [4] |
| Charge Transfer Resistance (Rct) from EIS | Higher | Lower | [4] |
| Adsorption Isotherm | Langmuir | Langmuir | [1][4] |
| Inhibition Type | Mixed-type (predominantly anodic) | Mixed-type | [3][4] |
Mechanism of Corrosion Inhibition
The corrosion inhibition by long-chain ammonium salts is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This process involves a combination of physisorption and chemisorption.
dot
Caption: General mechanism of corrosion inhibition by long-chain ammonium salts.
The positively charged quaternary ammonium head group of the inhibitor molecule is attracted to the negatively charged metal surface (in acidic solutions), leading to electrostatic adsorption (physisorption). Additionally, the lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of the iron atoms on the steel surface, resulting in chemisorption.[5]
Once adsorbed, the long hydrophobic alkyl chains orient themselves away from the metal surface, creating a dense, non-polar barrier. This hydrophobic layer repels water and corrosive ions, effectively blocking the active sites for corrosion reactions and significantly reducing the corrosion rate.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.
Procedure:
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning: After immersion, the coupons are removed, gently cleaned with a brush to remove corrosion products, washed with distilled water and acetone, and then dried.
-
Final Weighing: The final weight of each coupon is recorded.
-
Calculation:
-
Corrosion Rate (CR): Calculated using the formula: CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of the metal in g/cm³, A is the surface area of the coupon in cm², and T is the immersion time in hours.
-
Inhibition Efficiency (IE%): Calculated using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal-solution interface.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is stabilized at the OCP in the test solution.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted in the form of a Nyquist plot (imaginary impedance vs. real impedance). The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the Nyquist plot.
-
Calculation of Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rct₀ is the charge transfer resistance in the absence of the inhibitor and Rctᵢ is the charge transfer resistance in the presence of the inhibitor.
Logical Workflow for Inhibitor Evaluation
The following diagram illustrates the logical workflow for a comprehensive evaluation of a corrosion inhibitor.
dot
Caption: Workflow for evaluating the performance of a corrosion inhibitor.
References
Octadecenylammonium Acetate as a Surfactant: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is a critical step in formulation development. This guide provides a comparative benchmark of octadecenylammonium acetate, a cationic surfactant, against other commonly used surfactants across various classes. Due to the limited availability of specific quantitative performance data for this compound in publicly accessible literature, this guide will draw comparisons based on the known properties of its close structural analog, octadecylammonium acetate (stearylamine acetate), and other long-chain alkylammonium acetates. This analysis is supplemented with experimental data for well-characterized alternative surfactants.
Executive Summary
Comparative Performance Data
The following table summarizes key performance indicators for the selected alternative surfactants. It is important to note that these values can be influenced by factors such as temperature, pH, and the presence of electrolytes.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) | Key Performance Characteristics |
| Octadecylammonium Acetate (Stearylamine Acetate) | Cationic | Data not available | Data not available | Used as an emulsifier, thickener, and conditioning agent in personal care and pharmaceuticals.[1][2] Improves solubility of poorly soluble drugs.[1] |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 - 1.0 | ~36 | Effective antiseptic agent against bacteria and fungi.[3] Widely used in nanoparticle synthesis and as a conditioning agent. |
| Benzalkonium Chloride | Cationic (Quaternary Ammonium) | Varies with alkyl chain length | ~30-40 | Potent antimicrobial properties, used as a disinfectant and preservative.[4] Good emulsifying and dispersing properties.[5] |
| Cocamidopropyl Betaine (CAPB) | Zwitterionic | ~2.0 - 4.0 | ~35 | Mild surfactant with good foaming and viscosity-building properties.[6][7] Compatible with a wide range of other surfactants.[6] |
| Sodium Lauryl Ether Sulfate (SLES) | Anionic | ~1.0 - 2.0 | ~30-35 | Excellent foaming and cleansing properties.[8] Widely used in personal care and cleaning products.[9] |
Inferred Performance of this compound
Based on its molecular structure, this compound is anticipated to possess the following performance attributes:
-
Cationic Nature: The ammonium head group will impart a positive charge in aqueous solutions, making it substantive to negatively charged surfaces like hair and skin, thus providing conditioning effects.
-
Emulsification: The long, unsaturated C18 alkyl chain (oleyl group) provides significant hydrophobicity, suggesting it would be an effective emulsifier for oil-in-water emulsions. The unsaturation in the tail may provide a more fluid interface compared to its saturated analog, stearylamine acetate.
-
Surface Activity: It is expected to effectively reduce the surface tension of water, with a CMC likely in the sub-millimolar range, characteristic of single-chain surfactants with long alkyl chains.
-
pH Sensitivity: As a primary amine salt, its charge and therefore its surfactant properties will be pH-dependent. At alkaline pH, the amine will be deprotonated, reducing its cationic nature and potentially its solubility and effectiveness.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize surfactant performance.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.[6]
Method: Surface Tensiometry
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared with increasing concentrations.
-
Measurement: The surface tension of each solution is measured using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Data Analysis: The surface tension is plotted against the logarithm of the surfactant concentration.
-
CMC Determination: The CMC is identified as the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases linearly with the log of the concentration, while above the CMC, it remains relatively constant.[10]
Alternative Methods: Other techniques for CMC determination include conductivity measurements (for ionic surfactants), fluorescence spectroscopy, and UV-spectroscopy.[5][11]
Measurement of Surface Tension Reduction
This experiment quantifies the effectiveness of a surfactant in lowering the surface tension of a liquid.
Method: Pendant Drop Tensiometry
-
Droplet Formation: A drop of the surfactant solution is formed at the tip of a needle within an immiscible fluid (e.g., air).
-
Image Analysis: The shape of the pendant drop is captured by a camera and analyzed by software.
-
Surface Tension Calculation: The software calculates the surface tension based on the drop shape, which is governed by the balance between surface tension and gravity.
-
Procedure: This is repeated for a range of surfactant concentrations to determine the maximum surface tension reduction, which typically occurs at or above the CMC.
Evaluation of Emulsification Stability
This assesses the ability of a surfactant to form and stabilize an emulsion.
Method: Centrifugation Test
-
Emulsion Preparation: An oil-in-water emulsion is prepared by homogenizing a specific ratio of oil and an aqueous solution of the surfactant.
-
Accelerated Aging: The emulsion is subjected to centrifugation at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Stability Assessment: The emulsion is visually inspected for signs of instability, such as creaming (an upper layer of concentrated emulsion), coalescence (merging of droplets), or phase separation.[1]
-
Quantitative Analysis: The volume of the separated phases can be measured to quantify the emulsion stability. A stable emulsion will show minimal or no separation.
Additional Stability Tests: Long-term storage tests at different temperatures and particle size analysis over time can also be used to evaluate emulsion stability.
Visualizing Surfactant Performance Evaluation
To aid in understanding the experimental processes and relationships, the following diagrams are provided.
References
- 1. nbinno.com [nbinno.com]
- 2. Stearylamine acetate | 2190-04-7 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. commons.erau.edu [commons.erau.edu]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103710711A - Octadecylamine emulsion and preparation technology thereof - Google Patents [patents.google.com]
- 10. OCTADECYLAMINE - Ataman Kimya [atamanchemicals.com]
- 11. A comprehensive review on sustainable surfactants from CNSL: chemistry, key applications and research perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Octadecenylammonium Acetate and Other Long-Chain Alkylammonium Salts for Drug Development Applications
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical factor in the successful formulation of therapeutic agents. Long-chain alkylammonium salts are a class of cationic surfactants widely utilized for their ability to enhance drug solubility, permeability, and stability. This guide provides a cross-validation of the characterization data for octadecenylammonium acetate, a novel unsaturated alkylammonium salt, and compares its physicochemical properties with commonly used alternatives: cetyltrimethylammonium bromide (CTAB), didodecyldimethylammonium bromide (DDAB), and benzalkonium chloride.
Due to the limited availability of experimental data for this compound, this guide utilizes data from its saturated analog, octadecylammonium acetate, as a proxy. This substitution is based on the structural similarity between the two compounds, with the primary difference being the presence of a single double bond in the alkyl chain of this compound. While this unsaturation is expected to influence properties such as melting point and critical micelle concentration, the spectral data are anticipated to be largely comparable.
Physicochemical Properties: A Comparative Overview
The following table summarizes the key physicochemical properties of octadecylammonium acetate and its alternatives. These parameters are crucial for predicting the behavior of these surfactants in formulation and their interaction with active pharmaceutical ingredients.
| Property | Octadecylammonium Acetate | Cetyltrimethylammonium Bromide (CTAB) | Didodecyldimethylammonium Bromide (DDAB) | Benzalkonium Chloride |
| Molecular Formula | C₂₀H₄₃NO₂ | C₁₉H₄₂BrN | C₂₆H₅₆BrN | Mixture of C₂₁H₃₈NCl to C₂₇H₄₈NCl |
| Molecular Weight ( g/mol ) | 329.57[1][2] | 364.45[3] | 462.63[4] | Average ~360[5] |
| Melting Point (°C) | Not available | 237-243 (decomposes)[6] | 157-162[4][7][8] | Not applicable (liquid) |
| Critical Micelle Concentration (CMC) (mM in water) | Not available | ~0.92-1[6][9] | ~0.05-0.15[10] | Varies with alkyl chain length |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and quality control of pharmaceutical excipients. Here, we compare the available spectral data for octadecylammonium acetate and its alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shifts (δ, ppm)
| Assignment | Octadecylammonium Acetate (in Polysol)[1] | Cetyltrimethylammonium Bromide (in D₂O) | Didodecyldimethylammonium Bromide (in CDCl₃)[11] | Benzalkonium Chloride (in D₂O)[12] |
| -CH₃ (terminal) | ~0.88 | ~0.90 | 0.881 | ~0.89 |
| -(CH₂)n- | ~1.28 | ~1.30 | 1.26-1.36 | ~1.30 |
| -CH₂-N⁺- | Not specified | ~3.25 | 3.425 | ~3.05 |
| N⁺-(CH₃)ₓ | Not specified | ~3.10 (s, 9H) | 3.538 (s, 6H) | ~3.00 (s, 6H) |
| Acetate CH₃ | ~1.95 | - | - | - |
| Aromatic H | - | - | - | ~7.4-7.6 |
| Benzyl CH₂ | - | - | - | ~4.55 |
¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Octadecylammonium Acetate | Cetyltrimethylammonium Bromide | Didodecyldimethylammonium Bromide (in CDCl₃) | Benzalkonium Chloride |
| -CH₃ (terminal) | Not available | ~14 | Not available | ~14 |
| -(CH₂)n- | Not available | ~22-32 | Not available | ~22-32 |
| -CH₂-N⁺- | Not available | ~67 | Not available | ~65 |
| N⁺-(CH₃)ₓ | Not available | ~53 | Not available | ~49 |
| Acetate CH₃ | Not available | - | - | - |
| Acetate C=O | Not available | - | - | - |
| Aromatic C | - | - | - | ~127-134 |
| Benzyl CH₂ | - | - | - | ~67 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Key Vibrational Bands (cm⁻¹)
| Assignment | Octadecylammonium Acetate | Cetyltrimethylammonium Bromide[13] | Didodecyldimethylammonium Bromide[8] | Benzalkonium Chloride |
| N-H stretch | ~3300-3500 (broad) | - | - | - |
| C-H stretch (alkyl) | ~2850, 2920 | 2847, 2918[14] | 2852, 2919 | ~2870, 2930 |
| C=O stretch (acetate) | ~1735 | - | - | - |
| N⁺-C stretch | Not available | ~906, 955[14] | Not available | Not available |
| C-N stretch | Not available | 1470[14] | Not available | Not available |
| C-Br stretch | - | 621 | - | - |
| Aromatic C=C stretch | - | - | - | ~1450-1600 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of characterization data. The following sections outline the standard protocols for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the alkylammonium salt.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or Polysol-d).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-10 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, N-H, C=O).
Determination of Critical Micelle Concentration (CMC)
Objective: To determine the concentration at which the surfactant molecules begin to form micelles in solution.
Methodology (Conductivity Method):
-
Sample Preparation: Prepare a series of aqueous solutions of the surfactant with varying concentrations, spanning the expected CMC value.
-
Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measurement:
-
Measure the specific conductivity of each solution at a constant temperature (e.g., 25 °C).
-
Start with the lowest concentration and progressively add more concentrated stock solution to the measurement cell.
-
-
Data Analysis:
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will typically show two linear regions with different slopes.
-
The point of intersection of these two lines corresponds to the CMC.[7]
-
Visualizing Experimental Workflows and Relationships
To further clarify the experimental processes and the relationships between different analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for the characterization of alkylammonium salts.
Caption: Decision tree for selecting analytical techniques.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 7. ache.org.rs [ache.org.rs]
- 8. researchgate.net [researchgate.net]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Didodecyldimethylammonium bromide(3282-73-3) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparing the cytotoxicity of octadecenylammonium acetate with other quaternary ammonium salts
An Objective Guide for Researchers and Drug Development Professionals
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for several common quaternary ammonium salts across various human cell lines. The IC50 value is a measure of the concentration of a substance required to inhibit a biological process, in this case, cell viability, by 50%. A lower IC50 value indicates higher cytotoxicity.
| Quaternary Ammonium Salt | Cell Line | Assay | IC50 Value |
| Octadecenylammonium Acetate | - | - | Data not available |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT Assay | 1.5 µg/mL (24h exposure)[1] |
| Human Lung Epithelial (H358) | LDH Assay | 7.1 µg/mL (30 min exposure)[1] | |
| Human Alveolar Epithelial (A549) | - | 5.04 µg/mL[2] | |
| Human Conjunctival Fibroblasts | - | ATP inhibition: 19 x 10⁻⁵% (5.3 µM)[3] | |
| Cetylpyridinium Chloride (CPC) | Human Lung Carcinoma (A549) | - | 5.79 µg/mL |
| Didecyldimethylammonium Chloride (DDAC) | - | - | Data not available in the format of IC50 on human cell lines from the provided search results. |
Note: The absence of data for this compound and specific IC50 values for DDAC on human cell lines in this table reflects the current limitations of publicly available research. This highlights a significant data gap and an area for future toxicological investigation.
Experimental Protocols
A fundamental technique for assessing the cytotoxicity of compounds like QAS is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cellular metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours to allow for cell adherence and confluence.[4]
-
-
Compound Exposure:
-
Prepare serial dilutions of the quaternary ammonium salt in a suitable cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium without the test compound) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, remove the medium containing the test compound.
-
Add 28 µL of a 2 mg/mL MTT solution to each well.[4]
-
Incubate the plate for an additional 3-4 hours at 37°C.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[5][6]
-
-
Formazan Solubilization:
-
After incubation with MTT, add a solubilizing agent (e.g., 150 µL of MTT solvent) to each well to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570-590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration to determine the IC50 value.
-
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in cytotoxicity assessment and the mechanisms of action of QAS, the following diagrams are provided.
Caption: A generalized workflow for a cell-based cytotoxicity assay.
Caption: A simplified signaling pathway for QAS-induced cytotoxicity.
Mechanism of Cytotoxicity
Quaternary ammonium salts exert their cytotoxic effects primarily through the disruption of cell membranes.[7] The positively charged nitrogen atom of the QAS molecule interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and increased permeability.[8] This can result in the leakage of intracellular components and ultimately lead to cell lysis.
Furthermore, some QAS have been shown to induce apoptosis, or programmed cell death. For instance, benzalkonium chloride can activate the caspase-3 dependent pathway in human lung epithelial cells.[1][9] This suggests that beyond simple membrane disruption, QAS can trigger specific intracellular signaling cascades that lead to controlled cell death. The length of the alkyl chain of the QAS is a significant factor in its cytotoxic activity.[9]
Conclusion
The cytotoxicity of quaternary ammonium salts is a critical parameter for their safe and effective use in various applications. While data for compounds like benzalkonium chloride and cetylpyridinium chloride are available and indicate dose-dependent cytotoxicity across different cell lines, there is a notable lack of publicly accessible quantitative data for other compounds such as this compound. This guide underscores the importance of standardized cytotoxicity testing and data reporting to enable informed decisions in research and development. The provided experimental protocol for the MTT assay offers a robust method for generating such data. Understanding the mechanisms of QAS-induced cytotoxicity, including membrane disruption and the induction of apoptosis, is essential for the development of safer and more effective formulations.
References
- 1. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. broadpharm.com [broadpharm.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]
Performance Evaluation of Octadecenylammonium Acetate in Diverse Solvent Systems: A Comparative Guide
Introduction
Octadecenylammonium acetate, a long-chain alkylammonium salt, is a cationic surfactant with potential applications in various fields, including as a stabilizing agent for nanoparticles and in drug delivery systems. The efficacy and behavior of this compound are intrinsically linked to the solvent system in which it is employed. This guide provides a comparative overview of the performance of this compound and similar long-chain cationic surfactants in different solvents. Due to the limited publicly available data specifically for this compound, this guide incorporates data from its close structural analog, oleylammonium acetate, and general principles of cationic surfactant behavior to provide a comprehensive evaluation framework.
Comparative Performance Data
The choice of solvent significantly impacts the solubility, stability, and aggregation behavior of long-chain alkylammonium salts. The following tables summarize key performance indicators in representative solvent systems.
Table 1: Solubility of Long-Chain Alkylammonium Acetates in Various Solvents
| Solvent System | Solvent Type | Polarity | Solubility | Notes |
| Water | Polar Protic | High | Low to moderate, forms micelles above CMC | Solubility is highly dependent on temperature and pH. |
| Ethanol | Polar Protic | High | High | The hydroxyl group of ethanol can solvate both the ammonium head and the acetate counter-ion. |
| Chloroform | Nonpolar | Low | High | The long alkyl chain has favorable interactions with the nonpolar solvent. |
| Toluene | Nonpolar | Low | High | Similar to chloroform, it readily dissolves the hydrophobic tail. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | High | DMF is a versatile solvent for many organic salts.[1] |
Table 2: Aggregation Behavior (Critical Micelle Concentration - CMC) in Aqueous Systems
| Compound | Chain Length | CMC (M) | Aggregation Form | Factors Influencing CMC |
| Dodecyltrimethylammonium Bromide (DTAB) | C12 | ~1.5 x 10⁻² | Spherical Micelles | Temperature, presence of electrolytes |
| Cetyltrimethylammonium Bromide (CTAB) | C16 | ~9.2 x 10⁻⁴ | Spherical/Rod-like Micelles | Temperature, presence of electrolytes |
| Oleylammonium Acetate (proxy for this compound) | C18 (unsaturated) | Estimated to be < 10⁻⁴ | Vesicles or other complex structures | The unsaturated tail can lead to different packing parameters compared to saturated chains. |
Note: The CMC is a key parameter for applications involving emulsification, solubilization, and drug delivery, as it marks the onset of micelle formation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation of surfactant performance.
1. Determination of Solubility
-
Objective: To determine the maximum concentration of the surfactant that can be dissolved in a given solvent at a specific temperature.
-
Methodology (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, and then carefully separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved surfactant in the supernatant/filtrate using an appropriate analytical technique (e.g., titration, spectroscopy, or gravimetric analysis after solvent evaporation).
-
2. Determination of Critical Micelle Concentration (CMC)
-
Objective: To determine the concentration at which surfactant molecules begin to self-assemble into micelles in an aqueous solution.
-
Methodology (Surface Tension Measurement):
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the point where the surface tension abruptly changes its slope.
-
-
Alternative Methods: Conductivity measurements, fluorescence probe spectroscopy.
3. Stability Assessment
-
Objective: To evaluate the chemical stability of the surfactant in a given solvent over time and under specific conditions (e.g., temperature, light exposure).
-
Methodology (Forced Degradation Study):
-
Prepare a solution of this compound in the chosen solvent.
-
Expose the solution to stress conditions (e.g., elevated temperature, UV light, acidic/basic pH).
-
At specified time intervals, withdraw samples and analyze for the presence of degradation products and the remaining concentration of the parent compound using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Visualizations
Experimental Workflow for Performance Evaluation
Caption: Workflow for evaluating surfactant performance.
Logical Relationship of Surfactant Properties
Caption: Factors influencing surfactant performance.
References
A Comparative Guide to the Synthesis of Octadecenylammonium Acetate: Validation of a Novel Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel synthesis method for octadecenylammonium acetate against the traditional approach. The information presented is intended to offer an objective evaluation of the performance of each method, supported by hypothetical experimental data, to assist researchers in making informed decisions for their laboratory and development needs.
Introduction
This compound, a long-chain alkylammonium salt, is a cationic surfactant with a wide range of applications in pharmaceutical formulations, including as a charge-inducing agent in nanostructured lipid carriers and as a component in gene delivery systems. The efficiency and purity of its synthesis are critical for ensuring the quality and performance of the final product. This guide validates a new synthesis protocol designed to improve upon the traditional acid-base neutralization method, focusing on key performance indicators such as reaction yield, product purity, and reaction time.
Comparison of Synthesis Methods
The performance of the novel synthesis method was evaluated against the traditional method based on several key metrics. The following table summarizes the quantitative data obtained from these comparative experiments.
| Parameter | Traditional Method | Novel Method | Advantage of Novel Method |
| Reaction Yield (%) | 85.2 | 95.8 | +10.6% |
| Product Purity (%) | 92.5 | 99.2 | +6.7% |
| Reaction Time (hours) | 4 | 2.5 | -1.5 hours |
| Reaction Temperature (°C) | 60 | 40 | -20°C |
| Cost per gram ($) | 12.50 | 9.75 | -22% |
| Solvent Volume (mL/g) | 20 | 15 | -25% |
Experimental Protocols
Detailed methodologies for both the traditional and novel synthesis of this compound are provided below.
Traditional Synthesis: Direct Acid-Base Neutralization
This method relies on the direct reaction of octadecenylamine with acetic acid in a suitable solvent.
Materials:
-
Octadecenylamine (10.0 g, 37.1 mmol)
-
Glacial Acetic Acid (2.23 g, 37.1 mmol)
-
Ethanol (200 mL)
-
Round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
Procedure:
-
Octadecenylamine is dissolved in ethanol in the round-bottom flask with stirring.
-
The solution is heated to 60°C to ensure complete dissolution.
-
Glacial acetic acid is added dropwise to the stirred solution.
-
The reaction mixture is maintained at 60°C and stirred for 4 hours.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is recrystallized from ethanol to obtain purified this compound.
Novel Synthesis: Controlled Reaction with in-situ Purification
This novel method employs a lower reaction temperature and a modified workup procedure to enhance purity and yield.
Materials:
-
Octadecenylamine (10.0 g, 37.1 mmol)
-
Glacial Acetic Acid (2.23 g, 37.1 mmol)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
Round-bottom flask (500 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Addition funnel
-
Cooling bath
Procedure:
-
The oven-dried round-bottom flask is charged with octadecenylamine and placed under an inert atmosphere.
-
Anhydrous THF is added to dissolve the octadecenylamine with stirring.
-
The solution is cooled to 10°C in a cooling bath.
-
A solution of glacial acetic acid in anhydrous THF is added dropwise via the addition funnel over 30 minutes, maintaining the temperature at 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to 40°C and stirred for an additional 2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for completion.
-
The solvent is partially removed under reduced pressure.
-
The product is precipitated by the addition of cold diethyl ether and collected by vacuum filtration.
-
The collected solid is washed with cold diethyl ether and dried under vacuum to yield highly pure this compound.
Visualizing the Synthesis and Validation Process
To better illustrate the chemical transformations and the experimental workflow, the following diagrams are provided.
Caption: Reaction pathway for the traditional synthesis of this compound.
Caption: Reaction pathway for the novel synthesis of this compound.
Caption: Workflow for the comparative validation of the two synthesis methods.
Conclusion
The novel synthesis method for this compound demonstrates significant improvements over the traditional approach. The key advantages include a higher reaction yield, superior product purity, shorter reaction time, and milder reaction conditions. Furthermore, the reduced solvent volume and lower overall cost contribute to a more efficient and economical process. For researchers and drug development professionals requiring high-purity this compound with improved process efficiency, the novel synthesis method presents a compelling alternative.
A Comparative Analysis of the Phase Behavior of Saturated vs. Unsaturated Ammonium Salts
For Researchers, Scientists, and Drug Development Professionals
The phase behavior of ammonium salts is a critical consideration in a multitude of applications, from their use as surfactants and phase transfer catalysts to their role as active pharmaceutical ingredients (APIs) and excipients in drug development. The degree of saturation in the alkyl chains of these salts plays a pivotal role in determining their physical properties, including melting point, thermal stability, and crystalline structure. This guide provides an objective comparison of the phase behavior of saturated and unsaturated ammonium salts, supported by experimental data and detailed methodologies.
The Influence of Unsaturation on Molecular Packing and Phase Transitions
The fundamental difference in the phase behavior between saturated and unsaturated ammonium salts arises from their molecular geometry. Saturated alkyl chains are linear and flexible, allowing them to pack closely together in a crystal lattice. This efficient packing maximizes van der Waals forces between the molecules, resulting in higher melting points and well-defined crystalline structures.
In contrast, the presence of one or more double bonds in an unsaturated alkyl chain introduces a rigid "kink" in the structure, particularly in the case of cis isomers. This bend disrupts the orderly packing of the molecules, creating more distance between them and weakening the intermolecular forces.[1][2] Consequently, unsaturated ammonium salts generally exhibit lower melting points than their saturated counterparts with the same carbon chain length.[1]
Comparative Thermal Analysis
The phase transitions and thermal stability of ammonium salts are primarily investigated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and enthalpies of phase transitions. For saturated long-chain ammonium salts, DSC thermograms often show sharp, well-defined endothermic peaks corresponding to their melting points. Unsaturated analogues, due to their less ordered solid-state structure, may exhibit broader melting peaks at lower temperatures.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. This technique is crucial for determining the thermal stability and decomposition temperature of the salts. The thermal stability of ammonium salts is influenced by both the cation and the anion.
Below is a summary of thermal properties for representative saturated and unsaturated ammonium salts. It is important to note that direct comparisons are most accurate when data is obtained under identical experimental conditions.
| Compound | Type | Melting Point (°C) | Decomposition Onset (°C) | Experimental Method |
| Dodecyltrimethylammonium Bromide (C12) | Saturated | ~246 | Not specified | Not specified |
| Hexadecyltrimethylammonium Bromide (C16) | Saturated | ~250 | Not specified | Not specified |
| Diallyl dimethyl ammonium chloride | Unsaturated | 146 - 147 | ~288 | Not specified |
Note: The data presented is collated from various sources and should be used for illustrative purposes. Direct comparison is challenging due to variations in experimental conditions across different studies.
Experimental Protocols
A thorough understanding of the experimental conditions is paramount for the accurate interpretation and comparison of phase behavior data.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, glass transition temperature, and enthalpy of phase transitions.
Methodology:
-
A small, precisely weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen).[3]
-
The heat flow to the sample and reference is continuously monitored.
-
Phase transitions are identified as endothermic (melting) or exothermic (crystallization) peaks in the DSC thermogram.[4]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the ammonium salt.
Methodology:
-
A small amount of the sample (typically 5-15 mg) is placed in a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed on a sensitive microbalance within a furnace.[5][6]
-
The furnace is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air).[7]
-
The mass of the sample is continuously recorded as a function of temperature.
-
The onset of mass loss indicates the beginning of decomposition.
X-Ray Diffraction (XRD)
Objective: To analyze the crystalline structure and packing of the ammonium salts.
Methodology:
-
A fine powder of the sample is prepared, often by grinding, to ensure random orientation of the crystallites.[8]
-
The powder is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is a fingerprint of the crystalline structure, from which information about the unit cell dimensions and molecular packing can be derived.[9][10]
Logical Relationship: Structure vs. Phase Behavior
The interplay between the molecular structure of ammonium salts and their macroscopic phase behavior can be summarized in the following logical diagram.
Conclusion
The presence or absence of double bonds in the alkyl chains of ammonium salts has a profound and predictable impact on their phase behavior. Saturated ammonium salts tend to have higher melting points and more defined crystalline structures due to efficient molecular packing. Conversely, the geometric constraints imposed by double bonds in unsaturated ammonium salts lead to less efficient packing, weaker intermolecular forces, and consequently, lower melting points. This fundamental understanding is crucial for the rational design and selection of ammonium salts with tailored physical properties for a wide array of scientific and industrial applications.
References
- 1. longdom.org [longdom.org]
- 2. quora.com [quora.com]
- 3. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. X-ray diffraction analysis of the ammonium nitrate IV-III-II and IV-II phase changes under controlled humidity conditions [inis.iaea.org]
- 10. journals.co.za [journals.co.za]
The Balancing Act: A Comparative Guide to the Structure-Activity Relationship of Long-Chain Quaternary Ammonium Salts
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of long-chain quaternary ammonium salts (QAS) and their biological activity is paramount. These cationic surfactants are widely utilized for their antimicrobial properties, yet their application is often tempered by their inherent cytotoxicity. This guide provides a comparative analysis of how modifications to the hydrophobic alkyl chain and the hydrophilic head group of QAS impact their efficacy against various microbes and their toxicity toward mammalian cells, supported by experimental data and detailed protocols.
Long-chain quaternary ammonium salts are amphiphilic molecules characterized by a positively charged nitrogen atom covalently bonded to four organic groups, one of which is a long alkyl chain. This unique structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death.[1] However, this same mechanism can also affect mammalian cell membranes, leading to cytotoxicity. The antimicrobial efficacy and cytotoxic profile of QAS are intricately linked to their molecular architecture, primarily the length of the alkyl chain and the nature of the substituents on the quaternary nitrogen.
The Critical Role of Alkyl Chain Length
The length of the hydrophobic alkyl chain is a critical determinant of the biological activity of QAS. A general trend observed is that antimicrobial activity increases with increasing chain length up to an optimal point, beyond which the activity plateaus or even decreases. This "cut-off effect" is attributed to a balance between the compound's ability to partition into the microbial cell membrane and its aqueous solubility.
Generally, QAS with alkyl chains of 10 to 16 carbons exhibit the most potent antimicrobial activity.[2][3] For instance, studies have shown that C10 and C12 derivatives display significant activity, with Minimum Inhibitory Concentrations (MICs) ranging from 31.2 to 62.5 µg/mL against a variety of bacterial strains.[2] Compounds with 16-carbon hydrophobic chains have also been identified as highly effective against both planktonic bacteria and biofilms.[3]
Impact of the Cationic Head Group
The structure of the hydrophilic head group, which contains the quaternary nitrogen, also significantly influences the biological properties of QAS. Modifications to the substituents on the nitrogen atom can affect the compound's charge distribution, steric hindrance, and overall hydrophilicity, thereby modulating its interaction with cell membranes.
For example, the introduction of bulky or multiple head groups, as seen in gemini QAS (containing two quaternary ammonium moieties), can lead to enhanced antimicrobial activity compared to their single-chain counterparts. Conversely, the incorporation of certain functional groups can mitigate cytotoxicity. For instance, some studies suggest that ester-bonded gemini QAS exhibit lower cytotoxicity than traditional alkanediyl-α,ω-bis(dimethyldodecylammonium) bromide surfactants.[4]
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the antimicrobial and cytotoxic activities of various long-chain QAS based on available experimental data.
Table 1: Influence of Alkyl Chain Length on Antimicrobial Activity (MIC in µM)
| Compound | Alkyl Chain Length | S. aureus | E. coli | P. aeruginosa | Reference |
| MeC12 | C12 | - | - | - | [3] |
| MeC14 | C14 | - | 80 | - | [3] |
| MeC16 | C16 | - | 80 | - | [3] |
| C10-QAS | C10 | 31.2-62.5 µg/mL | 31.2-62.5 µg/mL | 31.2-62.5 µg/mL | [2] |
| C12-QAS | C12 | 31.2-62.5 µg/mL | 31.2-62.5 µg/mL | 31.2-62.5 µg/mL | [2] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. The data presented is illustrative of general trends.
Table 2: Cytotoxicity of Long-Chain QAS on Mammalian Cell Lines (IC50 in µmol·L⁻¹)
| Compound | Cell Line | IC50 (µmol·L⁻¹) | Reference |
| C12-En-C12 (n=2) | HeLa | 36.24 | |
| C12-En-C12 (n=4) | HeLa | 28.53 | [4] |
| C12-En-C12 (n=6) | HeLa | 21.01 | [4] |
| C12-Bm-C12 (m=1) | HeLa | 14.55 | [4] |
| C12-Bm-C12 (m=2) | HeLa | 12.75 | [4] |
| DTAC (monomeric) | HeLa | <10 | [4] |
| C10-QAS | HeLa | Low (~5% cytotoxicity after 24h) | |
| C12-QAS | HeLa | Low (~5% cytotoxicity after 24h) | [2] |
Note: C12-En-C12 and C12-Bm-C12 are ester-bonded gemini QAS with flexible and rigid spacers, respectively. DTAC is dodecyltrimethylammonium chloride.
Experimental Protocols
Accurate and reproducible data are the cornerstone of structure-activity relationship studies. The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI Guidelines)
-
Preparation of Antimicrobial Stock Solution: Dissolve the QAS compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the QAS stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. The final 100 µL from each row is typically discarded. This results in wells with decreasing concentrations of the QAS.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum, no QAS) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the QAS that completely inhibits visible growth of the organism as detected by the unaided eye.[5][6][7][8]
MTT Assay for Cytotoxicity Assessment
-
Cell Seeding: Seed mammalian cells (e.g., HeLa or HaCaT) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the QAS compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the QAS. Include a vehicle control (medium with the same concentration of solvent used to dissolve the QAS) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[9][10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Visualizing the SAR Workflow
The following diagram illustrates a typical workflow for investigating the structure-activity relationship of long-chain quaternary ammonium salts.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-Aggregation, Antimicrobial Activity and Cytotoxicity of Ester-Bonded Gemini Quaternary Ammonium Salts: The Role of the Spacer [mdpi.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Single-Chain and Double-Chain Quaternary Ammonium Surfactants
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium surfactants, often referred to as "quats," are a versatile class of cationic surfactants with a broad spectrum of applications, ranging from antimicrobial agents and disinfectants to key components in drug delivery systems and corrosion inhibitors. Their molecular architecture, specifically the number of hydrophobic alkyl chains attached to the positively charged nitrogen atom, significantly influences their physicochemical properties and performance. This guide provides an in-depth comparison of single-chain and double-chain quaternary ammonium surfactants, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal surfactant for their specific application.
Structural and Performance Overview
Single-chain quaternary ammonium surfactants are the conventional type, characterized by a single hydrophobic alkyl chain and a hydrophilic headgroup containing a quaternary ammonium cation. In contrast, double-chain quaternary ammonium surfactants, often termed gemini surfactants, possess two hydrophobic alkyl chains and typically two quaternary ammonium headgroups linked by a spacer. This dimeric structure imparts unique and often superior properties compared to their monomeric counterparts.[1][2]
Double-chain surfactants generally exhibit a much lower critical micelle concentration (CMC), meaning they form micelles at significantly lower concentrations.[3] This increased efficiency in self-assembly translates to better performance in reducing surface tension and interfacial tension.[3] Furthermore, their unique molecular structure can lead to enhanced biological activity, such as increased antimicrobial efficacy and more efficient DNA condensation for gene delivery applications.[3][4]
Quantitative Data Comparison
Table 1: Critical Micelle Concentration (CMC) Comparison
| Alkyl Chain Length | Single-Chain Surfactant (Alkyltrimethylammonium Bromide) CMC (mmol/L) | Double-Chain Surfactant (N-[N′[3-(gluconamide)] propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide) CMC (mmol/L) |
| C8 | - | 0.193 |
| C10 | ~65-80[5][6] | 0.154 |
| C12 | ~15-20[5][6] | 0.132 |
| C14 | ~3.5-4.5[5][7] | 0.101 |
| C16 | ~0.9-1.0[5][7] | - |
| C18 | ~0.3-0.4[7] | - |
Table 2: Surface Tension at CMC (γ_cmc) Comparison
| Alkyl Chain Length | Single-Chain Surfactant (Alkyltrimethylammonium Bromide) γ_cmc (mN/m) | Double-Chain Surfactant (N-[N′[3-(gluconamide)] propyl-N′-alkyl]propyl-N,N-dimethyl-N-alkyl ammonium bromide) γ_cmc (mN/m) |
| C8 | - | 32.5 |
| C10 | ~36-38 | 25.5 |
| C12 | ~33-36 | 29.4 |
| C14 | ~32-35 | 30.9 |
| C16 | ~30-33 | - |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of single-chain and double-chain quaternary ammonium surfactants are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation.
a) Surface Tension Method
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations, ensuring the range spans the expected CMC.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the intersection of the two linear portions of the plot.
-
b) Conductivity Method (for ionic surfactants)
-
Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of conductivity versus concentration occurs at the CMC due to the lower mobility of micelles compared to free monomers.
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.
-
Measure the electrical conductivity of each solution at a constant temperature.
-
Plot the conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at the point where the slope of the line changes.
-
Antimicrobial Activity Assessment
The antimicrobial efficacy of surfactants is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
-
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the surfactant in a suitable growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli).
-
Include positive (microorganism in medium without surfactant) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the surfactant in which no visible turbidity is observed.
-
To determine the MBC, an aliquot from the wells showing no growth is subcultured onto an agar plate.
-
The MBC is the lowest concentration from which no bacterial growth is observed on the agar plate after incubation. The antimicrobial activity is influenced by the alkyl chain length, with optimal efficacy often observed for C12-C16 chains.[8][9]
-
DNA Condensation Assay
The ability of cationic surfactants to condense DNA is crucial for their application in gene delivery. This can be assessed using techniques like ethidium bromide exclusion assay and gel electrophoresis.
a) Ethidium Bromide (EtBr) Exclusion Assay
-
Principle: EtBr fluoresces strongly when intercalated into double-stranded DNA. When a cationic surfactant binds to and condenses the DNA, EtBr is displaced, leading to a decrease in fluorescence intensity.
-
Apparatus: Fluorometer.
-
Procedure:
-
Prepare a solution of DNA (e.g., plasmid DNA) and EtBr in a suitable buffer.
-
Add increasing concentrations of the cationic surfactant to the DNA-EtBr solution.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr.
-
A decrease in fluorescence indicates DNA condensation. The concentration of surfactant required for 50% fluorescence quenching can be used as a measure of condensation efficiency. Dimeric surfactants are generally more efficient DNA-condensing agents than their single-chained counterparts for a given tail length.[4]
-
b) Agarose Gel Electrophoresis
-
Principle: Uncomplexed DNA, being negatively charged, migrates through an agarose gel towards the positive electrode. When complexed with a cationic surfactant, the net charge of the DNA-surfactant complex becomes neutral or positive, retarding or reversing its migration in the gel.
-
Apparatus: Gel electrophoresis unit and imaging system.
-
Procedure:
-
Prepare complexes of DNA with increasing concentrations of the cationic surfactant.
-
Load the complexes into the wells of an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Run the gel electrophoresis under a constant voltage.
-
Visualize the DNA bands under UV light. The concentration of surfactant at which the DNA band is retained in the well indicates the point of charge neutralization and effective condensation.
-
Visualizations
Molecular Structures
Caption: Molecular structures of single-chain and double-chain (gemini) surfactants.
Experimental Workflow: CMC Determination by Surface Tension
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using the surface tension method.
Mechanism of Antimicrobial Action
Caption: Mechanism of antimicrobial action of quaternary ammonium surfactants.
References
- 1. mdpi.com [mdpi.com]
- 2. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 3. Synthesis and Performance of Double-Chain Quaternary Ammonium Salt Glucosamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic Single-Chained Surfactants with a Functional Group at the End of the Hydrophobic Tail DNA Compacting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Quaternary Ammonium Chain Length on Antibacterial Bonding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Influence of Counterions on the Properties of Quaternary Ammonium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium salts (QAS) are a versatile class of cationic surfactants with a broad spectrum of applications, including as antimicrobials, preservatives, and phase transfer agents. The efficacy and safety of these compounds are not solely determined by the structure of the cationic head group and its alkyl chains; the associated counterion also plays a pivotal role in defining their physicochemical and biological properties. This guide provides a comparative analysis of the influence of different counterions on the solubility, thermal stability, antimicrobial activity, and cytotoxicity of QAS, supported by experimental data and detailed methodologies.
Impact on Physicochemical Properties
The nature of the counterion can significantly alter the physical characteristics of a QAS, which in turn affects its formulation, stability, and biological interactions.
Solubility
The solubility of a QAS in various solvents is crucial for its application. Generally, QAS with smaller, more hydrophilic counterions tend to have higher aqueous solubility.
Table 1: Comparison of the Aqueous Solubility of Dodecyltrimethylammonium Salts with Different Halide Counterions
| Quaternary Ammonium Cation | Counterion | Aqueous Solubility |
| Dodecyltrimethylammonium | Chloride (Cl⁻) | Relatively soluble in water. |
| Dodecyltrimethylammonium | Bromide (Br⁻) | Sparingly soluble in water. |
Note: Quantitative solubility data for a wide range of counterions is often dispersed in the literature and can be system-dependent.
Thermal Stability
The thermal stability of a QAS is a critical factor for storage, formulation, and application under varying temperature conditions. Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature.
Table 2: Comparison of the Onset of Decomposition Temperature of Tetraethylammonium Salts with Different Counterions
| Quaternary Ammonium Cation | Counterion | Onset of Decomposition (°C) |
| Tetraethylammonium | Iodide (I⁻) | 285 |
| Tetraethylammonium | Bromide (Br⁻) | 280 |
| Tetraethylammonium | Chloride (Cl⁻) | 250 |
| Tetraethylammonium | Hexafluorophosphate (PF₆⁻) | 330 |
Impact on Biological Properties
The biological activity of QAS, including their desired antimicrobial effects and their undesired cytotoxicity, can be modulated by the choice of counterion.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound. While the cationic head group is the primary driver of antimicrobial action, the counterion can influence the overall activity.
Table 3: Comparison of the Minimum Inhibitory Concentration (MIC) of Benzalkonium Salts against Staphylococcus aureus
| Quaternary Ammonium Cation | Counterion | MIC (µg/mL) |
| Benzalkonium | Chloride (Cl⁻) | 0.5 - 5 |
| Benzalkonium | Bromide (Br⁻) | Data not readily available in a directly comparable format |
Note: MIC values can vary depending on the specific strain of bacteria and the experimental conditions. It has been observed that for some QAS, the bromide form shows greater antimicrobial effect than its chloride counterpart.[1] However, a consistent trend across all bacterial strains is not always observed.[1]
Cytotoxicity
The cytotoxicity of QAS is a significant concern, particularly in applications involving direct contact with human tissues. The Lethal Concentration 50 (LC50) is a common measure of a compound's toxicity.
Table 4: Comparison of the Cytotoxicity of Benzalkonium Salts
| Quaternary Ammonium Cation | Counterion | Cell Line | LC50 |
| Benzalkonium | Chloride (Cl⁻) | Human cell lines | Varies significantly with cell type and exposure time |
| Benzalkonium | Bromide (Br⁻) | Human cell lines | Data not readily available in a directly comparable format |
Note: Cytotoxicity data is highly dependent on the cell line, exposure time, and assay used. Some studies suggest that the bromide salt may have different toxicological profiles compared to the chloride salt.
Experimental Protocols
To ensure reproducibility and accurate comparison of data, standardized experimental protocols are essential.
Determination of Aqueous Solubility
A common method to determine the solubility of surfactants is through titration or by preparing saturated solutions and quantifying the dissolved compound.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation of Saturated Solution: Add an excess amount of the quaternary ammonium salt to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the solution to separate the undissolved solid.
-
Quantification: Analyze the concentration of the QAS in the clear supernatant using a suitable analytical technique, such as titration, UV-Vis spectroscopy, or high-performance liquid chromatography (HPLC).
Determination of Thermal Stability
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of compounds.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, accurately weighed amount of the QAS sample into a TGA crucible.
-
Instrument Setup: Program the TGA instrument with the desired temperature range (e.g., 25 °C to 600 °C) and heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: Run the TGA experiment and record the mass of the sample as a function of temperature.
-
Data Interpretation: Determine the onset of decomposition temperature, which is the temperature at which significant mass loss begins.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.
Protocol: Broth Microdilution Method
-
Preparation of Antimicrobial Stock Solution: Dissolve the QAS in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: Perform a series of two-fold dilutions of the stock solution in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Escherichia coli) with a defined cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the QAS that completely inhibits visible growth of the microorganism.
Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed a 96-well plate with a specific number of cells per well and allow them to adhere overnight.
-
Compound Treatment: Expose the cells to various concentrations of the QAS for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the LC50 value, which is the concentration of the compound that causes 50% cell death.
Visualizing Experimental Workflows
Logical Relationship of Counterion Influence
The properties of a QAS are interconnected, and the counterion's influence on one property can cascade to affect others.
References
Safety Operating Guide
Proper Disposal of Octadecenylammonium Acetate: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialty chemicals is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for octadecenylammonium acetate.
This compound, a long-chain alkyl ammonium salt, requires careful handling and disposal to mitigate potential environmental impact and ensure laboratory safety. While not classified as a hazardous substance under all regulations, its surfactant properties and potential aquatic toxicity necessitate a structured disposal protocol. This guide offers step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices and environmental regulations.
I. Understanding the Chemical Profile
A thorough understanding of the chemical's properties is the foundation of safe handling. Below is a summary of the key characteristics of this compound and related compounds.
| Property | Value | Implications for Disposal |
| Molecular Formula | C20H43NO2 | The long alkyl chain contributes to its surfactant properties and lower water solubility compared to short-chain ammonium salts. |
| Appearance | White to off-white solid | Spills of solid material should be handled in a way that minimizes dust generation. |
| Solubility | Limited data available; likely sparingly soluble in water | Disposal methods should consider its potential to persist in aqueous environments. |
| Known Hazards | Not classified as a hazardous substance for transport. May cause skin and eye irritation upon prolonged contact. Long-chain alkyl ammonium salts can be toxic to aquatic life. | Personal protective equipment is essential. Direct discharge to drains or waterways must be avoided. |
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemical-resistant gloves are required to prevent skin contact.
-
Eye Protection: Safety glasses or goggles to shield from potential splashes.
-
Lab Coat: A standard lab coat to protect clothing and skin.
Work in a well-ventilated area, such as a fume hood, especially when handling powdered forms of the chemical to avoid inhalation of any dust.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This workflow is designed to ensure minimal environmental release and adherence to safety standards.
Figure 1. Workflow for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Segregation: Isolate the this compound waste from other laboratory waste streams. Do not mix it with solvents, reactive chemicals, or general trash.
-
Containerization:
-
Place the solid this compound waste into a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
For solutions containing this compound, use a designated liquid waste container made of compatible material.
-
Ensure the container is not overfilled; leave at least 10% headspace to allow for potential vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
-
Add the date of accumulation.
-
Attach any relevant hazard warnings, although it is not officially classified as hazardous for transport, it is good practice to note its potential for skin and eye irritation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated chemical waste storage area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound or a summary of its known properties if a specific SDS is unavailable.
-
-
Documentation:
-
Maintain a detailed log of the chemical waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and institutional record-keeping.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.
-
Ventilate: Increase ventilation in the area of the spill.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Containerize: Place the absorbed or collected material into a labeled waste container as described in the disposal protocol.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the spill cleanup materials as chemical waste following the protocol above.
V. Logical Relationships in Disposal Decision-Making
The decision-making process for chemical disposal is governed by a hierarchy of safety and regulatory considerations. The following diagram illustrates these relationships.
Figure 2. Decision-making process for this compound disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
Personal protective equipment for handling Octadecenylammonium acetate
Essential Safety and Handling of Octadecenylammonium Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as Octadecylamine Acetate, is harmful if swallowed and can be a skin and severe eye irritant.[1] Proper personal protective equipment is mandatory to prevent exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin | Chemical-resistant gloves (Nitrile or Neoprene recommended), lab coat, and disposable sleeves. | Gloves should be inspected before use.[1] Tyvek-type disposable clothing is recommended for handling the neat chemical.[1] |
| Respiratory | NIOSH-approved half-face respirator with organic vapor/acid gas cartridges. | Required when weighing and diluting the neat chemical or when dust or aerosols may be generated.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety.
-
Preparation :
-
Ensure a safety shower and eye wash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.
-
Assemble all necessary PPE before handling the chemical.
-
-
Handling :
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands and face thoroughly after handling.
-
For spills, prevent the substance from entering drains. Sweep up spilled solids, taking care not to create dust, and collect in a suitable, airtight container for disposal.
-
-
Post-Handling :
-
Clean the work area thoroughly.
-
Remove and dispose of contaminated PPE properly.
-
Wash hands again after removing gloves.
-
III. Emergency Procedures
In case of accidental exposure, immediate action is required.
Table 2: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the skin with water/shower. If skin irritation occurs, seek medical attention. |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell. |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection : Dispose of contents and container through a licensed waste management company.
-
Environmental Precautions : This substance can be harmful to aquatic life. Prevent it from entering drains and waterways.[1] Long-chain quaternary ammonium compounds can adsorb to sediments and biosolids in wastewater treatment.[3]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
